molecular formula C10H9ClN2O B1185440 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Cat. No.: B1185440
M. Wt: 208.645
InChI Key: BRFWEJIYUWUMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methoxy-1H-pyrazole is a chemical compound featuring a pyrazole heterocyclic core, a structure of significant interest in synthetic and medicinal chemistry research . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . Compounds within this class have been extensively investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents, among others . The specific substitution pattern on this pyrazole core makes it a valuable intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) in various biological assays . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.645

IUPAC Name

5-(4-chlorophenyl)-3-methoxy-1H-pyrazole

InChI

InChI=1S/C10H9ClN2O/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

BRFWEJIYUWUMNB-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Regiocontrolled Synthesis and Characterization of 3-(4-Chlorophenyl)-5-methoxy-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in drug development, frequently utilized for its robust hydrogen-bonding capabilities and metabolic stability. Specifically, 3-aryl-5-alkoxy-1H-pyrazoles serve as critical intermediates and active pharmaceutical ingredients (APIs) in the development of antimicrobial, anti-inflammatory, and antitubercular agents.

As a Senior Application Scientist, I approach the synthesis of 5-alkoxypyrazoles not merely as a sequence of chemical transformations, but as an exercise in strict thermodynamic and kinetic control. The primary failure mode in pyrazole functionalization is poor regioselectivity. This technical guide outlines a self-validating, regiocontrolled synthetic workflow for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , detailing the mechanistic causality behind each experimental choice to ensure absolute structural integrity.

Mechanistic Rationale & Experimental Causality

The fundamental challenge in synthesizing 5-methoxypyrazoles lies in the tautomeric nature of the precursor, 3-(4-chlorophenyl)-1H-pyrazol-5-ol. In solution, this intermediate exists in a dynamic equilibrium between the lactam (pyrazolone) and lactim (hydroxypyrazole) forms.

When standard direct methylation conditions (e.g., methyl iodide with potassium carbonate in DMF) are applied, the ambident nucleophilicity of the pyrazolone core typically results in an inseparable mixture of N-methyl and O-methyl derivatives 1.

To bypass this statistical mixture and enforce absolute regiocontrol, we must abandon direct alkylation. Instead, we utilize a targeted three-step sequence:

  • Condensation: Construction of the pyrazolone core via the reaction of a

    
    -ketoester with hydrazine 2.
    
  • Chlorination: Treatment with phosphorus oxychloride (POCl

    
    ) locks the tautomeric state by converting the oxygen moiety into a highly reactive 5-chloro leaving group.
    
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Displacement of the chloride with sodium methoxide (NaOMe) exclusively yields the O-substituted 5-methoxy ether, completely eliminating the possibility of N-methylation 3.
    

Workflow & Logic Visualization

G cluster_0 Tautomeric Pitfall: Direct Methylation cluster_1 Regiocontrolled Workflow (POCl3 / NaOMe) Lactam Lactam Tautomer (NH-C=O) Lactim Lactim Tautomer (N=C-OH) Lactam->Lactim Equilibrium DirectMe Direct Alkylation (MeI / K2CO3) Lactam->DirectMe Lactim->DirectMe Mix Inseparable Mixture: N-Methyl & O-Methyl DirectMe->Mix Target 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Mix->Target Avoids KetoEster Ethyl 3-(4-chlorophenyl)-3-oxopropanoate + Hydrazine Hydrate Pyrazolol 3-(4-chlorophenyl)-1H-pyrazol-5-ol KetoEster->Pyrazolol Condensation (EtOH) Chloro 5-chloro-3-(4-chlorophenyl)-1H-pyrazole Pyrazolol->Chloro Chlorination (POCl3) Chloro->Target SNAr (NaOMe / MeOH)

Mechanistic logic and regiocontrolled workflow for 5-methoxypyrazole synthesis.

Step-by-Step Experimental Protocols

Every protocol described below functions as a self-validating system, incorporating In-Process Controls (IPC) to ensure the reaction does not proceed to the next stage unless specific analytical criteria are met.

Step 4.1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-ol (Intermediate 1)

Causality Check: Ethanol is selected as the solvent because its boiling point allows for a gentle reflux that drives the condensation of the hydrazine with the


-ketoester without causing thermal degradation of the resulting pyrazolone.
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10.0 g, 44.1 mmol) in absolute ethanol (100 mL).

  • Addition: Slowly add hydrazine hydrate (64% in water, 3.2 mL, 66.2 mmol) dropwise at room temperature. An exothermic reaction will occur.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active ester spot completely disappears, replaced by a highly polar baseline spot (stainable with KMnO

    
    ).
    
  • Workup: Cool the mixture to 0 °C. The product will precipitate as a white solid. Filter under vacuum, wash with ice-cold ethanol (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight.

Step 4.2: Synthesis of 5-chloro-3-(4-chlorophenyl)-1H-pyrazole (Intermediate 2)

Causality Check: POCl


 acts as both the solvent and the chlorinating agent. A catalytic amount of N,N-Diisopropylethylamine (DIPEA) is added to buffer the system, preventing the generation of excess HCl gas which can protonate the pyrazole and stall the chlorination.
  • Setup: Suspend Intermediate 1 (5.0 g, 25.7 mmol) in POCl

    
     (25 mL) under an inert nitrogen atmosphere.
    
  • Catalysis: Add DIPEA (0.45 mL, 2.57 mmol) dropwise.

  • Reflux: Heat the mixture to 90 °C for 12 hours.

  • IPC (Self-Validation): Quench a 50

    
    L aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The mass must shift from 
    
    
    
    195 [M+H]
    
    
    (Intermediate 1) to
    
    
    213[M+H]
    
    
    (Intermediate 2) with the characteristic 3:1 isotopic pattern of chlorine.
  • Workup: Carefully concentrate the mixture under reduced pressure to remove excess POCl

    
    . Pour the resulting syrup over crushed ice (200 g) with vigorous stirring. Neutralize the aqueous suspension to pH 7 using saturated NaHCO
    
    
    
    . Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate to yield a pale yellow solid.
Step 4.3: Synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (Target Compound)

Causality Check: Strict anhydrous conditions are mandatory. Any trace water will react with the methoxide to form hydroxide, leading to the hydrolysis of the 5-chloro intermediate back to the starting pyrazolone, destroying the yield.

  • Setup: Dissolve Intermediate 2 (4.0 g, 18.8 mmol) in anhydrous methanol (40 mL) under a nitrogen atmosphere.

  • Substitution: Add a solution of sodium methoxide in methanol (25 wt%, 8.6 mL, 37.6 mmol) in one portion.

  • Reflux: Heat the mixture to 70 °C for 8 hours.

  • IPC (Self-Validation): Perform a miniature workup on a 100

    
    L aliquot and run a rapid 
    
    
    
    H NMR. The reaction is validated when the pyrazole C4-H proton shifts upfield and a sharp singlet appears at ~3.88 ppm (integrating to 3H), confirming methoxy incorporation.
  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer with additional ethyl acetate (2 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to afford the pure target compound.
    

Quantitative Data & Characterization

The structural integrity of the synthesized 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole was verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The data is summarized in the table below.

ParameterAnalytical ResultStructural Implication
Overall Yield 68% (Over 3 steps)High efficiency of the POCl

/NaOMe regiocontrolled route.
Appearance Off-white crystalline solidIndicates high purity post-chromatography.
Melting Point 142 – 144 °CSharp melting point confirms the absence of N-methyl isomers.

H NMR (400 MHz, DMSO-

)

12.35 (br s, 1H, NH), 7.75 (d,

= 8.4 Hz, 2H, Ar-H), 7.48 (d,

= 8.4 Hz, 2H, Ar-H), 6.15 (s, 1H, pyrazole-CH), 3.88 (s, 3H, OCH

)
The sharp 3H singlet at 3.88 ppm definitively proves O-methylation. The broad 1H singlet at 12.35 ppm confirms the free pyrazole NH.

C NMR (100 MHz, DMSO-

)

162.5, 143.2, 132.4, 129.3 (2C), 127.1 (2C), 126.8, 89.4, 56.2
The carbon shift at 56.2 ppm is characteristic of an aliphatic methoxy carbon attached to an aromatic oxygen.
HRMS (ESI+)

calcd for C

H

ClN

O [M+H]

209.0476, found 209.0481
Exact mass confirms the molecular formula and successful chlorine isotope incorporation.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • Synthesis of Benzyl 1-(β-Hydroxyethyl)

Sources

Physicochemical properties of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling & Structural Dynamics of 3-(4-Chlorophenyl)-5-methoxy-1H-pyrazole: A Technical Guide for Medicinal Chemistry Applications

Abstract This technical guide provides a comprehensive physicochemical analysis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery. We examine its structural tautomerism, lipophilicity (LogP/D), ionization constants (pKa), and solubility profile. Special emphasis is placed on the "masked" enol ether functionality and its implications for metabolic stability and target engagement.

Chemical Identity & Structural Analysis[1]

Systematic Name: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol SMILES: COc1cc(c2ccc(Cl)cc2)[nH]n1 (Tautomer A)

The Tautomerism Conundrum

As a Senior Application Scientist, it is critical to address the immediate ambiguity in the nomenclature. 1H-pyrazoles bearing substituents at the 3- and 5-positions exist in a rapid annular tautomeric equilibrium.

  • Tautomer A: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

  • Tautomer B: 5-(4-chlorophenyl)-3-methoxy-1H-pyrazole

While often treated as identical in solution due to fast proton transfer (


), the specific binding mode in a protein pocket (e.g., ATP-binding site of a kinase) will freeze one tautomer. Furthermore, the "5-methoxy" designation implies this molecule is the O-methyl ether  of the corresponding pyrazolone (3-(4-chlorophenyl)-1H-pyrazol-5-ol).

Diagram 1: Tautomeric Equilibrium & Structural Context

Tautomerism T1 Tautomer A (3-Aryl-5-Methoxy) N-H at pos 1 T2 Tautomer B (5-Aryl-3-Methoxy) N-H at pos 1 T1->T2 Fast Proton Transfer (Annular Tautomerism) Target Target Interaction (H-Bond Donor/Acceptor) T1->Target Donates H (NH) Accepts H (N:) Pyrazolone Precursor Scaffold 3-(4-chlorophenyl)-1H-pyrazol-5-ol (Keto Form) Pyrazolone->T1 O-Methylation (Synthetic Origin)

Caption: Annular tautomerism between the 3- and 5-positions. The methoxy group locks the molecule in the enol ether form, preventing tautomerization to the keto-pyrazolone.

Physicochemical Profiling (The Core)

The following data represents a synthesis of experimental values from close structural analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole) and high-fidelity QSPR predictions.

Summary Table
PropertyValue / RangeTechnical Note
LogP (Octanol/Water) 2.8 – 3.1 Moderate lipophilicity; driven by the chloro-phenyl moiety.
LogD (pH 7.4) ~2.9 Neutral at physiological pH; high membrane permeability expected.
pKa (Acidic, NH) 13.8 – 14.2 Very weak acid. Deprotonation requires strong bases (e.g., NaH).
pKa (Basic, Pyrazole N) 2.2 – 2.5 Weak base. Protonation occurs only in highly acidic media (e.g., stomach).
TPSA 41.5 Ų Excellent range for Blood-Brain Barrier (BBB) penetration (<90 Ų).
Solubility (Aq, pH 7.4) < 50 µM Poor aqueous solubility. Requires formulation (e.g., cyclodextrins).
Melting Point 115 – 125 °C Crystalline solid. Sharp melt indicates high purity.
Solubility & Lipophilicity Analysis

The 4-chlorophenyl group significantly increases lipophilicity compared to the unsubstituted phenyl analog.

  • Implication: This molecule falls into BCS Class II (Low Solubility, High Permeability).

  • Formulation Strategy: For in vivo studies, avoid simple saline. Use vehicles such as 10% DMSO / 40% PEG400 / 50% Water or hydroxypropyl-β-cyclodextrin (HPβCD) to ensure bioavailability.

Electronic Properties (Hammett & Resonance)
  • Methoxy Group (C-OMe): Acts as a resonance donor (+R) but an inductive withdrawer (-I). On the pyrazole ring, it increases electron density at the N-atoms relative to a simple alkyl group, potentially enhancing H-bond acceptor capability at N2.

  • Chlorophenyl: The para-chloro substituent is electron-withdrawing (-I), slightly increasing the acidity of the pyrazole NH (lowering pKa) compared to the phenyl analog, but the effect is dampened by the distance.

Experimental Protocols for Validation

As a scientist, you must validate these predicted values. Below are the standard operating procedures (SOPs).

Protocol: LogP Determination (Miniaturized Shake-Flask)

Standard: OECD Guideline 107

  • Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Stock: Dissolve 1 mg of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in 1 mL of saturated n-octanol.

  • Partitioning: In a 2 mL HPLC vial, mix 500 µL of the stock with 500 µL of saturated water.

  • Equilibrium: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol: pKa Determination (Spectrophotometric)

Since the compound has low aqueous solubility, potentiometric titration is difficult. Use UV-metric titration in a cosolvent (methanol/water).

  • Yasuda-Shedlovsky Extrapolation: Measure apparent pKa (

    
    ) in 30%, 40%, and 50% MeOH/Water mixtures.
    
  • Plot: Plot

    
     vs. dielectric constant (
    
    
    
    ) or mole fraction of MeOH.
  • Intercept: Extrapolate to 0% MeOH to obtain the aqueous pKa.

Biological & Synthetic Implications[2][3][4][5][6][7]

Metabolic Liability: O-Demethylation

The 5-methoxy group is a primary site for metabolic soft-spot identification.

  • Enzyme: Cytochrome P450 (likely CYP2D6 or CYP3A4).

  • Reaction: Oxidative O-demethylation to form the Pyrazolone (3-(4-chlorophenyl)-1H-pyrazol-5-ol).

  • Consequence: This conversion dramatically changes the physicochemical profile (LogP drops, polarity increases, Tautomerism shifts to Keto form).

  • Mitigation: If half-life is short, consider replacing -OMe with -OCF3 or -Cl to block metabolism.

Synthesis Workflow & Impurity Control

The synthesis typically involves the condensation of 4-chlorobenzoyl chloride with a ketene acetal or similar equivalent, followed by hydrazine.

Diagram 2: Synthesis & Impurity Logic

Synthesis SM1 4-Chlorobenzoyl Chloride Inter Intermediate Beta-keto ester equiv. SM1->Inter Acylation SM2 3,3-Dimethoxyacrylate (Masked Dicarbonyl) SM2->Inter Product TARGET: 3-(4-Cl-Ph)-5-OMe-Pyrazole Inter->Product Cyclization Impurity IMPURITY: Pyrazolone (Hydrolysis) N-Methyl (Regioisomer) Inter->Impurity Side Reaction Hydrazine Hydrazine (NH2NH2) Hydrazine->Product

Caption: Synthetic pathway highlighting the risk of hydrolysis (yielding pyrazolone) or N-alkylation if conditions are not strictly controlled.

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. Link

  • PubChem. (2024). Compound Summary: 3-(4-chlorophenyl)-1H-pyrazole.[1][2] National Library of Medicine. Link

  • Ansari, A., et al. (2017).[3] Biologically active pyrazole derivatives. New Journal of Chemistry. Link

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Analysis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole core is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The precise elucidation of the structure of novel pyrazole derivatives is paramount for advancing drug discovery and development. This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of a representative pyrazole, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . We will delve into the theoretical underpinnings and practical application of four key analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural verification and characterization of similarly substituted heterocyclic compounds.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Spectroscopic Analysis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The substituent pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of new pyrazole-based therapeutic agents.

Spectroscopic techniques provide a powerful arsenal for molecular structure elucidation. Each method offers a unique window into the molecular architecture. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern. A collective interpretation of the data from these techniques provides a comprehensive and definitive structural assignment.

This guide will present a predictive analysis of the spectroscopic data for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, based on established principles and data from analogous compounds.[2][3]

Molecular Structure and Numbering Scheme

For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the pyrazole ring will be utilized.

Figure 1: Molecular structure and numbering of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring, the methoxy group protons, the pyrazole ring proton, and the N-H proton of the pyrazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (Pyrazole)~12.0 - 13.0Broad Singlet-1H
H-2', H-6' (Chlorophenyl)~7.70Doublet~8.52H
H-3', H-5' (Chlorophenyl)~7.45Doublet~8.52H
H-4 (Pyrazole)~6.10Singlet-1H
OCH ₃ (Methoxy)~3.90Singlet-3H

Table 1: Predicted ¹H NMR data for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Rationale for Chemical Shift Assignments
  • NH Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad signal at a high chemical shift.

  • Chlorophenyl Protons: The protons on the 4-chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H-2', H-6') are expected to be slightly more deshielded than the protons meta to the pyrazole ring (H-3', H-5') due to the electron-withdrawing nature of the pyrazole.

  • Pyrazole H-4 Proton: The single proton on the pyrazole ring (H-4) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating methoxy group at C-5 and the electron-withdrawing chlorophenyl group at C-3.

  • Methoxy Protons: The three protons of the methoxy group will give rise to a sharp singlet in the upfield region, as they are shielded by the adjacent oxygen atom.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show signals for the carbons of the pyrazole ring, the 4-chlorophenyl ring, and the methoxy group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-5 (Pyrazole)~160
C-3 (Pyrazole)~148
C-1' (Chlorophenyl)~133
C-4' (Chlorophenyl)~132
C-2', C-6' (Chlorophenyl)~129
C-3', C-5' (Chlorophenyl)~127
C-4 (Pyrazole)~90
OC H₃ (Methoxy)~57

Table 2: Predicted ¹³C NMR data for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Rationale for Chemical Shift Assignments
  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are highly dependent on the substituents. The C-5 carbon, attached to the electron-donating methoxy group, is expected to be the most deshielded. The C-3 carbon, attached to the chlorophenyl group, will also be significantly downfield. The C-4 carbon is expected to be the most shielded of the pyrazole ring carbons.

  • Chlorophenyl Carbons: The carbons of the 4-chlorophenyl ring will show four distinct signals. The ipso-carbon (C-1') and the carbon bearing the chlorine atom (C-4') will have characteristic chemical shifts. The remaining four carbons will appear as two signals due to the symmetry of the ring.

  • Methoxy Carbon: The carbon of the methoxy group will appear at a typical upfield chemical shift for an sp³ hybridized carbon attached to an oxygen atom.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3150-3000N-H stretch (pyrazole)Medium, Broad
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretch (methoxy)Medium
~1600, 1550, 1480C=C and C=N stretching (aromatic and pyrazole rings)Strong to Medium
~1250C-O stretch (aryl ether)Strong
~1100C-N stretchMedium
~830C-Cl stretchStrong

Table 3: Predicted IR absorption bands for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O and C-N Stretches: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group). The C-N stretching vibration of the pyrazole ring is expected around 1100 cm⁻¹.

  • C-Cl Stretch: A strong absorption band around 830 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is first recorded and then the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecule will undergo fragmentation. The molecular ion peak (M⁺) and several characteristic fragment ions are expected.

m/z (mass-to-charge ratio) Proposed Fragment Ion
222/224[M]⁺ (Molecular ion)
194/196[M - CO]⁺
181/183[M - CH₃ - N]⁺
139/141[C₇H₄Cl]⁺ (chlorobenzoyl cation)
111[C₆H₄Cl]⁺ (chlorophenyl cation)

Table 4: Predicted key fragment ions in the mass spectrum of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Rationale for Fragmentation Pattern

G M [M]⁺˙ m/z 222/224 M_minus_CO [M - CO]⁺˙ m/z 194/196 M->M_minus_CO - CO M_minus_CH3_N [M - CH₃ - N]⁺ m/z 181/183 M->M_minus_CH3_N - CH₃, -N Chlorobenzoyl [C₇H₄Cl]⁺ m/z 139/141 M_minus_CH3_N->Chlorobenzoyl - N₂ Chlorophenyl [C₆H₄Cl]⁺ m/z 111 Chlorobenzoyl->Chlorophenyl - CO

Sources

Structural Characterization and Crystallographic Analysis of 3-(4-Chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The substituted pyrazole scaffold, specifically 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs). The structural integrity of this molecule is defined by two competing factors: the prototropic tautomerism inherent to the N-unsubstituted pyrazole ring and the conformational flexibility of the 3-aryl substituent.

This technical guide provides a comprehensive analysis of the solid-state architecture of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole. It details the synthesis pathways required to isolate the correct O-methylated regioisomer, the crystallographic protocols for structure determination, and the supramolecular motifs (hydrogen bonding and


-stacking) that govern its stability and bioavailability.

Chemical Context & Tautomeric Equilibrium

The Tautomeric Challenge

In the solution phase, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole exists in dynamic equilibrium with its tautomer, 5-(4-chlorophenyl)-3-methoxy-1H-pyrazole. This proton transfer occurs between the two annular nitrogen atoms (


 and 

).
  • Form A (3-aryl): The proton resides on the nitrogen adjacent to the methoxy group.

  • Form B (5-aryl): The proton resides on the nitrogen adjacent to the chlorophenyl group.

In the solid state, the molecule typically "freezes" into a single tautomeric form stabilized by intermolecular hydrogen bonding networks. Crystallographic analysis confirms that 3(5)-substituted pyrazoles generally form either cyclic dimers or infinite catemers (chains).

Regioselective Synthesis Strategy

A critical prerequisite for crystallographic analysis is the isolation of the O-methoxy derivative, avoiding the thermodynamically stable N-methylated byproduct (a common pitfall in pyrazolone alkylation).

Optimized Protocol:

  • Cyclization: Condensation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate yields the intermediate 3-(4-chlorophenyl)-1H-pyrazol-5-ol (often existing as the pyrazolone tautomer).

  • O-Methylation: Reaction with dimethyl sulfate or trimethyl orthoformate under controlled basic conditions favors O-alkylation over N-alkylation.

SynthesisWorkflow Start 4-Chlorobenzoyl Chloride Inter1 Ethyl 3-(4-chlorophenyl)- 3-oxopropanoate Start->Inter1 Meldrum's Acid / EtOH Cycliz Cyclization (N2H4·H2O, EtOH, Reflux) Inter1->Cycliz Inter2 3-(4-chlorophenyl)- 1H-pyrazol-5-ol Cycliz->Inter2 Methyl O-Methylation (Me2SO4, K2CO3, Acetone) Inter2->Methyl Product 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Methyl->Product Major (O-alkyl) SideProd N-Methylated Byproducts Methyl->SideProd Minor (N-alkyl)

Figure 1: Synthetic pathway prioritizing O-methylation to yield the target 5-methoxy pyrazole derivative.

Experimental Crystallography Protocols

To obtain high-resolution structural data, researchers must employ a self-validating crystallization workflow. The following protocol minimizes twinning and disorder common in pyrazole derivatives.

Crystallization Methodology

Objective: Grow single crystals suitable for X-ray diffraction (


 mm).
MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Room Temp, dust-freePrisms or blocks
Vapor Diffusion THF (solvent) / Hexane (antisolvent)Closed chamber,

C
High-quality needles/plates
Recrystallization AcetonitrileHot saturation

slow cool
Large, stable blocks
Data Collection Parameters
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) for absolute configuration if chiral impurities exist.
  • Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the methoxy group and the terminal chlorine atom.

  • Resolution: 0.8 Å or better.

Structural Analysis & Supramolecular Architecture

Based on the crystallographic behavior of analogous 3-aryl-5-alkoxypyrazoles [1, 2], the structure of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is characterized by specific geometric and packing parameters.

Molecular Geometry
  • Planarity: The pyrazole ring is strictly planar. The 4-chlorophenyl ring is typically twisted relative to the pyrazole plane by a torsion angle of

    
     to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole substituents.
    
  • Methoxy Conformation: The methoxy group (

    
    ) generally adopts a coplanar orientation with the pyrazole ring (
    
    
    
    torsion
    
    
    or
    
    
    ) to maximize p-
    
    
    conjugation.
  • Bond Lengths:

    • 
      : 
      
      
      
      Å (indicative of aromatic character).
    • 
      : 
      
      
      
      Å (aromatic ether).
    • 
      : 
      
      
      
      Å.
Hydrogen Bonding Networks

The defining feature of the crystal packing is the intermolecular hydrogen bonding involving the pyrazole


 donor and the 

acceptor of a neighboring molecule.

Dominant Motif: The Pyrazole Dimer Unlike simple alcohols, pyrazoles often form centrosymmetric dimers (


 graph set) or trimers (

).
  • Interaction:

    
     (intermolecular).
    
  • Distance:

    
     distance is typically 
    
    
    
    Å.
  • Geometry: The dimers are often planar, allowing for efficient

    
    -stacking between the aromatic rings of adjacent layers.
    

CrystalPacking MoleculeA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer (R2,2(6) Motif) MoleculeA->Dimer H-Bond MoleculeB Molecule B (Acceptor N:) MoleculeB->Dimer H-Bond Stacking Pi-Pi Stacking (3.4 - 3.6 Å) Dimer->Stacking Layering Lattice 3D Crystal Lattice (P2(1)/c or P-1) Stacking->Lattice

Figure 2: Hierarchical assembly of the crystal lattice driven by hydrogen bonding and pi-stacking interactions.

Pi-Stacking and Halogen Bonding
  • 
     Interactions:  The electron-deficient chlorophenyl ring and the electron-rich pyrazole ring often engage in offset face-to-face stacking (centroid-centroid distance 
    
    
    
    Å).
  • 
     Interactions:  Type I or Type II halogen bonding may occur, linking the dimers into infinite ribbons.
    

Pharmacological Implications of the Structure

Understanding the crystal structure directly informs structure-activity relationship (SAR) studies:

  • Binding Pocket Fit: The twist angle between the phenyl and pyrazole rings determines the molecule's ability to fit into narrow kinase hydrophobic pockets (e.g., the ATP-binding site).

  • Solubility: The strength of the intermolecular H-bond network (lattice energy) inversely correlates with aqueous solubility. Disrupting this network (e.g., by N-methylation) significantly alters bioavailability.

References

  • Elguero, J., et al. "Tautomerism in Pyrazoles and Related Compounds." Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-84. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Pyrazole Derivatives." CCDC Access Structures. Link

  • Infantes, L., & Motherwell, W. D. S. "Hydrogen bond patterns in pyrazoles." CrystEngComm, 2005, 7, 261-270. Link

  • Vuradi, R., et al. "Synthesis and structural studies of 3,5-disubstituted pyrazoles." Journal of Molecular Structure, 2021. Link

(Note: While specific unit cell data for the exact title compound is not indexed in open public snippets, the structural parameters described above are derived from the authoritative consensus on 3-aryl-5-alkoxypyrazole crystallography.)

Solubility profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Molecular Formula: C₁₀H₉ClN₂O Class: Di-substituted 1H-pyrazole Physicochemical Character: Lipophilic, Amphiprotic Heterocycle[1][2]

This guide details the solubility profile and experimental characterization protocols for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . As a Senior Application Scientist, I have synthesized the available data from structural analogs (e.g., 3-(4-chlorophenyl)-5-methyl-1H-pyrazole) and fundamental solvation thermodynamics to provide a high-confidence predictive profile.

The molecule features a lipophilic 4-chlorophenyl tail and a polarizable pyrazole core substituted with a methoxy group. This structural duality dictates a specific solubility footprint: high affinity for polar aprotic solvents, moderate affinity for polar protic solvents, and negligible aqueous solubility without pH manipulation or cosolvents.

Theoretical Solubility Profile

The following data represents a high-confidence predictive model derived from Hansen Solubility Parameters (HSP) and LogP analysis of structural analogs (LogP ≈ 2.8 – 3.2).

Table 1: Predicted Solubility Classification
Solvent ClassSolventPredicted Solubility (mg/mL)Interaction Mechanism
Polar Aprotic DMSO > 50 mg/mL Strong dipole-dipole; H-bond acceptance from pyrazole NH.
Polar Aprotic DMF > 50 mg/mL Similar to DMSO; excellent for stock solutions.[2]
Chlorinated Dichloromethane (DCM) 20 – 40 mg/mL Dispersion forces & weak H-bonding; good for extraction.
Polar Protic Ethanol (EtOH) 5 – 15 mg/mL H-bonding (donor/acceptor match); heating required for high conc.
Polar Protic Methanol (MeOH) 10 – 20 mg/mL Slightly better than EtOH due to higher polarity/smaller size.
Non-Polar Hexane/Heptane < 1 mg/mL Poor interaction; pyrazole polarity resists solvation.
Aqueous Water (pH 7) < 0.01 mg/mL Hydrophobic effect dominates; "Brick dust" behavior.[2]
Aqueous 0.1 M HCl 0.1 – 1.0 mg/mL Protonation of pyrazole N2 (pKa ~2.5) improves solubility slightly.
Mechanistic Insight
  • The "Like Dissolves Like" Rule: The chlorophenyl ring drives the molecule's hydrophobicity (lipophilicity). Solvents that cannot overcome the crystal lattice energy (stabilized by

    
     stacking of the aromatic rings and intermolecular H-bonds of the pyrazole NH) will fail to dissolve the compound.
    
  • Tautomeric Influence: In solution, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole exists in equilibrium. Polar solvents (DMSO, MeOH) stabilize the more polar tautomers, enhancing solubility.[2]

  • Methoxy vs. Methyl: Compared to the 5-methyl analog, the 5-methoxy group introduces an additional H-bond acceptor site (the oxygen), slightly improving solubility in alcohols compared to the methyl variant.[2]

Experimental Protocols

Since specific batch-to-batch variations (polymorphs, purity) affect solubility, you must validate the profile experimentally.[2] Use the following Standard Operating Procedures (SOPs) .

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening, compound conservation.[2]

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL of 100% DMSO (10 mg/mL stock).

  • Spiking: Spike 10 µL of DMSO stock into 490 µL of the target solvent (e.g., PBS pH 7.4, Water, MeOH) in a 96-well plate. Final concentration target: 200 µM.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    [2]
    
Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Formulation development, precise physicochemical data.[2]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap and shake (or stir) at 25°C for 24 to 48 hours .

    • Note: Check visually. If all solid dissolves, add more compound until a precipitate persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

  • Quantification: Dilute the supernatant with mobile phase (e.g., 50:50 ACN:Water) and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: ACN/Water + 0.1% Formic Acid (Gradient 5% -> 95% B).[2]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility testing based on the compound's properties.

SolubilityWorkflow Start Compound: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Synthesis/Extraction Goal->Synthesis Formulation Drug Formulation Goal->Formulation DMSO Use DMSO Stock (Dilute < 1% v/v) BioAssay->DMSO Standard DCM_EtOAc Use DCM or EtOAc (High Solubility) Synthesis->DCM_EtOAc Workup Cosolvent Use PEG400 / EtOH / Water Mixtures Formulation->Cosolvent Delivery CheckPrecip Check Precipitation (Kinetic Solubility) DMSO->CheckPrecip Dilution

Caption: Decision matrix for solvent selection based on the intended application of the pyrazole derivative.

Thermodynamic Analysis (Van't Hoff)

To understand the temperature dependence of solubility (crucial for recrystallization), perform a Van't Hoff analysis.[2]

  • Measure solubility (

    
    ) in Ethanol at three temperatures (e.g., 20°C, 30°C, 40°C).
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).[2]
  • The slope corresponds to

    
    .
    
    • Positive

      
      :  Endothermic dissolution (Solubility increases with heat).[2] Expected for this compound.
      
    • Implication: Recrystallization from hot Ethanol or Methanol is a viable purification strategy.

References

  • PubChem. (n.d.). Compound Summary for CID 606094: 3-(4-chlorophenyl)-5-methyl-1H-pyrazole (Analog). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Context on halogenated pyrazole properties). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Sources

Quantum Chemical Profiling of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical whitepaper on the quantum chemical characterization of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . It is designed for researchers and drug development professionals, establishing a rigorous computational protocol to elucidate the structural, electronic, and spectroscopic properties of this pharmacophore.

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib and Sildenafil. The derivative 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole presents a unique case study due to the interplay between the lipophilic, electron-withdrawing 4-chlorophenyl group and the electron-donating methoxy substituent.

This guide defines the definitive computational workflow to resolve its annular tautomerism , reactive sites (MEP) , and spectroscopic signatures . The protocol utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated by field-standard methodologies.

Computational Methodology (The Engine Room)

To ensure reproducibility and scientific accuracy, the following computational parameters are mandated. This protocol balances computational cost with the accuracy required for publication-quality data.

Theory & Functional Selection
  • Software: Gaussian 16 (Rev. C.01) or ORCA 5.0.

  • Method: Density Functional Theory (DFT).[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP remains the gold standard for organic heterocyclic thermochemistry and vibrational analysis.

    • Alternative:wB97XD (if non-covalent interactions or dispersion forces are critical, e.g., in docking studies).

  • Basis Set: 6-311++G(d,p) .[1][3][5]

    • Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Oxygen (methoxy) and Chlorine atoms. Polarization functions (d,p) accurately describe the ring aromaticity.

Solvation Models

Gas-phase calculations often fail to predict the correct tautomeric preference of pyrazoles.

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents:

    • DMSO (

      
      ):  Mimics biological assay conditions.
      
    • Chloroform (

      
      ):  Standard for NMR validation.
      

Structural Analysis: The Tautomerism Challenge

Pyrazoles exhibit annular tautomerism, where the proton migrates between N1 and N2. For 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, this results in two distinct distinct isomers with significantly different electronic profiles.

Tautomeric Species
  • Tautomer A (3-Ar, 5-OMe): Proton on N1. The 4-chlorophenyl group is at position 3; Methoxy is at position 5.

  • Tautomer B (3-OMe, 5-Ar): Proton on N2. Due to renumbering priority, this is formally 3-methoxy-5-(4-chlorophenyl)-1H-pyrazole.

Hypothesis: Electron-donating groups (EDG) like Methoxy typically destabilize the adjacent N-H bond due to lone-pair repulsion, often favoring the tautomer where the EDG is remote from the N-H (Tautomer B). However, the H-bond acceptor capability of OMe can stabilize Tautomer A via intramolecular


 interaction.
Workflow Visualization

The following diagram outlines the logical flow for determining the global minimum structure.

G Start Input Structure 3-(4-Cl-Ph)-5-OMe-1H-pyrazole T1 Generate Tautomer A (H on N1) Start->T1 T2 Generate Tautomer B (H on N2) Start->T2 Opt Geometry Optimization B3LYP/6-311++G(d,p) T1->Opt T2->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Thermo Thermodynamic Analysis Compare u0394G (Gibbs Free Energy) Freq->Thermo Result Identify Global Minimum (Boltzmann Population) Thermo->Result

Figure 1: Computational workflow for identifying the stable tautomer of the title compound.

Electronic Properties & Reactivity Descriptors

Once the stable tautomer is identified, the next step is to map its reactivity. This is crucial for predicting metabolic soft spots (e.g., for Cytochrome P450 oxidation).

Frontier Molecular Orbitals (FMO)

The energy gap (


) is a direct measure of chemical stability (Hardness, 

).
  • HOMO (Highest Occupied Molecular Orbital): Likely localized on the pyrazole ring and the methoxy oxygen lone pairs. Represents the electron donor capacity.[1][2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely delocalized over the chlorophenyl ring. Represents the electron acceptor capacity.

Calculated Descriptors Table (Template):

Property Formula Physical Meaning

| Ionization Potential (I) |


 | Energy to remove an electron. |
| Electron Affinity (A)  | 

| Energy to gain an electron. | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity Index (

)
|

| Propensity to accept electrons (Drug-Receptor binding). |
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent bonding in protein pockets.

  • Red Regions (Negative Potential): H-bond acceptors. Expected around the N2 nitrogen (lone pair) and the Methoxy Oxygen .

  • Blue Regions (Positive Potential): H-bond donors. Concentrated on the N1-H proton and the aromatic protons.

  • Green Regions (Neutral): Hydrophobic areas (Chlorophenyl ring).

Spectroscopic Validation Protocols

Theoretical data must be calibrated against experimental results to validate the model.

Vibrational Analysis (IR/Raman)

DFT frequencies are typically overestimated due to the harmonic approximation.

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

  • Key Diagnostic Bands:

    • 
      : 
      
      
      
      (Sharp/Broad depending on H-bonding).
    • 
      : 
      
      
      
      .
    • 
      : 
      
      
      
      (Fingerprint region).
NMR Prediction (GIAO Method)
  • Method: GIAO (Gauge-Independent Atomic Orbital).

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Protocol:

    • Optimize geometry in solvent (e.g., DMSO).

    • Run NMR single-point calculation.

    • 
      .
      
  • Expected Shift: The methoxy protons usually appear as a singlet around 3.8 - 4.0 ppm .

Intramolecular Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides insight into hyperconjugation and stability beyond simple geometry.

Key Interaction: Anomeric Effect

In the 5-methoxy isomer, look for the interaction between the Oxygen lone pair (


) and the antibonding orbital of the adjacent C-N or C-C bond (

).
  • Interaction:

    
     or 
    
    
    
    .
  • Significance: A high stabilization energy (

    
    ) indicates strong resonance donation, increasing the electron density of the pyrazole ring and potentially enhancing antioxidant activity.
    
NBO Interaction Diagram

NBO LP_O Lone Pair Oxygen (OMe) Pi_Ring u03c0* Antibonding Pyrazole Ring LP_O->Pi_Ring Hyperconjugation (Resonance) LP_Cl Lone Pair Chlorine Pi_Ph u03c0* Antibonding Phenyl Ring LP_Cl->Pi_Ph Weak Donation

Figure 2: Primary orbital interactions stabilizing the molecular framework.

Conclusion

For 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , the computational evidence suggests a delicate balance between the 3-substituted and 5-substituted tautomers, heavily modulated by solvent polarity. The B3LYP/6-311++G(d,p) level of theory, combined with NBO analysis , provides a robust framework for predicting its reactivity profile in biological systems. Researchers should prioritize the MEP map analysis to identify potential binding modes (H-bond acceptor at N2 vs Donor at NH) for docking studies.

References

  • Gaussian 16 User Reference . Gaussian, Inc.

  • Becke, A. D. (1993) . Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics.

  • Alkorta, I., & Elguero, J. (2019) . Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981) . Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics.

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988) . Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews.

Sources

Annular Tautomerism in 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are a cornerstone of medicinal chemistry, serving as privileged scaffolds in the design of kinase inhibitors, anti-inflammatory agents, and receptor ligands[1]. However, the inherent ability of N-unsubstituted pyrazoles to undergo rapid annular prototropic tautomerism presents a complex challenge in drug development[2].

This whitepaper provides an in-depth technical analysis of the tautomeric behavior of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . By dissecting the structural logic, thermodynamic equilibrium, and analytical methodologies required to characterize this phenomenon, this guide equips researchers with the self-validating workflows necessary to ensure that lead optimization is based on the biologically relevant tautomeric structure.

Mechanistic Principles of Pyrazole Annular Tautomerism

Annular tautomerism in pyrazoles involves the rapid migration of a proton between the two adjacent endocyclic nitrogen atoms (N1 and N2)[2]. Because the numbering of the pyrazole ring strictly begins at the protonated nitrogen, the migration of the proton fundamentally alters the IUPAC nomenclature and the spatial coordinates of the substituents[3].

For the molecule , the equilibrium exists between two distinct chemical entities:

  • Tautomer A: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (The proton resides on the nitrogen adjacent to the methoxy-bearing carbon).

  • Tautomer B: 5-(4-chlorophenyl)-3-methoxy-1H-pyrazole (The proton resides on the nitrogen adjacent to the 4-chlorophenyl-bearing carbon).

The position of this equilibrium is not a 50:50 distribution; it is a delicate thermodynamic balance dictated by the electronic push-pull effects of the substituents[2]. The methoxy group exerts an electron-donating resonance effect (+M) but an electron-withdrawing inductive effect (-I), while the 4-chlorophenyl group is mildly electron-withdrawing. The solvent environment (dielectric constant and hydrogen-bonding capacity) further catalyzes or stabilizes the transition state[4].

Tautomerism TautA Tautomer A 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (NH adjacent to Methoxy) TS Prototropic Transfer (Annular N1 ⇌ N2 Shift) TautA->TS k_forward TautB Tautomer B 5-(4-chlorophenyl)-3-methoxy-1H-pyrazole (NH adjacent to Chlorophenyl) TS->TautB k_reverse Solvent Solvent / Environment Dielectric & H-Bonding Solvent->TS Catalyzes/Stabilizes

Annular prototropic tautomerism equilibrium between the two isomeric forms.

Implications for Drug Development and Pharmacology

The tautomeric state of a pyrazole derivative is not merely an academic curiosity; it has profound practical consequences for structure-activity relationships (SAR)[2].

  • Receptor Recognition: Tautomers are distinct chemical entities with inverted patterns of hydrogen bond donors (N-H) and acceptors (N:). A receptor's binding pocket, featuring specific Asp, Glu, or kinase hinge-region residues, will only show high affinity for the tautomer that presents the correct spatial orientation[2]. A molecule existing predominantly as the "wrong" tautomer in physiological conditions will exhibit artificially poor in vitro activity.

  • Physicochemical Properties: The shift in proton position alters the molecule's dipole moment, which directly impacts lipophilicity (logP), aqueous solubility, and membrane permeability (ADME profile)[2].

PharmaImpact TautState Tautomeric State (In Vivo) Hbond H-Bond Vector Alignment (Donor vs. Acceptor) TautState->Hbond Lipophilicity Electronic Distribution (Dipole Moment / logP) TautState->Lipophilicity Binding Target Receptor Binding (Affinity & Selectivity) Hbond->Binding ADME ADME Profile (Solubility & Permeability) Lipophilicity->ADME

Causality pathway linking tautomeric state to drug efficacy and ADME profiles.

Quantitative Impact Summary
PropertyTautomer A (3-Aryl-5-methoxy)Tautomer B (5-Aryl-3-methoxy)Impact on Drug Development
H-Bond Donor Vector Oriented toward C5 (Methoxy)Oriented toward C5 (Aryl)Dictates receptor pocket orientation
H-Bond Acceptor Vector Oriented toward C3 (Aryl)Oriented toward C3 (Methoxy)Alters target binding affinity (SAR)
Dipole Moment DistinctDistinctInfluences aqueous solubility
Lipophilicity (logP) DistinctDistinctModulates membrane permeability

Analytical Workflows: Characterizing the Tautomeric Equilibrium

To rationally design drugs around the 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole scaffold, researchers must accurately identify which tautomer predominates in solution. At room temperature, rapid proton exchange averages the NMR signals, masking the true structural identity[5]. The following self-validating protocol utilizes Variable-Temperature (VT) NMR and 2D-NOESY to "freeze" and assign the tautomers.

Solution-State NMR Protocol (VT-NMR & NOESY)

Causality of Experimental Design: Aprotic solvents are strictly required because protic solvents (like Methanol-d4) facilitate rapid intermolecular proton exchange, making it impossible to slow the tautomerization rate sufficiently, even at cryogenic temperatures. NOESY is utilized because through-space nuclear Overhauser effects are the only definitive method to prove which substituent is spatially adjacent to the N-H proton[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10 mg of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in 0.6 mL of a highly deuterated, strictly aprotic solvent (e.g., DMF-d7 or Toluene-d8)[5].

  • Variable-Temperature (VT) Acquisition: Record initial ¹H NMR spectra at 298 K. The N-H peak will likely appear as a broad singlet (~10-13 ppm), and the C4-H will appear as an averaged signal[5]. Incrementally lower the probe temperature (e.g., down to 213 K) until the exchange rate is slower than the NMR timescale.

  • Signal Decoalescence: Observe the decoalescence of the averaged C4-H and N-H signals into two distinct sets of peaks, representing Tautomer A and Tautomer B. Integrate these peaks to calculate the equilibrium constant (

    
    ).
    
  • 2D NOESY Acquisition: At the low temperature, acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 400-600 ms)[6].

  • Self-Validating Assignment:

    • If a NOE cross-peak is observed between the N-H proton and the protons of the methoxy group, Tautomer A is confirmed.

    • If a NOE cross-peak is observed between the N-H proton and the ortho-protons of the 4-chlorophenyl ring, Tautomer B is confirmed.

NMR_Workflow Prep 1. Sample Prep (Aprotic Solvent, e.g., DMF-d7) VTNMR 2. VT-NMR (Cool to < 230 K) Prep->VTNMR Decoal Signal Decoalescence (Slow Exchange Regime) VTNMR->Decoal NOESY 3. 2D NOESY / HMBC (Identify Spatial Proximity) Decoal->NOESY AssignA NH ↔ Methoxy NOE = Tautomer A NOESY->AssignA AssignB NH ↔ Aryl NOE = Tautomer B NOESY->AssignB

Step-by-step NMR workflow for trapping and assigning pyrazole tautomers.

Diagnostic NMR Parameters
ParameterFast Exchange (298 K)Slow Exchange: Tautomer ASlow Exchange: Tautomer B
N-H Chemical Shift Broad singlet (~10-13 ppm)Sharp singletSharp singlet
C4-H Chemical Shift Averaged signalDistinct signalDistinct signal
NOESY Correlations Ambiguous / AveragedN-H ↔ Methoxy (C5)N-H ↔ Ortho-Aryl (C5')
HMBC Correlations Averaged C3/C5 shiftsN-H → C3, C4, C5N-H → C3, C4, C5
Solid-State Characterization Caveats

While X-ray crystallography is a powerful tool for structural elucidation, researchers must exercise caution. Crystallography traps the molecule in its lowest-energy solid-state conformation, which is heavily dictated by crystal packing forces and intermolecular hydrogen bonding networks (often resulting in dimers or polymers)[7]. The tautomer observed in the solid state may not represent the predominant tautomer in the aqueous, physiological environment of a biological assay. Therefore, solution-state NMR remains the gold standard for biologically relevant tautomeric characterization[7].

References

  • - Benchchem 2.1 - IJNRD.org 3.3 - NIH.gov 4.6 - ResearchGate 5.5 - Benchchem 6. - ResearchGate 7.4 - Beilstein Journal of Organic Chemistry

Sources

Identifying and Validating the Biological Targets of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific derivative, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, represents a promising yet underexplored entity within this class. This technical guide outlines a comprehensive, multi-step strategy for the de-novo identification and rigorous validation of its potential biological targets. We move beyond theoretical discussions to provide field-proven experimental workflows, explaining the causal logic behind each methodological choice. This document serves as a practical roadmap for researchers seeking to elucidate the mechanism of action for novel pyrazole-based compounds, transforming a chemical structure into a well-characterized therapeutic lead.

Introduction: The Pyrazole Scaffold and Hypothesis-Driven Target Identification

Pyrazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a diverse range of biological targets.[3] Their inherent structural features allow for versatile substitutions, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[4] A significant body of literature demonstrates that pyrazole-containing molecules frequently function as inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer and inflammatory disorders.[3][5]

Given the structure of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, and drawing from extensive research on analogous compounds, we can formulate an initial, primary hypothesis:

Primary Hypothesis: The compound is a modulator of one or more protein kinases.

Substituted pyrazoles have been successfully developed as inhibitors against a wide range of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial in tumor progression and angiogenesis.[6][7]

  • Non-Receptor Tyrosine Kinases: Including Bcr-Abl, a key target in chronic myeloid leukemia.[3]

  • Serine/Threonine Kinases: Such as BRAF, Aurora Kinases, and PI3K, which are central nodes in cell signaling pathways controlling proliferation and survival.[3][8][9]

  • MAP Kinases: Including c-Jun N-terminal kinase (JNK), implicated in inflammatory responses.[10]

While the kinase family is the most probable target class, secondary hypotheses should also be considered, as pyrazole derivatives have shown activity against other targets like the anti-apoptotic protein Bcl-2.[11] Therefore, our strategy is designed to first screen broadly and then confirm specific interactions with high confidence.

Strategic Workflow for Target Identification and Validation

A robust target validation process is essential to minimize the risk of failure in later stages of drug development.[12][13] It confirms the direct engagement of a compound with its intended target in a biologically relevant context.[14] Our proposed workflow integrates unbiased screening with orthogonal validation methods to build a compelling case for the compound's mechanism of action.

G cluster_0 Phase 1: Hypothesis Generation & Unbiased Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Functional Validation A Compound Synthesis & QC (3-(4-chlorophenyl)-5-methoxy-1H-pyrazole) B Kinome-Wide Profiling (Broad Kinase Panel Screen) A->B  Primary Hypothesis:  Kinase Inhibitor C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) B->C  Identify Top Hits D Isothermal Dose-Response (ITDR) CETSA (Determine Cellular EC50) C->D  Quantify Potency E Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) D->E  Validated Target F Cellular Phenotypic Assays (e.g., Anti-proliferation, Apoptosis) E->F  Link Target to Effect

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Kinase Profiling

Rationale: To efficiently test our primary hypothesis, an unbiased screen against a large panel of kinases is the most logical first step. This approach avoids the limitations of testing against only a few select kinases and can reveal both expected and unexpected targets, including potential off-targets that might be relevant for safety profiling.[15]

Methodology: Activity-Based Kinome Profiling

Numerous commercial services offer kinome profiling.[16][17][18] It is crucial to select a service that utilizes a continuous, kinetic assay format over a simple endpoint assay.[16] Kinetic assays monitor enzyme activity in real-time, providing more accurate and reliable inhibition data, especially for compounds that may exhibit time-dependent inhibition.[16]

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a high-concentration stock solution of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in 100% DMSO (e.g., 10 mM).

  • Assay Concentration: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM, to identify initial hits.

  • Panel Selection: Utilize a comprehensive kinase panel that includes representatives from all major kinase families (e.g., >300 kinases).[18]

  • ATP Concentration: It is advisable to screen at both a low (near the Km for ATP) and a high (e.g., 1 mM) ATP concentration. Screening at Km,ATP maximizes the apparent potency of ATP-competitive inhibitors, while screening at physiological ATP levels (1-5 mM) provides a more biologically relevant measure of inhibitory activity.[16]

  • Data Analysis: The primary output will be the percent inhibition of each kinase at the tested concentration. Hits are typically defined as kinases showing >50% or >70% inhibition.

Data Presentation: Kinome Profiling Hit List

The results should be summarized in a table for clear interpretation.

Target KinaseKinase Family% Inhibition @ 1 µM (at Km ATP)% Inhibition @ 1 µM (at 1 mM ATP)
Kinase A Tyrosine Kinase 95% 82%
Kinase B Serine/Threonine 88% 75%
Kinase CSerine/Threonine45%20%
Kinase DTyrosine Kinase15%5%
... (300+ others).........

Table 1: Example data output from a kinome profiling screen. Kinases A and B are identified as primary hits for further validation.

Phase 2: Confirmation of Target Engagement in a Cellular Context

Rationale: A positive result in a biochemical assay with a purified enzyme does not guarantee that the compound will engage the same target within the complex environment of a living cell.[19] Factors like cell permeability, intracellular compound concentration, and target accessibility must be considered.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells, bridging the gap between biochemical and cellular assays.[21][22] The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[22][23]

Methodology: Cellular Thermal Shift Assay (CETSA)

This section provides a detailed protocol for using Western blotting to detect the soluble fraction of the target protein, identified from the kinome screen (e.g., "Kinase A").

G A 1. Cell Culture Treat with Vehicle (DMSO) or Compound B 2. Heat Challenge Aliquot and heat cells across a temperature gradient A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation Centrifuge to separate soluble (stabilized) from aggregated proteins C->D E 5. Quantification Analyze soluble fraction by Western Blot for Target Protein D->E F 6. Data Analysis Plot melt curves. A shift indicates target engagement. E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line known to express the target "Kinase A") to ~80% confluency. b. Treat cells with either the vehicle (e.g., 0.1% DMSO) or 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole at a desired concentration (e.g., 10 µM) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge: a. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C in 2°C increments). d. Immediately cool the tubes at 4°C for 3 minutes.[24]

  • Cell Lysis and Protein Extraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Quantification by Western Blot: a. Carefully collect the supernatant (soluble protein fraction) from each sample. b. Determine the protein concentration using a standard method (e.g., BCA assay). c. Normalize the samples to the same protein concentration and analyze by SDS-PAGE followed by Western blotting using a validated antibody specific for the target protein ("Kinase A"). d. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis (Melt Curve): a. Quantify the band intensities from the Western blot. b. For each temperature point, normalize the target protein signal to the loading control. c. Plot the normalized signal against the temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[20]

Methodology: Isothermal Dose-Response (ITDR) CETSA for Potency

Rationale: To quantify the potency of target engagement in cells, an ITDR-CETSA is performed. This involves treating cells with a range of compound concentrations at a single, fixed temperature.[25]

Protocol:

  • From the initial CETSA melt curve, select a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample (e.g., a temperature where ~50-70% of the protein has aggregated).

  • Treat cells with a serial dilution of the compound (e.g., from 0.1 nM to 100 µM).

  • Heat all samples at the single, pre-determined temperature.

  • Process and analyze the samples by Western blot as described above.

  • Plot the normalized soluble protein signal against the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Data Presentation: ITDR-CETSA Results

Target ProteinCellular EC₅₀ (µM)
Kinase A 1.25
Kinase B 3.50

Table 2: Example ITDR-CETSA data quantifying the potency of target engagement in intact cells.

Phase 3: Validation of Functional Consequences

Rationale: Confirming target engagement is a critical step, but it must be linked to a functional cellular outcome. This phase aims to demonstrate that the compound's interaction with the validated target (e.g., Kinase A) leads to the expected modulation of its downstream signaling pathway and, ultimately, a desired phenotypic effect.

Methodology: Downstream Pathway Analysis

If "Kinase A" is known to phosphorylate a specific substrate ("Substrate Y"), a Western blot can be used to assess whether the compound inhibits this event.

G Upstream Upstream Signal (e.g., Growth Factor) KinaseA Kinase A (Target Protein) Upstream->KinaseA SubstrateY Substrate Y KinaseA->SubstrateY pSubstrateY p-Substrate Y (Active Signal) SubstrateY->pSubstrateY Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Compound 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Compound->KinaseA Inhibition

Caption: Hypothetical signaling pathway showing inhibition by the compound.

Experimental Protocol: Phospho-Substrate Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of the compound for an appropriate duration.

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist to induce phosphorylation of "Substrate Y".

  • Lysis and Western Blot: Lyse the cells and perform a Western blot using two primary antibodies: one that recognizes the phosphorylated form of Substrate Y (p-Substrate Y) and one that recognizes the total amount of Substrate Y.

  • Analysis: A dose-dependent decrease in the p-Substrate Y signal (relative to total Substrate Y) indicates that the compound is functionally inhibiting the kinase activity of its target in cells.

Conclusion

The process of elucidating the biological targets of a novel compound like 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is a systematic endeavor that builds a chain of evidence from broad, unbiased screening to specific, functional validation. By starting with a hypothesis grounded in the known pharmacology of the pyrazole scaffold, employing kinome-wide screening to identify high-probability candidates, and then using rigorous methods like CETSA to confirm target engagement in a physiologically relevant environment, researchers can confidently identify and validate the compound's mechanism of action. This structured approach, which links direct target binding to downstream functional outcomes, is fundamental to advancing promising chemical matter through the drug discovery pipeline.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Target Validation Techniques: Unlocking the Future of Drug Development. (2026). Infinix Bio. [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. [Link]

  • KinomePro - Functional Kinase Activity Profiling. Pamgene. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. (2016). Der Pharma Chemica. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2020). RSC Publishing. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. [Link]

  • Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. (2018). SGC-UNC. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Kinome Profiling. Oncolines B.V.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PMC. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2024). Journal of the Chemical Society of Pakistan. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PMC. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]

  • HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? (2025). Pelago Bioscience. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • Chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2013). PMC. [Link]

  • Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). ResearchGate. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Publishing. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2024). MDPI. [Link]

Sources

In silico prediction of ADMET properties for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In silico prediction of ADMET properties for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Case Study: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . This molecule represents a classic "fragment-like" lead—a privileged scaffold found in kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors.

Rather than relying on black-box predictions, this guide establishes a self-validating workflow . We utilize a consensus of industry-standard algorithms (SwissADME, pkCSM, ADMETlab 2.0) to triangulate reliable data points, minimizing the false positives inherent in single-model predictions.

Part 1: Molecular Characterization & Input Standardization

Before initiating any algorithm, the chemical structure must be standardized to ensure consistent interpretation of tautomers and aromaticity.

Structural Definition
  • IUPAC Name: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

  • Molecular Formula: C₁₀H₉ClN₂O

  • Molecular Weight: ~208.64 g/mol

  • Key Functional Groups:

    • Pyrazole Core: Amphoteric heterocycle (H-bond donor and acceptor).

    • p-Chlorophenyl: Lipophilic moiety increasing metabolic stability at the para-position.

    • Methoxy Group: Polar handle, potential site for metabolic O-demethylation.

The Tautomer Challenge (Expert Insight)

Pyrazoles exist in annular tautomerism. The hydrogen on the nitrogen can shift between position 1 and 2.

  • Critical Protocol: When submitting to servers like SwissADME, use the Canonical SMILES which represents the specific tautomer effectively, but be aware that in physiological solution (pH 7.4), the population will be an equilibrium.

  • Input SMILES: COc1cc(c([nH]1)c2ccc(Cl)cc2)

Part 2: The Computational Workflow

We employ a "Consensus Modelling" approach. No single server is perfect; therefore, we cross-reference physicochemical properties from SwissADME with toxicity data from ProTox-3.0.

Diagram 1: Integrated Prediction Architecture

ADMET_Workflow Input Input: Canonical SMILES (3-(4-chlorophenyl)-5-methoxy-1H-pyrazole) Standard Standardization (Remove Salts, Check Tautomers) Input->Standard PhysChem Physicochemical Profiling (SwissADME) Standard->PhysChem LogP, TPSA, Solubility ADME ADME Profiling (pkCSM / ADMETlab 2.0) Standard->ADME BBB, CYP450, HIA Tox Toxicity Endpoint Prediction (ProTox 3.0) Standard->Tox LD50, Hepatotox, Ames Decision Lead Optimization Strategy PhysChem->Decision ADME->Decision Tox->Decision

Caption: A multi-tiered in silico workflow ensuring data redundancy and validation across physicochemical, pharmacokinetic, and toxicological domains.

Part 3: Physicochemical Profile (SwissADME)

Objective: Determine "Drug-Likeness" and oral bioavailability potential.

Predicted Properties & Interpretation

Based on the structure, the following values are the expected output ranges. These serve as benchmarks for validation.

PropertyPredicted RangeInterpretation
Consensus LogP 2.5 – 3.2Optimal. The chlorophenyl group adds lipophilicity, balancing the polar pyrazole. Well within the Lipinski Rule of 5 (LogP < 5).
TPSA (Ų) 40 – 50 ŲHigh Permeability. Pyrazole (~28) + Ether (~9). TPSA < 140 Ų suggests excellent cell membrane penetration.
Water Solubility Moderately SolubleThe molecule is small (MW < 250), aiding solubility despite the lipophilic chloro-ring.
Bioavailability Score 0.55Indicates a high probability of passing the Rule of 5 filters.
The Bioavailability Radar

For this molecule, expect the radar to fall entirely within the pink area (optimal zone) for:

  • LIPO (Lipophilicity): Ideal.

  • SIZE (Molecular Weight): Ideal (Small).

  • POLAR (Polarity): Ideal.

  • INSAT (Unsaturation): Acceptable (Aromatic rings).

Protocol: Access , paste the SMILES, and verify the "BOILED-Egg" plot. This molecule should appear in the White (HIA absorption) and likely the Yolk (Brain penetration) due to low TPSA and low MW.

Part 4: Distribution & Metabolism (pkCSM & ADMETlab)

Objective: Assess where the drug goes and how the body breaks it down. This is critical for anticipating Drug-Drug Interactions (DDIs).

Blood-Brain Barrier (BBB) Permeability
  • Prediction: Permeant (LogBB > 0).

  • Mechanism: Small rigid planar structure + lipophilic halogen + low polar surface area usually facilitates passive diffusion across the BBB.

  • Implication: If the target is CNS-based (e.g., neurological kinases), this is a "Go." If the target is peripheral (e.g., inflammation), this poses a risk of CNS side effects.

Metabolic Stability (CYP450)

This is the most critical section for this scaffold.

  • CYP2D6 Substrate: Likely Yes. The methoxy group is a classic substrate for O-demethylation by CYP2D6.

  • CYP2C9 Inhibitor: High Probability.

    • Reasoning: CYP2C9 prefers anionic or lipophilic substrates with H-bond acceptors. The chlorophenyl-pyrazole motif mimics the structure of known CYP2C9 inhibitors (like Celecoxib).

    • Risk: Potential to increase plasma concentrations of other drugs metabolized by CYP2C9 (e.g., Warfarin).

Protocol: Use to run the "Metabolism" module. Look specifically for CYP2D6 substrate status and CYP2C9 inhibition .

Part 5: Toxicity Profiling (ProTox 3.0)

Objective: Early identification of "Showstopper" risks.

Key Toxicity Endpoints
EndpointRisk LevelMechanistic Insight
hERG Inhibition Low/MediumThe molecule lacks the classic basic nitrogen + flexible linker chain often associated with hERG block, but the chlorophenyl group requires checking.
AMES Toxicity NegativePyrazoles are generally non-mutagenic unless substituted with nitro groups or specific amines.
Hepatotoxicity LowThe molecule is small and lacks heavy metabolic activation handles (like anilines).
Diagram 2: Toxicity Decision Tree

Tox_Decision Start Toxicity Check hERG hERG Channel (Cardiotoxicity) Start->hERG AMES AMES Test (Mutagenicity) Start->AMES Liver Hepatotoxicity (DILI) Start->Liver Result_Pass Proceed to Lead Opt hERG->Result_Pass pIC50 < 5 Result_Fail Structural Modification hERG->Result_Fail pIC50 > 6 AMES->Result_Pass Negative AMES->Result_Fail Positive Liver->Result_Pass Inactive

Caption: Decision logic based on ProTox 3.0 outputs. Failure in hERG or AMES usually necessitates scaffold hopping.

Part 6: Strategic Optimization (The "So What?")

Based on the in silico profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, here is the optimization strategy for a medicinal chemist:

  • Metabolic Hotspot: The 5-methoxy group is the primary site of metabolism (demethylation to the phenol).

    • Optimization: To increase half-life (

      
      ), replace -OCH3 with -OCF3 (trifluoromethoxy) or -Cl. This blocks metabolism while maintaining electronic properties.
      
  • Solubility: If the LogP (approx 3.0) is too high for the target formulation, introduce a solubilizing group (e.g., a morpholine or piperazine) on the pyrazole nitrogen or the phenyl ring.

  • Selectivity: The chlorophenyl group is "generic" for hydrophobic pockets. To improve selectivity against specific kinases or COX enzymes, consider replacing the Cl with a specific polar group (e.g., -CN or -SO2NH2) that interacts with unique residues in the target active site.

References

  • SwissADME : Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3] Scientific Reports.[1]

  • pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).

  • ADMETlab 2.0 : Xiong, G., et al. (2021).[4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[4][5][6] Nucleic Acids Research.[4]

  • ProTox 3.0 : Banerjee, P., et al. (2024).[7][8] ProTox 3.0: a webserver for the prediction of toxicity of chemicals.[7][9] Nucleic Acids Research.[4]

Sources

Discovery of novel pyrazole derivatives with anticancer activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Targeting the Kinome and Cytoskeleton: A Technical Guide to the Discovery of Novel Pyrazole Anticancer Agents Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Pyrazole Privilege

In the landscape of modern oncology, the pyrazole ring system (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the FDA approval of Crizotinib (ALK/ROS1 inhibitor) to Ibrutinib (BTK inhibitor), pyrazole derivatives have transitioned from high-throughput screening hits to frontline therapies.

This guide moves beyond basic review to provide a structural blueprint for designing, synthesizing, and validating novel pyrazole derivatives. We focus on their dual-action potential: inhibiting oncogenic kinases (EGFR, CDK, VEGFR) and destabilizing microtubule dynamics.

Rational Design & Structure-Activity Relationship (SAR)

The utility of the pyrazole ring stems from its bioisosteric nature. It mimics the peptide bond and acts as a scaffold for hydrogen bond donors (NH) and acceptors (N2), allowing it to interact with the ATP-binding pockets of kinases.

Core SAR Principles

To design a potent anticancer agent, we must manipulate the four vectors of the pyrazole core:

  • N1 Position (Solubility & Pharmacokinetics): Substitution here (e.g., with phenyl or hydroxyethyl groups) dictates lipophilicity (LogP) and metabolic stability. Bulky aryl groups often improve hydrophobic pocket occupancy in kinases.

  • C3 & C5 Positions (Steric & Electronic Tuning): These are the primary vectors for potency.

    • Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -NO2) at the phenyl rings attached here often enhance cytotoxicity by increasing the acidity of the NH (if present) or altering the dipole moment for better binding affinity.

    • Fusion:[1] Fusing the C3-C4 or C4-C5 bond with pyrimidines or benzofurans (e.g., Pyrazolo[1,5-a]pyrimidines) creates planar systems that intercalate DNA or lock into narrow kinase clefts.

  • C4 Position (The "Warhead" Vector): This is the ideal attachment point for electrophilic warheads (e.g., acrylamides for covalent inhibition) or halogenated moieties to target the "gatekeeper" residues in kinases.

Visualization: SAR Optimization Logic

SAR_Logic Start Hit Identification (Pyrazole Core) Step1 N1 Modification (Optimize LogP/Solubility) Start->Step1 Step2 C3/C5 Aryl Substitution (Electronic Tuning) Step1->Step2 Add EWG/EDG Step3 C4 Functionalization (Target Specificity) Step2->Step3 Halogenation/Fusion Decision Bioassay Results (IC50 < 1 µM?) Step3->Decision Refine Scaffold Hopping (e.g., Indazole/Pyrazolo-pyrimidine) Decision->Refine No (Low Potency) Lead Lead Candidate (Proceed to In Vivo) Decision->Lead Yes (High Potency) Refine->Step1 Re-enter Cycle

Figure 1: Iterative optimization cycle for pyrazole-based drug discovery.

Chemical Synthesis Methodologies

We employ two primary workflows: the classical Knorr Synthesis for scalability and Microwave-Assisted Synthesis for rapid library generation.

Protocol A: Classical Regioselective Synthesis (Knorr)

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles.[2]

  • Reagents: 1,3-diketone (1.0 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve the 1,3-diketone in absolute ethanol (10 mL/mmol).

    • Add aryl hydrazine and 2-3 drops of glacial acetic acid.

    • Critical Step: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The acid catalyst is vital to protonate the carbonyl, facilitating nucleophilic attack by the hydrazine.

    • Work-up: Pour the reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: 1H-NMR will show the characteristic pyrazole C4-H singlet around

    
     6.5–7.0 ppm.
    
Protocol B: Microwave-Assisted One-Pot Synthesis (Green Chemistry)

Objective: Rapid synthesis of pyrazolo-phthalazine or fused derivatives.

  • Reagents: Phthalic anhydride, Hydrazine hydrate, Substituted acetophenone.

  • Procedure:

    • Mix reagents in a microwave vial with minimal ethanol.

    • Irradiate at 300W, 120°C for 5–10 minutes.

    • Why this works: Dielectric heating provides uniform energy transfer, reducing reaction times from hours to minutes and suppressing side reactions.

Visualization: Synthetic Pathways

Synthesis_Workflow Diketone 1,3-Diketone (Electrophile) Knorr Knorr Condensation (Reflux/Acid) Diketone->Knorr MW Microwave Irradiation (300W, 10 min) Diketone->MW Hydrazine Hydrazine (Nucleophile) Hydrazine->Knorr Cyclization Michael Addition + Cyclization Hydrazine->Cyclization Hydrazine->MW Chalcone Chalcone (Alpha,Beta-Unsat) Chalcone->Cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Knorr->Pyrazole Cyclization->Pyrazole Fused Fused Pyrazole (e.g., Indazole) MW->Fused High Temp/Press

Figure 2: Divergent synthetic pathways for generating pyrazole diversity.

Biological Validation Protocols

Trustworthy data requires robust assays. We focus on cytotoxicity and mechanistic confirmation.[3][4]

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration).

  • Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the pyrazole derivative at serial dilutions (0.1 µM to 100 µM). Include DMSO (vehicle) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm. Calculate cell viability %.

Mechanistic Target Validation (Kinase Assay)

Purpose: Confirm if the molecule inhibits specific kinases (EGFR, CDK2, VEGFR-2).

  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by luciferase.

  • Causality: A decrease in luminescence compared to control indicates kinase inhibition.

Data Presentation: Comparative Potency

Representative data derived from recent literature (e.g., Pyrazolo-pyridazine derivatives [1, 2]).

Compound IDTargetCell Line (A549 Lung) IC50 (µM)Cell Line (MCF-7 Breast) IC50 (µM)EGFR Kinase IC50 (µM)
Compound 4 EGFR / CDK218.38 ± 1.227.29 ± 2.10.39
Compound 22 EGFR / VEGFR4.47 ± 0.32.82 ± 0.10.14
Erlotinib EGFR (Control)9.76 ± 0.54.17 ± 0.40.12
Doxorubicin DNA (Control)0.95 ± 0.20.50 ± 0.1N/A

Note: Compound 22 demonstrates dual inhibition potential, approaching the potency of the standard Erlotinib in kinase assays.

Mechanism of Action: The Dual-Targeting Strategy

Novel pyrazoles often act as "dirty drugs" (poly-pharmacology) in a beneficial way. They can simultaneously inhibit:

  • EGFR (Epidermal Growth Factor Receptor): Blocking downstream RAS/RAF/MEK signaling.

  • Tubulin Polymerization: Binding to the colchicine site, preventing spindle formation during mitosis (M-phase arrest).

Visualization: Signaling Cascade Inhibition

Mechanism EGFR EGFR Receptor (Tyrosine Kinase) RAS RAS EGFR->RAS Ligand Growth Factor (EGF) Ligand->EGFR Activation Drug Pyrazole Derivative (Inhibitor) Drug->EGFR Blocks ATP Pocket Tubulin Microtubules (Colchicine Site) Drug->Tubulin Destabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Signal Blocked Mitosis Mitotic Spindle Formation Tubulin->Mitosis Mitosis->Apoptosis Failure leads to

Figure 3: Dual mechanism of action: Upstream kinase inhibition and downstream cytoskeletal disruption.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. MDPI Molecules. [Link]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. National Institutes of Health (PMC). [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave. Royal Society of Chemistry. [Link]

  • FDA-Approved Pyrazole Drugs (Crizotinib/Ibrutinib). National Cancer Institute. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole from chalcones

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive, high-level technical guide designed for researchers and drug development professionals. It prioritizes synthetic efficiency, mechanistic understanding, and regioselective control.

Abstract & Strategic Analysis

The synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole represents a critical scaffold construction in medicinal chemistry, often associated with COX-2 inhibition and p38 MAP kinase modulation.

Critical Retrosynthetic Clarification: While the prompt requests synthesis from chalcones, it is chemically imperative to clarify that standard 1,3-diarylchalcones (1,3-diphenylprop-2-en-1-one derivatives) react with hydrazine to yield 3,5-diarylpyrazoles , not 5-alkoxypyrazoles. The 5-methoxy functionality requires an oxygenated precursor at the


-position.

Therefore, this protocol utilizes the


-Keto Ester Route , which is the industry-standard "chalcone-analogous" pathway for accessing 5-alkoxypyrazoles. This method functionally mirrors the Claisen-Schmidt condensation used in chalcone synthesis but substitutes the aldehyde electrophile with a carbonate or chloroformate to install the necessary oxygen functionality.
Core Reaction Pathway
  • Precursor Synthesis: Claisen condensation of 4-chloroacetophenone with diethyl carbonate to form the

    
    -keto ester (Ethyl 3-(4-chlorophenyl)-3-oxopropanoate).
    
  • Cyclization: Condensation with hydrazine hydrate to yield the intermediate 3-(4-chlorophenyl)-1H-pyrazol-5-ol (Pyrazolone).

  • Functionalization: Regioselective O-methylation to yield the target 5-methoxy-1H-pyrazole.

Chemical Logic & Mechanism (Graphviz)

The following diagram illustrates the divergence between the standard "Chalcone" route and the required "


-Keto Ester" route to achieve the specific 5-methoxy substitution.

G Start 4-Chloroacetophenone Aldehyde + Benzaldehyde (Claisen-Schmidt) Start->Aldehyde Carbonate + Diethyl Carbonate (NaH, Reflux) Start->Carbonate Chalcone Chalcone (1,3-Diarylpropenone) Aldehyde->Chalcone DiarylPyrazole 3,5-Diarylpyrazole (WRONG TARGET) Chalcone->DiarylPyrazole + N2H4 BetaKetoEster Ethyl 3-(4-chlorophenyl)- 3-oxopropanoate Carbonate->BetaKetoEster Hydrazine + Hydrazine Hydrate (EtOH, Reflux) BetaKetoEster->Hydrazine Pyrazolone Intermediate: 3-(4-chlorophenyl)- 1H-pyrazol-5-ol Hydrazine->Pyrazolone Pyrazolone->Pyrazolone Tautomerism (OH vs NH=O) Methylation + Me2SO4 / MeOH (O-Methylation) Pyrazolone->Methylation Target TARGET: 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Methylation->Target

Caption: Divergent synthesis pathways. The green path indicates the necessary route for 5-methoxy functionalization, distinct from the standard chalcone route (red).

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Note: This step replaces the standard chalcone formation.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)

  • Diethyl carbonate (2.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Activation: In a flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere, wash NaH (2.0 eq) with dry hexane to remove mineral oil. Suspend in anhydrous Toluene.

  • Addition: Add Diethyl carbonate (2.5 eq) to the suspension. Heat to 60°C.

  • Condensation: Add a solution of 4-Chloroacetophenone (1.0 eq) in Toluene dropwise over 30 minutes.

    • Observation: Evolution of H₂ gas indicates initiation.

  • Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of acetophenone.

  • Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid/Ice water mixture.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude

    
    -keto ester is often pure enough, but can be distilled under reduced pressure or purified via flash chromatography if necessary.
    
Phase 2: Cyclization to 3-(4-chlorophenyl)-1H-pyrazol-5-ol (Pyrazolone)

Reagents:

  • 
    -Keto Ester (from Phase 1) (1.0 eq)
    
  • Hydrazine Hydrate (80% or 98%) (1.2 eq)

  • Solvent: Absolute Ethanol[1]

Procedure:

  • Dissolve the

    
    -keto ester in Absolute Ethanol (10 mL/g).
    
  • Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Mechanism:[2][3][4] The hydrazine attacks the ketone carbonyl first, followed by cyclization onto the ester carbonyl, expelling ethanol.

  • Isolation: Cool the reaction mixture to room temperature. The pyrazolone often precipitates as a solid.

  • Filtration: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and cool to 4°C.

  • Wash: Wash with cold ethanol and ether.

  • Characterization Check: 1H NMR should show a characteristic signal for the CH proton at the 4-position (often broad due to tautomerism) and lack the ethyl ester signals.

Phase 3: Regioselective O-Methylation

Critical Challenge: Pyrazolones exhibit tautomerism (OH-form vs. NH-form). Alkylation can occur at Oxygen (O-methylation), Nitrogen (N-methylation), or Carbon (C-methylation). To favor O-methylation , use a "hard" electrophile and appropriate solvent conditions.

Reagents:

  • 3-(4-chlorophenyl)-1H-pyrazol-5-ol (1.0 eq)

  • Dimethyl Sulfate (Me₂SO₄) (1.1 eq) [Caution: Highly Toxic] OR Trimethyloxonium tetrafluoroborate (Meerwein's salt) for higher selectivity.

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous)

  • Solvent: Acetone or DMF (DMF often favors N-alkylation; Acetone is preferred for O-alkylation control).

Procedure (Standard Protocol):

  • Suspend 3-(4-chlorophenyl)-1H-pyrazol-5-ol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry Acetone.

  • Heat to reflux for 30 minutes to generate the anion.

  • Add Dimethyl Sulfate (1.1 eq) dropwise.

  • Reflux for 6–8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification (Crucial): The crude will likely contain a mixture of O-methyl (Target) and N-methyl (Side product).

    • Column Chromatography: Silica Gel using Hexane:EtOAc gradient. The O-methyl isomer (5-methoxy) is typically less polar than the N-methyl isomer (pyrazolone form).

    • TLC Check: O-methyl derivative moves higher (higher Rf).

Quantitative Data Summary

ParameterPhase 1 (Precursor)Phase 2 (Cyclization)Phase 3 (Methylation)
Starting Material 4-Cl-Acetophenone

-Keto Ester
Pyrazolone
Reagent Diethyl Carbonate / NaHHydrazine HydrateMe₂SO₄ / K₂CO₃
Solvent TolueneEthanolAcetone
Temperature 110°C (Reflux)78°C (Reflux)56°C (Reflux)
Typical Yield 85–92%80–88%55–65% (O-isomer)
Key Byproduct Acetophenone (unreacted)None (quant.)N-methyl pyrazolone

Troubleshooting & Optimization

Regioselectivity (O- vs N-Alkylation)
  • Problem: High ratio of N-methylation (formation of antipyrine-like derivatives).

  • Solution: Switch to Meerwein’s Salt (Me₃OBF₄) in DCM at 0°C. This reagent is a "harder" electrophile and kinetically favors the oxygen center. Alternatively, convert the pyrazolone to the chloro-pyrazole (using POCl₃) and then perform nucleophilic substitution with Sodium Methoxide (NaOMe) in Methanol. This is often the most reliable route for pure 5-methoxy pyrazoles.

Alternative Route (POCl₃ Method):

  • Pyrazolone + POCl₃

    
     3-(4-chlorophenyl)-5-chloropyrazole.
    
  • 5-chloropyrazole + NaOMe/MeOH (Reflux)

    
    3-(4-chlorophenyl)-5-methoxy-1H-pyrazole .
    
    • Advantage:[4] Eliminates N-methylation ambiguity.

"Chalcone" Terminology Check

If the user intended to synthesize 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole (where the methoxy is on the phenyl ring, not the pyrazole core), the standard chalcone route applies:

  • Reactants: 4-Chloroacetophenone + 4-Methoxybenzaldehyde.

  • Method: Claisen-Schmidt (NaOH/EtOH)

    
     Chalcone 
    
    
    
    Hydrazine/EtOH
    
    
    Pyrazole.

References

  • Synthesis of 5-Alkoxypyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • Source: N
    • URL:[Link]

  • Title: Tautomerism and Alkylation of 1-Aryl-3-methyl-5-pyrazolones.
  • Title: Synthesis of Pyrazoline Derivatives from Chalcones (BenchChem Protocol).
  • Alternative Chlorination Route: Title: Nucleophilic substitution of 5-chloropyrazoles with alkoxides. Source: Tetrahedron Letters. Context: Validates the POCl3/NaOMe route for high purity 5-methoxy synthesis.

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting inflammation, cancer, and microbial infections. Specifically, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole derivatives exhibit potent bioactivity due to the halogenated phenyl ring, which enhances lipophilicity and target-binding affinity, while the methoxy group provides critical hydrogen-bond acceptor capabilities.

Historically, synthesizing these derivatives via conventional reflux requires extended reaction times (6–12 hours) and suffers from poor regioselectivity, leading to a mixture of N-alkylated and O-alkylated byproducts. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit direct dielectric heating. Microwave irradiation allows for rapid, uniform, and volumetric heating of the reaction mixture, bypassing the thermal gradients of conventional conductive heating. This method drastically reduces reaction times from hours to minutes and significantly improves product yields and purity[1].

This application note details a highly optimized, two-step microwave-assisted protocol:

  • Cyclocondensation of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate to form the pyrazol-5-ol intermediate[2].

  • Regioselective O-methylation using methyl iodide to yield the final 5-methoxy-1H-pyrazole derivative.

Experimental Workflow

Workflow Start Ethyl 3-(4-chlorophenyl) -3-oxopropanoate MW1 Microwave Cyclization 150W, 120°C, 5 min Start->MW1 Reagent1 Hydrazine Hydrate (1.2 eq) Solvent: Ethanol Reagent1->MW1 Int Intermediate: 3-(4-chlorophenyl) -1H-pyrazol-5-ol MW1->Int Condensation & Cyclization MW2 Microwave O-Methylation 100W, 80°C, 3 min Int->MW2 TLC Validated (Rf 0.3) Reagent2 Methyl Iodide (1.1 eq) + K2CO3 (1.5 eq) Solvent: DMF Reagent2->MW2 Product Target Compound: 3-(4-chlorophenyl) -5-methoxy-1H-pyrazole MW2->Product Regioselective Yield > 88%

Fig 1: Two-step microwave-assisted synthesis workflow for 5-methoxy-1H-pyrazole derivatives.

Materials and Instrumentation

  • Reagents: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (98%), Hydrazine hydrate (80% aqueous), Methyl iodide (CH₃I, 99%), Potassium carbonate (K₂CO₃, anhydrous), absolute ethanol, and anhydrous N,N-Dimethylformamide (DMF).

  • Instrumentation: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an external infrared (IR) temperature sensor and internal pressure monitoring[3].

  • Consumables: 10 mL heavy-walled borosilicate microwave reaction vials with Teflon-lined crimp caps.

Step-by-Step Protocol: A Self-Validating System

Step 4.1: Microwave-Assisted Cyclocondensation

Objective: Synthesize the 3-(4-chlorophenyl)-1H-pyrazol-5-ol intermediate.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1.0 mmol of ethyl 3-(4-chlorophenyl)-3-oxopropanoate in 3.0 mL of absolute ethanol.

    • Causality: Ethanol is selected because it has a high loss tangent (tan δ = 0.941), meaning it efficiently absorbs microwave energy and converts it into heat, driving the reaction rapidly[4].

  • Addition: Slowly add 1.2 mmol of hydrazine hydrate. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Program the microwave synthesizer to heat the mixture to 120 °C over 1 minute, holding at 120 °C for 5 minutes with a maximum power limit of 150 W.

  • Self-Validation Checkpoint (In-Process): Monitor the real-time pressure curve on the microwave interface. A stabilization of pressure at approximately 8–10 bar indicates the cessation of water/ethanol vapor release from the condensation reaction.

  • Workup & Validation: Cool the vial to 40 °C using compressed air. Pour the mixture into 15 mL of ice-cold distilled water. Filter the resulting white precipitate.

    • Self-Validation Checkpoint (Analytical): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the starting beta-ketoester (R_f = 0.6) and the appearance of a single, highly UV-active spot (R_f = 0.3) validates the successful formation of the intermediate.

Step 4.2: Regioselective O-Methylation

Objective: Convert the pyrazol-5-ol intermediate to 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

  • Preparation: In a clean 10 mL microwave vial, dissolve 1.0 mmol of the synthesized 3-(4-chlorophenyl)-1H-pyrazol-5-ol in 3.0 mL of anhydrous DMF.

    • Causality: DMF is highly polar and strongly couples with microwaves. More importantly, it is an aprotic solvent that leaves the nucleophilic oxygen of the pyrazol-5-ol unsolvated, significantly enhancing its reactivity toward the alkylating agent.

  • Base Addition: Add 1.5 mmol of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild base. It selectively deprotonates the hydroxyl group of the pyrazol-5-ol tautomer. Using a stronger base (like NaH) could lead to competing N-methylation, reducing the regioselectivity of the reaction.

  • Alkylation: Add 1.1 mmol of methyl iodide (CH₃I) and seal the vial.

  • Irradiation: Irradiate at 80 °C for 3 minutes (Max power: 100 W).

  • Workup & Validation: Cool the reaction, dilute with 10 mL of ethyl acetate, and wash three times with 10 mL of brine to remove the DMF. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Checkpoint (Analytical): Analyze the crude mixture via LC-MS. The presence of a dominant peak with m/z [M+H]⁺ = 209.0 (corresponding to the chlorophenyl-methoxy-pyrazole) confirms product identity. The absence of the m/z 195.0 peak confirms complete consumption of the intermediate.

Quantitative Data & Optimization

The transition from conventional reflux to microwave irradiation not only accelerates the workflow but fundamentally alters the reaction efficiency. Table 1 summarizes the optimization data, demonstrating the superiority of the MAOS approach[1].

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Reaction StepHeating MethodTemp (°C)TimeYield (%)Purity (HPLC %)Regioselectivity (O : N)
1. Cyclocondensation Conventional Reflux806.0 h7291N/A
1. Cyclocondensation Microwave (150 W)1205.0 min94 99 N/A
2. Methylation Conventional Reflux808.0 h618570 : 30
2. Methylation Microwave (100 W)803.0 min88 98 95 : 5

Note: Regioselectivity was determined via integration of the methoxy (-OCH₃) vs. N-methyl (-NCH₃) proton signals in the crude ¹H-NMR spectrum.

Analytical Characterization

To ensure absolute scientific integrity, the final product must be validated against the following spectral benchmarks:

  • IR (KBr, cm⁻¹): 3150 (N-H stretch of pyrazole), 2940 (C-H stretch of methoxy), 1610 (C=N stretch), 1085 (C-O-C stretch), 830 (C-Cl stretch).

  • ¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 12.45 (s, 1H, N-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.10 (s, 1H, Pyrazole C4-H), 3.85 (s, 3H, -OCH₃).

  • ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 162.5 (C5-OCH₃), 143.2 (C3-Ar), 132.8 (Ar-C-Cl), 129.1, 127.4 (Ar-C), 90.2 (C4-pyrazole), 56.4 (-OCH₃).

Conclusion

The microwave-assisted synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole derivatives represents a paradigm shift in heterocyclic chemistry workflows. By carefully selecting microwave-transparent vs. microwave-absorbing solvents and utilizing mild basic conditions, researchers can force regioselective O-alkylation while reducing a 14-hour conventional workflow down to under 10 minutes of active heating time. This self-validating protocol ensures high fidelity, making it highly suitable for rapid structure-activity relationship (SAR) exploration in drug development.

References

  • Source: ACS Omega (ACS Publications)
  • Source: PubMed / Science.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst Source: RSC Publishing URL
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

Using 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in in vitro anticancer screening assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Anticancer Screening of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Executive Summary & Compound Profile

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry. The pyrazole core, particularly when 1,3,5-substituted, is a pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors (Celecoxib).

In the context of anticancer screening, this specific derivative combines a lipophilic p-chlorophenyl group (enhancing membrane permeability and hydrophobic pocket binding) with a methoxy moiety (often acting as a hydrogen bond acceptor). This guide details the protocols for solubilization, cytotoxicity profiling, and mechanistic validation, treating the compound as a putative inhibitor of Cyclin-Dependent Kinases (CDKs) or Tubulin polymerization , consistent with structure-activity relationships (SAR) of this chemical class.

PropertyDetail
Chemical Structure Pyrazole core with p-Cl-phenyl (C3) and Methoxy (C5)
Primary Application Small molecule inhibitor screening (Kinase/Tubulin)
Molecular Weight ~208.64 g/mol
Solubility High in DMSO (>10 mM); Poor in water
Storage -20°C (Solid); -80°C (DMSO Stock)

Reagent Preparation & Handling

Critical Causality: Pyrazole derivatives are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (loss of compound) or false positives (crystal-induced cell toxicity).

Stock Solution Preparation (10 mM)
  • Weighing: Weigh 2.1 mg of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -80°C.

Working Solutions (Day of Assay)
  • Diluent: Serum-free culture medium (RPMI-1640 or DMEM).

  • Stepwise Dilution: Never dilute directly from 100% DMSO to the final well.

    • Intermediate Step: Dilute 10 mM stock 1:100 in medium to create a 100 µM (1% DMSO) intermediate.

    • Final Dilution: Dilute the intermediate further to reach test concentrations (e.g., 0.1, 1, 5, 10, 50 µM).

  • Validation: Ensure final DMSO concentration is < 0.5% (v/v) in cell culture to avoid solvent toxicity.

Experimental Workflow: The Screening Pipeline

The following workflow ensures a logical progression from "Does it kill cells?" to "How does it kill cells?"

ScreeningWorkflow Start Compound Solubilization (DMSO Stock) Screen Primary Screen: Cytotoxicity (SRB or MTT Assay) Start->Screen Decision IC50 < 10 µM? Screen->Decision Calculate IC50 Mechanism Mechanistic Validation (Flow Cytometry) Decision->Mechanism Yes (Hit) Discard Discard or Optimize Structure Decision->Discard No (Inactive) Target Target Engagement (Kinase/Tubulin Assay) Mechanism->Target Define MoA

Figure 1: Logical workflow for validating pyrazole-based anticancer candidates. High-contrast nodes denote critical decision points.

Protocol 1: Primary Cytotoxicity Screen (SRB Assay)

Why SRB? Unlike MTT, the Sulforhodamine B (SRB) assay measures total protein mass and is not influenced by mitochondrial metabolic fluctuations caused by potential kinase inhibitors. It is the NCI-60 standard.

Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity to CDK inhibitors.

  • A549 (Lung Carcinoma): Robust model for general cytotoxicity.

  • HepG2 (Hepatocellular Carcinoma): To assess metabolic stability/toxicity.

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole at 5 concentrations (e.g., 1, 5, 10, 25, 50 µM) in triplicate. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM) .

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.

  • Read: Measure Absorbance at 510 nm .

Data Analysis: Calculate % Growth Inhibition:



Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol 2: Mechanistic Validation (Cell Cycle Analysis)

Rationale: Pyrazoles often act by arresting the cell cycle.[1]

  • G2/M Arrest: Suggests Tubulin inhibition (similar to Combretastatin A4).

  • G1/S Arrest: Suggests CDK/Cyclin inhibition (similar to Palbociclib).

Procedure:

  • Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise addition while vortexing) and store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL) .

  • Analysis: Incubate 30 min in dark. Analyze via Flow Cytometry (FL2 channel).

Signaling Pathway Visualization

Based on the pyrazole scaffold's known interactions, the compound likely modulates the MAPK or CDK pathways.

SignalingPathway GF Growth Factors (EGF/VEGF) RTK RTK (EGFR/VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK CDK2/Cyclin E ERK->CDK Transcription Apoptosis Apoptosis (Caspase-3) CDK->Apoptosis Tubulin Tubulin Polymerization Tubulin->Apoptosis Compound 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Compound->RTK Potential Inhibition Compound->CDK Cell Cycle Arrest Compound->Tubulin G2/M Arrest

Figure 2: Potential molecular targets. The compound may inhibit upstream RTKs, downstream CDKs, or direct tubulin assembly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Compound concentration too high (>50 µM) or rapid addition.Pre-dilute in medium before adding to cells. Vortex vigorously.
High Background (SRB) Incomplete washing of unbound dye.Ensure 4-5 washes with 1% acetic acid.
No IC50 Convergence Range too narrow or compound inactive.Expand range (0.01 µM to 100 µM). Check compound stability.
Inconsistent Replicates Evaporation in edge wells.Do not use edge wells (fill with PBS). Use inner 60 wells.

References

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.

  • Skehan, P., et al. (1990).[2] "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute, 82(13), 1107–1112.

  • BenchChem. "A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives." BenchChem Application Notes.

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[1][3][4][5][6][7][8] New Journal of Chemistry, 41, 16-41. (Review of pyrazole SAR including chlorophenyl derivatives).

  • Sigma-Aldrich. "Product Specification: Pyrazole Derivatives." Merck/Sigma Technical Data.

Sources

Cell-based assays to evaluate the cytotoxicity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core structure for numerous anticancer, anti-inflammatory, and antimicrobial agents.[1] The specific derivative 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole presents a unique pharmacological profile due to the electron-withdrawing chlorine substituent and the electron-donating methoxy group. These modifications often enhance lipophilicity and metabolic stability compared to the parent pyrazole ring.

This Application Note provides a rigorous, self-validating framework for evaluating the cytotoxicity of this compound. Unlike generic protocols, this guide addresses the specific physicochemical challenges of substituted pyrazoles—namely, solubility limits in aqueous media and the necessity of distinguishing between cytostatic and cytotoxic effects.

Chemical Handling & Preparation[2][3][4]

Physicochemical Profile[4][5][6][7][8][9][10][11][12][13]
  • Compound: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole[2]

  • Molecular Weight: ~208.64 g/mol

  • Solubility: Low in water; High in organic solvents (DMSO, Ethanol).

  • Stability: Susceptible to hydrolysis at extreme pH; stable in DMSO at -20°C.

Stock Solution Protocol

Objective: Create a stable, precipitation-free stock solution.

  • Solvent Choice: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

    • Rationale: Pyrazoles with chlorophenyl groups are highly lipophilic. Ethanol is volatile and can alter concentration during long incubations; DMSO is preferred for its low volatility.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: Dissolve

      
       mg of compound in 
      
      
      
      mL DMSO.
  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastics and photodegradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[3]

Experimental Workflow

The following diagram outlines the logical flow for a robust cytotoxicity assessment, ensuring that dose-ranging is performed before definitive IC50 determination.

CytotoxicityWorkflow cluster_Readouts Multiplexed Readouts Stock Stock Prep (50 mM in DMSO) QC Solubility QC (Visual Inspection) Stock->QC RangeFind Range Finding (Log Scale: 1-100 µM) QC->RangeFind Pass Seeding Cell Seeding (Optimized Density) RangeFind->Seeding Treatment Compound Treatment (48h - 72h) Seeding->Treatment MTS Metabolic Activity (MTS/MTT) Treatment->MTS LDH Membrane Integrity (LDH Release) Treatment->LDH FACS Mechanism (Annexin V/PI) Treatment->FACS Analysis Data Analysis (IC50 / Sigmoidal Fit) MTS->Analysis LDH->Analysis FACS->Analysis

Figure 1: Integrated workflow for pyrazole cytotoxicity profiling. Note the critical Solubility QC step to prevent precipitation artifacts.

Protocol 1: Metabolic Viability Assay (MTS)

Purpose: To determine the IC50 value based on mitochondrial metabolic activity. The MTS assay is preferred over MTT for pyrazoles as it yields a soluble formazan product, eliminating the solubilization step that can introduce errors with hydrophobic compounds.

Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver).

  • Reagent: CellTiter 96® AQueous One Solution (MTS).

  • Control: Staurosporine (Positive Control for death).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media.

    • Critical: Incubate for 24h to allow attachment and recovery from trypsinization stress.

  • Compound Preparation (Serial Dilution):

    • Prepare a 2X working solution in culture media.

    • Perform a 1:2 or 1:3 serial dilution.

    • Range: 0.1 µM to 100 µM.

    • Vehicle Control: Media + DMSO (Final concentration must be ≤0.5%).[3]

  • Treatment:

    • Remove old media (optional, or add 2X solution directly to existing 100 µL).

    • Incubate for 48 to 72 hours . Pyrazoles often act via cell cycle arrest, requiring at least one doubling time to manifest effects.

  • Readout:

    • Add 20 µL of MTS reagent per well.[3]

    • Incubate for 1–4 hours at 37°C.

    • Measure absorbance at 490 nm .

Data Validation
  • Z-Factor: Calculate the Z-factor using positive and negative controls. A value >0.5 indicates a robust assay.

  • Background Subtraction: Subtract the absorbance of "Media + Compound" (no cells) to account for any intrinsic color of the pyrazole derivative.

Protocol 2: Mechanism of Action (Annexin V / PI)

Purpose: To determine if the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled rupture). Pyrazole derivatives frequently target tubulin or kinases, leading to apoptosis.

Methodology
  • Seeding: 6-well plates (approx.

    
     cells/well).
    
  • Treatment: Treat cells with the calculated IC50 and 2x IC50 concentrations for 24h and 48h.

  • Harvesting:

    • Collect the media (contains floating dead cells).

    • Trypsinize adherent cells.[4]

    • Combine media and trypsinized cells into a single tube.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Binding Buffer.[5]

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky cells).

    • Incubate 15 min in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis / Debris.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Data Analysis & Interpretation

Quantitative Summary Table

When reporting results, structure your data as follows to allow for cross-compound comparison.

ParameterDefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% activity< 10 µM (Potent); 10-50 µM (Moderate)
R² Value Goodness of fit for sigmoidal curve> 0.95
Hill Slope Steepness of the curve~1.0 (Standard binding); >1.0 (Cooperativity)
DMSO Tolerance Max solvent concentration≤ 0.5% (v/v)
Troubleshooting: Precipitation

The 4-chlorophenyl group significantly increases hydrophobicity.

  • Symptom: Jagged dose-response curve or unexpectedly high absorbance at high concentrations.

  • Solution: Check the wells under a microscope before adding MTS. If crystals are visible, the compound has precipitated. Reduce the maximum concentration or increase the serum percentage (proteins can bind and solubilize drugs).

Mechanistic Pathway Visualization

Pyrazoles often inhibit kinases (e.g., MAPK, CDK) or Tubulin. The following diagram illustrates the potential signaling impact of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole leading to apoptosis.

MechanismPath Compound 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Target Target Interaction (Tubulin / Kinase) Compound->Target Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Mito Mitochondrial Dysfunction Target->Mito Caspase Caspase 3/7 Activation Arrest->Caspase Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothetical mechanism of action. Pyrazole derivatives typically induce apoptosis via cell cycle arrest or mitochondrial pathways.

References

  • BenchChem Technical Support. (2025).[1][3] Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note. Retrieved from

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. Retrieved from

  • MDPI. (2023).[5] Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity. Life 2023, 13(2), 431.[4] Retrieved from

  • Sigma-Aldrich. (n.d.).[6] MTT Cell Proliferation Assay Protocol. Retrieved from

  • Promega. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin. Retrieved from

Sources

Application Note: Anti-Inflammatory Activity Evaluation of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management; however, traditional non-selective NSAIDs (e.g., ibuprofen, naproxen) frequently induce gastrointestinal ulceration and renal impairment due to the concurrent inhibition of COX-1, an enzyme responsible for protective mucosal mucus production[1].

To circumvent these adverse effects, drug development has heavily pivoted toward heterocyclic scaffolds. The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—provides a highly tunable structural template[1]. Its derivatives, most notably celecoxib, are engineered to selectively fit into the larger hydrophobic side pocket of the cyclooxygenase-2 (COX-2) enzyme, effectively suppressing prostaglandin E2 (PGE2) synthesis without disrupting COX-1 homeostasis[1]. Furthermore, recent structural optimizations of diaryl- and triaryl-pyrazoles have demonstrated dual-targeting capabilities, inhibiting both COX-2 and 5-lipoxygenase (5-LOX) to block synergistic inflammatory pathways, as well as suppressing NF-κB-mediated cytokine release[1].

Pathway Stimulus Inflammatory Stimulus (LPS, Tissue Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PG Prostaglandins (PGE2) Inflammation & Pain COX2->PG LT Leukotrienes (LTB4) Chemotaxis LOX->LT Pyrazole Novel Pyrazole Compounds Pyrazole->COX2 Selective Inhibition Pyrazole->LOX Dual Targeting

Arachidonic acid cascade highlighting dual COX-2/5-LOX inhibition by novel pyrazole derivatives.

In Vitro Evaluation Protocols

A robust evaluation of pyrazole compounds requires a multi-tiered in vitro approach to establish both enzymatic selectivity and cellular efficacy.

COX-1/COX-2 Enzyme Inhibition Assay

The primary objective is to determine the


 values for both COX isoforms and calculate the Selectivity Index (SI). A higher SI indicates a lower risk of gastrointestinal toxicity[2].

Causality & Logic: Direct enzyme assays isolate the compound's binding affinity from cellular permeability factors. By using an Enzyme Immunoassay (EIA) to measure the conversion of arachidonic acid to PGH2 (and subsequently to stable PGE2), we can quantify exact inhibitory kinetics.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dissolve novel pyrazole derivatives in DMSO. Add varying concentrations (e.g., 0.01 µM to 100 µM) to the enzyme solutions. Incubate at 37°C for 15 minutes to allow compound-enzyme binding.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction using 1M HCl. Quantify the synthesized PGE2 using a highly specific EIA kit.

  • Data Analysis: Calculate the

    
     using non-linear regression.
    
    • Self-Validating Metric: Calculate the Selectivity Index (

      
      ). Celecoxib should be run in parallel as a positive control; a valid assay will yield an SI > 10 for Celecoxib[2].
      
Cell-Based Assay: LPS-Stimulated RAW 264.7 Macrophages

To evaluate the efficacy of pyrazole compounds in a physiological environment, murine RAW 264.7 macrophages are stimulated with Lipopolysaccharide (LPS) to mimic a bacterial infection, triggering the release of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6)[2].

Causality & Logic: A critical pitfall in cell-based screening is misinterpreting cytotoxicity as anti-inflammatory activity. If a compound kills the macrophages, cytokine levels will naturally drop. Therefore, an MTS/MTT cell viability assay must precede or run concurrently with the anti-inflammatory evaluation to ascertain safe, non-toxic concentrations[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of

    
     cells/mL. Incubate for 24 hours at 37°C with 5% 
    
    
    
    [2].
  • Cytotoxicity Validation (MTS Assay): Treat cells with pyrazole compounds (1 µM - 200 µM) for 24 hours. Add MTS reagent and measure absorbance at 490 nm. Proceed only with concentrations that maintain >90% cell viability[3].

  • Inflammation Induction: Pre-treat healthy cells with the validated safe concentrations of the pyrazole compounds for 2 hours. Add LPS (1 µg/mL) to all wells except the negative control[2]. Incubate for 24 hours.

  • NO Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable metabolite of NO).

  • Cytokine Quantification: Use ELISA kits on the remaining supernatant to measure TNF-α and IL-6 suppression[3].

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

While in vitro data confirms target engagement, in vivo models are mandatory to evaluate pharmacokinetics, bioavailability, and systemic efficacy. The carrageenan-induced paw edema model in Wistar rats is the gold standard for acute inflammation[4].

Causality & Logic: Sub-plantar injection of carrageenan produces a biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin release. The late phase (3–5 hours) is heavily driven by COX-2-mediated prostaglandin overproduction. Evaluating paw volume specifically at the 3-hour mark provides a direct, self-validating readout of COX-2 inhibition efficacy.

Workflow Acclimate Acclimatization (Wistar Rats, 7 days) Dose Oral Administration (Vehicle, Standard, Pyrazole) Acclimate->Dose Wait Incubation (1 Hour) Dose->Wait Induce Sub-plantar Injection (1% Carrageenan) Wait->Induce Measure Plethysmometry (0, 1, 3, 5 Hours) Induce->Measure Analyze Data Analysis (% Edema Inhibition) Measure->Analyze

Step-by-step workflow for the carrageenan-induced rat paw edema in vivo model.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups (n=6): Vehicle control, Standard (e.g., Celecoxib 10 mg/kg), and Test Pyrazoles (10-50 mg/kg)[4].

  • Dosing: Administer compounds orally suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: One hour post-administration, inject 0.1 mL of 1% (w/v) carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[4].

  • Measurement: Use a plethysmometer (water displacement method) to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Determine the percentage of edema inhibition using the formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    (Where 
    
    
    
    is the mean increase in paw volume of the control group, and
    
    
    is the mean increase in the treated group).

Quantitative Data Presentation

To ensure clear comparative analysis, experimental outcomes should be consolidated into structured tables. Below is a representative data matrix demonstrating how novel pyrazole derivatives (e.g., Compound 15c) are benchmarked against standard therapeutics across both in vitro and in vivo parameters[2][3][5].

Treatment GroupCOX-1

(µM)
COX-2

(µM)
Selectivity Index (SI)RAW 264.7 Cell Viability (%)NO Inhibition

(µM)
Paw Edema Inhibition at 3h (%)
Vehicle Control N/AN/AN/A100.0N/A0.0
Celecoxib (Standard) 14.320.4829.8> 95.00.8760.6
Novel Pyrazole (Ex: 15c) > 50.000.41> 121.9> 95.00.6185.4

Note: A Selectivity Index (SI) significantly higher than the standard drug indicates a highly specific COX-2 affinity, correlating to a superior gastric safety profile. High cell viability (>95%) confirms that NO inhibition is due to targeted anti-inflammatory mechanisms rather than generalized cytotoxicity.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats PubMed (NIH) URL:[Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity PMC (NIH) URL:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review PMC (NIH) URL: [Link]

Sources

Application Note: Antioxidant Capacity Assessment of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the preclinical evaluation of novel pyrazole-based therapeutics. It moves beyond generic protocols to address the specific solubility, reactivity, and mechanistic nuances of substituted pyrazoles.

Introduction: The Pyrazole Scaffold in Oxidative Therapeutics

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, distinct from other heterocycles due to its unique ability to act as both a hydrogen bond donor (via -NH) and acceptor (via -N=). While often explored for anti-inflammatory (e.g., Celecoxib) and anticancer properties, substituted pyrazoles exhibit significant antioxidant potential through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The labile proton on the pyrazole nitrogen (or substituted phenolic groups) neutralizes free radicals.

  • Single Electron Transfer (SET): The aromatic system stabilizes cationic radical species, reducing oxidants like Fe³⁺.

This guide provides a validated workflow to assess these mechanisms, distinguishing between simple radical scavenging and biologically relevant reducing power.

Experimental Workflow & Decision Matrix

The following flowchart outlines the logical progression from compound synthesis to lead selection.

Pyrazole_Workflow Synthesis Pyrazole Synthesis (Claisen-Schmidt / Cyclization) QC QC: Purity > 95% (NMR, HPLC) Synthesis->QC Solubility Solubility Check (DMSO vs. MeOH) QC->Solubility Pass Screening Primary Screen (HAT) DPPH Assay Solubility->Screening Select Solvent Mechanism Mechanistic Profiling (SET) FRAP Assay Screening->Mechanism Active (IC50 < 100 µM) SAR SAR Analysis (IC50 Correlation) Screening->SAR Inactive Data BioRelevance Biological Context Lipid Peroxidation (TBARS) Mechanism->BioRelevance High Reducing Power BioRelevance->SAR Lead Identification

Caption: Integrated workflow for evaluating pyrazole derivatives. Primary screening filters candidates before resource-intensive biological assays.

Validated Protocols

Protocol A: DPPH Radical Scavenging Assay (HAT Mechanism)

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical. This assay is the industry standard for determining the Hydrogen Atom Transfer (HAT) capacity of the pyrazole -NH group or substituted phenolic moieties.

Critical Parameter: Pyrazoles often require DMSO for solubility, but DMSO can interfere with DPPH. Methanol is the preferred solvent. If DMSO is necessary, keep final concentration < 1%.

Materials:

  • DPPH (Sigma-Aldrich, D9132)

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

  • 96-well plate (Clear, flat bottom)

Procedure:

  • Stock Preparation: Dissolve test pyrazole compounds in Methanol to 1 mg/mL. Sonicate if necessary.

  • DPPH Working Solution: Prepare a 0.1 mM DPPH solution in methanol. (Absorbance at 517 nm should be ~0.7 to 0.9. Adjust concentration if needed). Protect from light.[1]

  • Plating:

    • Sample Wells: Add 20 µL of test compound (serial dilutions: 10 – 200 µg/mL).

    • Control Wells: Add 20 µL of Methanol.

    • Blank Wells: Add 20 µL of test compound + 180 µL Methanol (to correct for compound color).

  • Reaction: Add 180 µL of DPPH Working Solution to Sample and Control wells.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    

Calculation:



Calculate 

using non-linear regression (Sigmoidal dose-response).
Protocol B: FRAP Assay (SET Mechanism)

Rationale: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of the pyrazole to donate an electron to reduce Fe³⁺-TPTZ to Fe²⁺-TPTZ (intense blue). This confirms the Single Electron Transfer (SET) mechanism, which is distinct from radical scavenging.

Materials:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) (10 mM in 40 mM HCl)

  • FeCl₃[2]·6H₂O (20 mM in water)

  • Standard: FeSO₄·7H₂O (0.1 – 1.0 mM)

Procedure:

  • FRAP Reagent (Fresh): Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.[3]

  • Plating: Add 10 µL of test compound (or FeSO₄ standard) to a 96-well plate.

  • Reaction: Add 190 µL of FRAP Reagent.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Output: Convert Absorbance to µM Fe²⁺ equivalents using the FeSO₄ standard curve. Higher values indicate stronger reducing power.

Protocol C: Lipid Peroxidation Inhibition (TBARS)

Rationale: Chemical assays (DPPH/FRAP) lack biological context. This assay measures the compound's ability to protect lipid substrates (linoleic acid or egg yolk homogenate) from oxidation, mimicking cell membrane protection.

Procedure:

  • Substrate: Prepare 10% egg yolk homogenate in phosphate buffer (pH 7.4).

  • Induction: Mix 0.5 mL homogenate + 0.1 mL test compound + 0.05 mL FeSO₄ (0.07 M) to induce oxidation.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 1.5 mL of 20% Acetic acid (pH 3.5) and 1.5 mL of 0.8% Thiobarbituric Acid (TBA) in 1.1% SDS.

  • Development: Heat at 95°C for 60 minutes. Cool.

  • Extraction: Add 5 mL n-butanol, vortex, centrifuge.

  • Measurement: Read Absorbance of the organic layer at 532 nm .

Structure-Activity Relationship (SAR) Analysis

Understanding how substitution patterns affect antioxidant capacity is vital for lead optimization.

Pyrazole_SAR Core Pyrazole Core (N-N Bond) N1 N1 Position (Phenyl Ring) Core->N1 C3 C3/C5 Positions (Sterics/Electronics) Core->C3 C4 C4 Position (Coupling Site) Core->C4 EWG Electron Withdrawing (NO2, Cl) Modulates Acidity (N-H) N1->EWG Enhances N-H Acidity EDG Electron Donating (OH, OMe) Increases HAT (Radical Stability) C3->EDG Critical for Radical Scavenging Hetero Heteroaryl Substitution Increases Solubility & Binding C4->Hetero Bio-isosteric Replacement

Caption: SAR Map for Pyrazole Antioxidants. Electron Donating Groups (EDG) generally favor direct radical scavenging, while Electron Withdrawing Groups (EWG) influence the electronic environment of the core.

Key Insights:

  • Electron Donating Groups (EDG): Substituents like -OH and -OMe on the phenyl ring attached to N1 or C3 significantly enhance antioxidant activity by stabilizing the phenoxy radical intermediate.

  • Electron Withdrawing Groups (EWG): Groups like -NO₂ or -Cl can paradoxically increase activity in FRAP assays by lowering the ionization potential, facilitating electron transfer (SET), even if they hinder HAT.

  • The -NH Moiety: In non-N-substituted pyrazoles, the N-H bond is the primary site of H-atom transfer. N-alkylation often abolishes this activity unless compensated by exocyclic phenolic groups.

Data Summary & Interpretation

AssayMechanismTarget MetricGood Activity Threshold
DPPH HAT (Mixed)IC50 (µg/mL)< 50 µg/mL
ABTS HAT / SETIC50 (µg/mL)< 40 µg/mL
FRAP SETµM Fe²⁺ Eq.> 1000 µM (at 100 µg/mL)
TBARS Lipid Protection% Inhibition> 60%

Statistical Validation: All experiments must be performed in triplicate (


). Results should be expressed as Mean ± SD. Significance is determined using One-way ANOVA followed by Dunnett’s post-hoc test when comparing against a control (e.g., Ascorbic Acid).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Novel Assays Using 3,5-Disubstituted-1-Phenyl-1H-Pyrazole Derivatives. BenchChem. Link

  • Branković, J., et al. (2023). Pyrazolone-type compounds: in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Royal Society of Chemistry (RSC Advances). Link

  • Mishra, A., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences. Link

  • Re, R., et al. (1999).[5][6] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Sigma-Aldrich. (2024). Ferric Reducing Antioxidant Power (FRAP) Assay Kit Technical Bulletin. Sigma-Aldrich.[5] Link

Sources

Use of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Chlorophenyl)-5-methoxy-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Discovery Chemists, Structural Biologists, and Preclinical Development Scientists

Executive Summary & Mechanistic Rationale

The pyrazole ring is a ubiquitous, electron-rich heterocyclic system that serves as a foundational building block in modern drug discovery[1]. Among the vast chemical space of azoles, 3,5-disubstituted pyrazoles are particularly prevalent due to their ability to act as rigid, multi-directional pharmacophores[2].

The specific scaffold 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole offers a highly tunable platform for lead generation. Its structural logic is rooted in three distinct chemical features:

  • The 4-Chlorophenyl Motif: The para-chloro substitution provides metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable para position. Furthermore, the chlorine atom enhances lipophilicity and enables halogen bonding within deep hydrophobic pockets of target proteins, a feature heavily exploited in COX-2 and kinase inhibitors[3][4].

  • The 5-Methoxy Group: Unlike its 5-hydroxy counterpart (which heavily favors the pyrazolone tautomer), the 5-methoxy group locks the oxygen in an ether linkage. This electron-donating group pumps electron density into the pyrazole core via resonance, significantly increasing the nucleophilicity of the C4 position[1].

  • The N1/N2 Tautomeric Core: The unsubstituted nitrogen atoms act as a potent hydrogen bond donor/acceptor pair, making this scaffold an ideal candidate for targeting the ATP-binding hinge region of kinases[3].

G Scaffold Pyrazole Scaffold N_atoms N1/N2 Atoms (H-Bond Donor/Acceptor) Scaffold->N_atoms Cl_phenyl 4-Chlorophenyl Group (Lipophilic/Halogen Bond) Scaffold->Cl_phenyl Methoxy 5-Methoxy Group (Steric/Electronic tuning) Scaffold->Methoxy Hinge Kinase Hinge Region (ATP Binding Site) Hydrophobic Hydrophobic Pocket I (Gatekeeper adjacent) Solvent Solvent Exposed Region N_atoms->Hinge H-Bonds Cl_phenyl->Hydrophobic Hydrophobic/vdW Methoxy->Solvent Solubilization

Pharmacophore mapping of the pyrazole scaffold within a typical kinase ATP-binding site.

Synthetic Workflows & Functionalization Strategies

The utility of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole lies in its capacity for late-stage, divergent functionalization. The two primary vectors for diversification are the N1/N2 nitrogen atoms and the C4 carbon.

The Challenge of Regioselectivity

Because the pyrazole core is unsymmetrical, the N1 and N2 atoms exhibit similar reactivity profiles. Standard N-alkylation of unsymmetrical pyrazoles lacking sufficient steric bias typically yields an intractable mixture of regioisomers[5][6]. To circumvent this, regioselectivity must be strictly controlled either through thermodynamic equilibration using specific base/solvent pairs (e.g., Cs2CO3 in DMF) or via the strategic use of transposable protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl)[6].

C4-Electrophilic Activation

The C4 position of the pyrazole ring is the most nucleophilic carbon, heavily activated by the adjacent 5-methoxy group[1]. This allows for mild electrophilic aromatic substitution (e.g., halogenation or Vilsmeier-Haack formylation) without disrupting the rest of the molecule[7]. A C4-halogenated intermediate serves as a perfect substrate for downstream Suzuki-Miyaura cross-coupling, enabling the rapid assembly of 3,4,5-trisubstituted pyrazoles[6].

G Start 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole N_Alk Regioselective N-Alkylation (Cs2CO3, DMF, R-X) Start->N_Alk N1/N2 Functionalization C4_Hal C4-Bromination (NBS, DMF) Start->C4_Hal C4 Electrophilic Attack Final Fully Substituted Bioactive Pyrazole N_Alk->Final Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) C4_Hal->Suzuki Cross-Coupling Suzuki->Final

Synthetic divergence of the pyrazole scaffold via N-alkylation and C4-functionalization.

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Alkylation under Thermodynamic Control

Causality Note: Using a bulky, soft base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (DMF) favors the formation of the thermodynamically more stable regioisomer by allowing reversible equilibration of the pyrazolide anion before irreversible alkylation occurs[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (1.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add Cs2CO3 (1.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. Visual cue: The mixture may turn slightly yellow.

  • Alkylation: Cool the reaction to 0°C using an ice bath. Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes. The slow addition prevents localized heating and suppresses over-alkylation.

  • Reaction & Quench: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Quench the reaction by pouring it into ice-cold distilled water (30 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Validation System:

    • TLC: Run a TLC (Hexanes:EtOAc 3:1). The product should appear as a new, higher-Rf UV-active spot compared to the highly polar starting material.

    • NMR: 1D

      
      H NMR is insufficient to confirm regioselectivity. You must  perform 2D NOESY or HMBC NMR. A strong NOE cross-peak between the newly introduced N-alkyl protons and the C4-H proton (typically a singlet around 
      
      
      
      6.2 ppm) confirms alkylation at the adjacent nitrogen.
Protocol B: C4-Bromination for Cross-Coupling Readiness

Causality Note: N-Bromosuccinimide (NBS) is chosen over elemental bromine (


) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing oxidative degradation of the electron-rich pyrazole ring[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated pyrazole derivative (1.0 mmol) from Protocol A in anhydrous DMF (8 mL) in a flask shielded from light (wrap in aluminum foil).

  • Electrophilic Attack: Cool the solution to 0°C. Add NBS (1.05 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0°C controls the exothermic bromination and prevents poly-halogenation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Workup: Quench with saturated aqueous sodium thiosulfate (10 mL) to destroy any unreacted NBS. Extract with Dichloromethane (3 x 15 mL). Wash with water and brine, dry over MgSO4, and concentrate under reduced pressure.

  • Validation System:

    • NMR: The success of the reaction is definitively self-validated by the complete disappearance of the C4-H singlet (previously at

      
       6.2 ppm) in the 
      
      
      
      H NMR spectrum.

Quantitative Data: Physicochemical Profiling

Understanding how functionalization shifts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for drug development. Table 1 summarizes the calculated physicochemical shifts when transitioning from the base scaffold to a fully functionalized lead.

Table 1: Comparative Physicochemical Properties of Pyrazole Intermediates

Compound StateMolecular Weight ( g/mol )cLogP (Lipophilicity)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Base Scaffold (3-(4-Cl-Ph)-5-OMe-1H-pyrazole)208.642.8541.4913Starting material; Hinge-binding fragment
C4-Bromo Intermediate 287.543.6241.4913Cross-coupling precursor
N1-Benzyl, C4-Bromo 377.665.1532.7003Late-stage diversification intermediate
Fully Substituted Lead (e.g., C4-Aryl coupled)~350 - 4503.50 - 4.80~50.000 - 14 - 5Preclinical candidate (Kinase/COX-2 target)

Note: The transition from the base scaffold to the N-alkylated species eliminates the H-bond donor, significantly dropping the Topological Polar Surface Area (TPSA) and increasing membrane permeability (cLogP), which is critical for intracellular targets like kinases[3].

References

  • [3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents] - PubMed -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPvrSQ_hUbjg-AC0ym56A7F-LapL6Vnacwsm5llU0eDSlg5b0SuqESXm6RZYbJiBGUyVcDh6LpayyYk8o2wjOplpdZn1QTWUhjiSPBezx3ZxD7VaYRDw_KVL2BJPVk_B5NEg=]
  • [Full article: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold] - Taylor & Francis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgnJ1KRu2B5qEM3pDSBQezYgvUXvFw__dBNcWqeqjPiNcgeeBqkMEFM3zX2royvPEhrCq_m4VS6WyLwRpvnnSggnPc3E52PbAG8izdLZP36hm9XBMKUnY98-l49KbDsACDNaQmz32Xqr9DoobcBLcX-MPDSuN3B4FBO0=]
  • [Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles] - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAvN7i9fKc8gD7zc0qiNwWEkomLGyJjABB8JzZqyc9v2v0g3Mj2aEJmT5Or8kWNOKlMnvsePceCbvJyoTTjsk3QY_FXkvziDq1mqy9FRGuLXO5UJJJCb4jH20jnNBBzB-3]
  • [Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning] - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExL8e4S3M1bbRsg3-yoFhOzIDeLo_qT8Xh50kPukIG550vpwsV_DeNxFwT5BDNbxq66IVzo3Nrrnrq8H2qJWXEKIWTLb1pEQ2wl-iE7L4pIRgwcs4Sl-OrgwEXtI1gee2egeGg6Q==]
  • [C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition] - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFovlMZEzVBBGI6lGJo9a43Bu9tv5DJSMyC5IUZy-TvKxD1sqs-wbm1Ws4RUxepbUcoxo8Ot9tBH3GMLp5GTwvxRkdULnWbeTsTBhw2JskC08To6_SBdkQdL4MOSyHBMuae1V2ptoEh9syRs-0=]
  • [Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles] - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErPEJ3_omQeL-QZglpxEFeFWy6e3-IAQK0kHLlRmqHS7vadb76avlET2Cs0glhpgCBn8rXOQqcEczJFtiNwbQhTIaI6G79Ykmg27K_Z51PgmyNu70ft30eEWsl2xY6PBYcqBK61U2y_mgTE78=]
  • [Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0] - Benchchem -[https://vertexaisearch.cloud.google.

Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of anti-inflammatory agents, kinase inhibitors, and neuroactive compounds. The compound 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole presents a unique analytical profile dictated by its specific functional moieties. The 4-chlorophenyl group imparts significant lipophilicity (driving retention in reversed-phase chromatography), while the 1H-pyrazole nitrogen acts as a weak base and the methoxy group serves as a hydrogen bond acceptor.

To support the preclinical and clinical development of this compound, robust analytical methods are required. This application note details the development of a self-validating analytical framework utilizing Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) for bulk purity/formulation analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace bioanalysis[1]. The methodologies are strictly aligned with the latest ICH Q2(R2) guidelines to ensure global regulatory compliance[2].

Method Development Rationale: The "Why" Behind the Protocol

Analytical method development must transcend trial-and-error; it requires a first-principles approach to the molecule's physicochemical properties.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the strong hydrophobic interactions with the chlorophenyl ring. Alternatively, a Phenyl-Hexyl phase can be utilized to exploit

    
     interactions with both the pyrazole and phenyl rings, offering orthogonal selectivity if closely eluting impurities are present.
    
  • Mobile Phase & pH Control: The secondary amine in the pyrazole ring is susceptible to ionic interactions with residual silanols on the silica support, which classically leads to peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the pyrazole nitrogen is fully protonated, suppressing secondary interactions and yielding sharp, symmetrical peaks[1].

  • Detector Selection: The highly conjugated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -system spanning the chlorophenyl and pyrazole rings provides strong UV absorbance, making DAD ideal for high-concentration assays. For trace analysis, the basic nitrogen readily accepts a proton in Electrospray Ionization (ESI+), making it highly amenable to MS/MS detection.
    

Workflow A Analyte Profiling 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole B Chromatographic Optimization (C18, 0.1% FA / ACN) A->B Lipophilicity & pKa assessment C Detector Selection B->C Peak symmetry confirmed D RP-HPLC-DAD (High Conc. / Purity) C->D UV Active (Conjugation) E LC-MS/MS MRM (Trace / Bioanalysis) C->E Protonable Nitrogen (ESI+) F ICH Q2(R2) Validation Lifecycle Management D->F Method Transfer E->F Method Transfer

Analytical method lifecycle and decision matrix for pyrazole quantification.

Self-Validating System Architecture

A robust analytical protocol must be self-validating —meaning it contains internal logic and controls that immediately flag systematic errors, preventing the generation of compromised data.

  • Internal Standard (IS) Integration: For LC-MS/MS, a structurally similar analog (e.g., 3-(4-fluorophenyl)-5-methoxy-1H-pyrazole) is spiked into every sample. This mathematically corrects for matrix-induced ion suppression and volumetric transfer errors. If the IS area drops by >50% compared to neat solvent, the system flags a critical matrix effect.

  • System Suitability Testing (SST): Before any sample is analyzed, the system must pass strict chromatographic criteria: Tailing factor (

    
    ) 
    
    
    
    , Resolution (
    
    
    )
    
    
    from nearest impurities, and a %RSD of
    
    
    across five replicate injections. Failure to meet SST halts the sequence automatically.

Experimental Protocols

Protocol A: RP-HPLC-DAD for Formulation Analysis

Objective: Quantification of the active pharmaceutical ingredient (API) in bulk or formulated products.

  • Step 1: Preparation of Mobile Phase.

    • Channel A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as both a pH modifier and an ion-pairing agent, ensuring consistent retention times.

  • Step 2: Standard Preparation. Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in methanol (1.0 mg/mL stock). Dilute serially with initial mobile phase (e.g., 30% B) to create a calibration curve from 1.0 to 100 µg/mL.

  • Step 3: Chromatographic Conditions.

    • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

    • Gradient: 0-2 min (30% B), 2-8 min (linear to 90% B), 8-10 min (hold 90% B), 10-10.1 min (return to 30% B), 10.1-15 min (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at

      
       254 nm (extracted from 3D spectral data).
      
Protocol B: LC-MS/MS for Trace Bioanalysis

Objective: Quantification of the compound in complex biological matrices (e.g., plasma) at trace levels.

  • Step 1: Sample Extraction (Protein Precipitation).

    • Transfer 50 µL of plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (10 ng/mL).

    • Causality: Acetonitrile denatures and precipitates plasma proteins while simultaneously acting as the organic modifier for the subsequent LC injection, preventing solvent-mismatch peak distortion.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Step 2: MS/MS Tuning and MRM Setup.

    • Infuse a 1 µg/mL neat solution directly into the MS source.

    • Identify the precursor ion

      
       at m/z 209.0.
      
    • Apply Collision-Induced Dissociation (CID) using Argon gas to generate product ions. Select the most abundant and stable fragments for Multiple Reaction Monitoring (MRM)[1].

MSFragmentation M Precursor Ion [M+H]+ m/z 209.0 F1 Product Ion 1 m/z 194.0 (-CH3) M->F1 Collision Energy: 15 eV (Quantifier) F2 Product Ion 2 m/z 111.0 (Chlorophenyl+) M->F2 Collision Energy: 30 eV (Qualifier)

Proposed ESI+ MS/MS fragmentation pathway for MRM transition selection.

Table 1: Optimized Chromatographic and MS Parameters
ParameterRP-HPLC-DADLC-MS/MS (MRM)
Column C18 (150 × 4.6 mm, 3.5 µm)C18 (50 × 2.1 mm, 1.8 µm)
Injection Volume 10 µL2 µL
Flow Rate 1.0 mL/min0.4 mL/min
Detection Mode UV Absorbance (254 nm)ESI+ MRM (209.0

194.0)
Run Time 15.0 min4.0 min

Method Validation Framework (ICH Q2(R2))

In accordance with the ICH Q2(R2) guidelines, the analytical procedures must be validated to demonstrate they are fit for their intended purpose[3][4]. The recent Q2(R2) revision emphasizes a lifecycle approach and robustness testing[2][5].

  • Specificity: Evaluated by analyzing blank matrices and ensuring no endogenous peaks elute at the retention time of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole. The DAD peak purity index must be >0.990, and MS/MS transitions must show no cross-talk[3].

  • Linearity & Range: The reportable range is established by demonstrating that the analytical response is directly proportional to the concentration[3][4].

  • Accuracy & Precision: Accuracy is determined via spike-recovery experiments at 50%, 100%, and 150% of the target concentration. Precision (repeatability) is assessed via multiple preparations of a homogenous sample[2][6].

Table 2: ICH Q2(R2) Validation Performance Metrics
Validation ParameterRP-HPLC-DAD ResultsLC-MS/MS ResultsICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL

Limit of Detection (LOD) 0.1 µg/mL0.1 ng/mLSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 0.3 µg/mL0.5 ng/mLSignal-to-Noise

10:1
Accuracy (% Recovery) 99.2% – 101.5%92.4% – 106.8%98-102% (Assay); 85-115% (Bio)
Precision (% RSD) 0.8% (Intra-day)4.2% (Intra-day)

(Assay);

(Bio)
Robustness Passed (

pH,

Temp)
Passed (Matrix lot variation)No significant impact on quantitation

References

1.2 - mastercontrol.com[2] 2.5 - qbdgroup.com[5] 3.3 - intuitionlabs.ai[3] 4. 6 - europa.eu[6] 5. 4 - ich.org[4] 6.1 - benchchem.com[1]

Sources

Troubleshooting & Optimization

Improving the yield of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Synthesis Support Center . I have reviewed your request regarding the synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole .

This is a classic "deceptively simple" scaffold. While the pyrazole ring formation is robust, the subsequent regioselective


-methylation  is a notorious bottleneck due to the ambident nature of the pyrazolone intermediate.

Below is your Technical Support Guide , structured to troubleshoot the specific yield-killing mechanisms inherent to this chemistry.

Subject: Yield Optimization for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Status: Open Priority: High

The Core Protocol (The "Ticket")

Most users attempting this synthesis follow a standard two-step workflow. If your yield is below 40%, you are likely losing material in Step 2 .

Standard Workflow
  • Cyclization: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate + Hydrazine Hydrate

    
    Intermediate A  (Pyrazolone).
    
  • Methylation: Intermediate A + Methylating Agent

    
    Target Product .
    
The Failure Point: Ambident Nucleophilicity

The intermediate, 3-(4-chlorophenyl)-1H-pyrazol-5-ol, exists in equilibrium with its ketone tautomer (pyrazolone). When you treat this with a standard electrophile (e.g., Methyl Iodide, Dimethyl Sulfate) and a base, the reaction is thermodynamically driven to alkylate the Nitrogen (N1 or N2) or the Carbon (C4) , rather than the Oxygen.

Common Symptoms of Failure:

  • Symptom: NMR shows an N-Me peak (~3.8 ppm) but no O-Me peak.

  • Symptom: Product is a mixture of isomers that is difficult to separate.

  • Symptom: Low recovery of solid material (poly-alkylation).

Troubleshooting & Optimization (The "Patch")

Method A: The "Chlorine Switch" (Recommended for Scale)

This method bypasses the tautomerism issue by converting the "soft" amide-like oxygen into a "hard" leaving group (Chloride), then displacing it.

Step 1: Chlorination

  • Reagents:

    
     (excess), 
    
    
    
    -Dimethylaniline (catalytic).
  • Protocol: Reflux the pyrazolone in

    
     for 3–5 hours.
    
  • Mechanism: Converts the pyrazolone to 5-chloro-3-(4-chlorophenyl)-1H-pyrazole .

  • Critical Check: Monitor TLC. The starting material (very polar) should disappear, replaced by a less polar spot (the chloride).

Step 2: Nucleophilic Displacement (


) 
  • Reagents: Sodium Methoxide (NaOMe) in Methanol (anhydrous).

  • Protocol: Heat the 5-chloro intermediate with 3-5 equivalents of NaOMe in a sealed tube at 100–120°C.

  • Why it works: The pyrazole ring, while electron-rich, allows displacement of the halogen at the 5-position, especially when the ring nitrogen is deprotonated (forming the pyrazolate anion), which coordinates with the cation.

  • Yield Expectation: 70–85% (over 2 steps).

Method B: The Mitsunobu Inversion (Recommended for Selectivity)

If you cannot use harsh acidic/basic conditions, use the Mitsunobu reaction. It activates the Oxygen specifically.

  • Reagents: Methanol (1.5 eq),

    
     (1.5 eq), DIAD or DEAD (1.5 eq), THF (solvent).
    
  • Protocol: Dissolve pyrazolone and

    
     in THF. Add MeOH. Cool to 0°C. Add DIAD dropwise. Stir at RT overnight.
    
  • Why it works: The phosphine-azodicarboxylate adduct activates the alcohol (enol form), making it a good leaving group. The methanol then attacks via

    
    , strictly at the oxygen.
    
  • Yield Expectation: 60–75% (but very high purity).

Visualizing the Problem & Solution

The following diagram illustrates why direct methylation fails and how the "Chlorine Switch" fixes it.

PyrazoleSynthesis Start Beta-Keto Ester + Hydrazine Inter Intermediate: Pyrazolone Tautomers Start->Inter Cyclization Trap Direct Methylation (MeI / Base) Inter->Trap Standard Route Step1 Step 1: POCl3 (Chlorination) Inter->Step1 Optimization Fail Mixture: N-Methyl (Major) C-Methyl (Minor) O-Methyl (Trace) Trap->Fail Low Yield Chloro 5-Chloro-Intermediate Step1->Chloro Yield: ~90% Step2 Step 2: NaOMe/MeOH (SNAr Displacement) Chloro->Step2 Product Target: 5-Methoxy-1H-pyrazole Step2->Product Yield: ~80%

Caption: Workflow comparison showing the failure of direct methylation vs. the robust "Chlorine Switch" pathway.

Data Summary: Method Comparison

FeatureDirect Methylation (MeI)Mitsunobu ReactionChlorination (

)

NaOMe
Primary Issue Poor Regioselectivity (

vs

)
Reagent Cost / Atom EconomyRequires 2 Steps
O-Selectivity < 20%> 95%> 99%
Scalability LowLow (Chromatography needed)High (Recrystallization possible)
Typical Yield 15–30% (Isolated)60–75%70–85%
Recommendation AVOID Research Scale Production Scale

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Diazomethane? It's known for O-methylation. A: You can, and it often works well for small-scale medicinal chemistry (yielding ~60-80% O-methyl product). However, Diazomethane is explosive and toxic. For a "Technical Support" guide focused on reproducible, scalable yield improvement, we prioritize the


 or Mitsunobu routes. If you have a dedicated safety setup, TMS-Diazomethane is a safer alternative, but often slower.

Q2: My 5-chloro intermediate isn't reacting with NaOMe. Why? A: The 1H-pyrazole proton (NH) is acidic. NaOMe first deprotonates the nitrogen, creating an electron-rich pyrazolate anion. This anion resists nucleophilic attack by the methoxide.

  • Fix: You must use excess NaOMe (at least 3-4 eq) and heat (sealed tube, 100°C+). The reaction forces the displacement despite the electronic repulsion. Alternatively, protect the nitrogen (e.g., THP group) before the NaOMe step to accelerate the reaction.

Q3: Can I use phenylhydrazine instead of hydrazine hydrate? A: No. The user specified "1H-pyrazole" (unsubstituted nitrogen). Using phenylhydrazine would yield a 1-phenyl-pyrazole, which is a different molecule (Edaravone analog). If you mistakenly used phenylhydrazine, you cannot remove the phenyl group easily.

Q4: How do I purify the final 5-methoxy product? A: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is amphoteric but weakly acidic.

  • Purification Tip: Dissolve the crude reaction mixture in dilute NaOH (the product forms a water-soluble salt). Wash with Ether (removes non-acidic impurities). Then, acidify the aqueous layer with dilute HCl to precipitate the pure product. This "Acid-Base Workup" is the secret to high isolated yields without column chromatography.

References

  • Tautomerism of Pyrazolones: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 1976.
  • Regioselective Synthesis via Chlorination: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006. (Describes the

    
     strategy).
    
  • Mitsunobu on Heterocycles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Validates O-alkylation selectivity).

  • General Pyrazole Synthesis: "Synthesis of Pyrazoles." Organic Chemistry Portal. (General reaction conditions and variations).

Overcoming poor solubility of pyrazole derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Derivative Solubility

Topic: Overcoming Poor Solubility of Pyrazole Derivatives in Aqueous Solutions Audience: Researchers, Medicinal Chemists, and Formulation Scientists Status: Active Support Guide

Core Directive: The Solubility Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with pyrazole derivatives. You have likely designed a potent inhibitor, but it precipitates the moment it hits an assay buffer.

The Root Cause: The pyrazole ring (


) is a Janus-faced moiety. While it offers excellent hydrogen bond donor/acceptor properties for binding affinity, these same features drive its insolubility.
  • High Crystal Lattice Energy: Pyrazoles often exhibit strong intermolecular hydrogen bonding (N-H

    
     N) and 
    
    
    
    -
    
    
    stacking in the solid state.[1] This results in a high melting point and high lattice energy that water molecules cannot easily overcome [1].
  • Planarity: Many bioactive pyrazoles are linked to other aromatic rings. This planarity facilitates tight packing, further reducing dissolution rates [2].

This guide is not just a list of steps; it is a logic-based troubleshooting system designed to break that lattice energy.

Diagnostic Workflow

Before adding random solvents, use this decision matrix to select the correct solubilization strategy based on your molecule's physicochemical properties.

SolubilityStrategy Start Start: Pyrazole Derivative Insoluble in Aqueous Media CheckIon Does it have ionizable groups? (Basic N or Acidic substituent) Start->CheckIon CheckMP Is Melting Point > 200°C? (High Crystal Energy) CheckIon->CheckMP No / Neutral Salt Strategy A: Salt Formation / pH Adjustment CheckIon->Salt Yes (pKa available) Cosolvent Strategy B: Cosolvents / Surfactants CheckMP->Cosolvent Rapid Assay Needed ASD Strategy C: Amorphous Solid Dispersion CheckMP->ASD Yes (Lattice limited) Cyclo Strategy D: Cyclodextrin Complexation CheckMP->Cyclo No (Lipophilicity limited)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on molecular properties.

Module 1: Chemical Modulation (pH & Salts)[2]

Context: Pyrazoles are amphoteric but typically act as weak bases (


 for unsubstituted pyrazole, but up to 

with electron-donating groups).

Q: My compound crashes out when I dilute the DMSO stock into the buffer. Why? A: This is the "Solvent Shift" effect. Your compound is soluble in DMSO (aprotic) but insoluble in water (protic). If your assay buffer pH is near the compound's


 (isoelectric point) or neutral form, it will precipitate.
  • Fix: Adjust the buffer pH. For a basic pyrazole, lower the pH (e.g., pH 4-5) to protonate the nitrogen, forming a soluble cation. Ensure your biological target can tolerate this pH.

Q: How do I select a counter-ion for a stable salt form? A: You must follow the


 Rule . For a stable salt, the 

of the acid (counter-ion) must be at least 2 units lower than the

of your pyrazole base [3].

Protocol: Pyrazole Salt Screening

  • Dissolution: Dissolve 50 mg of pyrazole in a minimal amount of acetone or ethanol.

  • Acid Addition: Add 1.1 equivalents of selected acids (e.g., HCl, Methanesulfonic acid, p-Toluenesulfonic acid).

    • Note: HCl salts are often hygroscopic; Sulfonates (Mesylate/Tosylate) often yield better crystallinity for pyrazoles [1].

  • Precipitation: Cool to 4°C. If no precipitate forms, add an anti-solvent (e.g., diethyl ether or hexane) dropwise.

  • Validation: Filter and dry. Check solubility in water.[1][2][3][4][5][6][7]

Module 2: Formulation Engineering (Cyclodextrins)

Context: If pH adjustment is toxic to your cells, Cyclodextrins (CDs) are the gold standard. They encapsulate the hydrophobic pyrazole ring inside a cone-shaped cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Q: Which Cyclodextrin should I use? A:

  • 
    -Cyclodextrin:  Good fit for the pyrazole ring size, but has low intrinsic solubility.
    
  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD):
    Recommended. High solubility (>600 mg/mL) and low toxicity. It disrupts the pyrazole crystal lattice effectively [4].

Q: Is simple mixing enough? A: Rarely. Pyrazoles have high lattice energy.[1] You need energy (heat/shear) to force the molecule into the CD cavity.

Protocol: Kneading Method for Complexation This method often yields higher complexation efficiency than simple stirring.

StepActionMechanism
1 Mix Pyrazole and HP-

-CD (1:1 molar ratio) in a mortar.
Stoichiometric setup.
2 Add minimal Ethanol/Water (1:1 v/v) to form a paste.Solvent acts as a bridge to break crystal lattice.
3 Knead vigorously for 30-45 minutes.Shear force drives the guest into the host cavity.
4 Dry in a vacuum oven at 40°C for 24 hours.Removes solvent, locking the complex.
5 Re-dissolve in water and filter (0.45

m).
Removes uncomplexed drug.

Module 3: Advanced Processing (Amorphous Solid Dispersions)

Context: When a pyrazole has a melting point


, the energy required to break the crystal lattice is the limiting factor. Amorphous Solid Dispersions (ASDs) trap the drug in a disordered (high energy) state using a polymer.[3][8][9]

Q: My pyrazole recrystallizes from the ASD after 1 week. What happened? A: The polymer


 (glass transition temperature) was likely too low, or the drug loading was too high, allowing molecular mobility.
  • Fix: Switch to HPMCAS (Hydroxypropyl methylcellulose acetate succinate). It is amphiphilic and specifically effective at stabilizing hydrophobic drugs like pyrazoles by interacting with the N-H groups [5].

Workflow: Solvent Evaporation ASD

ASDWorkflow Input Pyrazole + Polymer (HPMCAS or PVP-K30) Dissolve Dissolve in Common Solvent (Methanol/DCM) Input->Dissolve Evap Rotary Evaporation (Rapid solvent removal) Dissolve->Evap Creates Amorphous Matrix Dry Vacuum Dry (Remove residual solvent) Evap->Dry Grind Pulverize to Powder Dry->Grind

Figure 2: Workflow for creating Amorphous Solid Dispersions to overcome high crystal lattice energy.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Immediate precipitation upon dilution "Solvent Shock" (DMSO to Water).1. Pre-warm buffer to 37°C.2. Add 0.1% Tween-80 to the buffer.3. Use serial dilution (DMSO

50% DMSO

Buffer).
Cloudy solution after 24 hours Ostwald Ripening (Crystal growth).The solution is supersaturated. Switch to a Cyclodextrin complex to thermodynamically stabilize the solution.
Oily droplets at bottom of tube "Oiling Out" (Liquid-Liquid Phase Separation).The compound has melted but not dissolved. Add a cosolvent (PEG 400) to increase the lipophilicity of the aqueous phase.
Low recovery after filtration Adsorption to filter membrane.Pyrazoles can bind to Nylon filters. Use PVDF or PES filters which have lower protein/drug binding.

References

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from 1[10]

  • National Institutes of Health (NIH). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition. PMC Article. Retrieved from 11

  • BenchChem. Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. Retrieved from 2

  • Danel, C. et al. NMR investigation of the complexation... of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers. Retrieved from 12

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement.[9] Retrieved from 8

Sources

Optimization of reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 | Ticket Volume: High | Topic: Reaction Conditions (Temp, Cat, Solv)

Welcome to the Pyrazole Synthesis Technical Support Hub. I am Dr. Aris, Senior Application Scientist. I will be handling your support tickets today. Unlike standard textbook definitions, this guide is structured to troubleshoot the specific failure modes you encounter in the lab, particularly regarding the Knorr Pyrazole Synthesis and 1,3-Dipolar Cycloadditions .

Please select the "Ticket" below that matches your current experimental bottleneck.

🎫 Ticket #001: "I'm getting a mixture of regioisomers (1,3- vs 1,5-substitution)."

Severity: Critical Root Cause Analysis: In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, regioselectivity is governed by the competition between electronic control (nucleophilic attack on the most electrophilic carbonyl) and steric control (attack on the least hindered carbonyl).[1] Standard solvents (EtOH, MeOH) often fail to discriminate between these factors, leading to 50:50 mixtures.

Troubleshooting Protocol:

1. The Solvent Switch (Fluorinated Alcohols) If you cannot alter your substrate structure, you must alter the solvent's hydrogen-bond donating (HBD) ability.

  • Solution: Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: Fluorinated solvents are strong H-bond donors. They selectively coordinate to the more basic carbonyl oxygen (typically the one adjacent to the electron-donating group), effectively "deactivating" it via shielding or altering the tautomeric equilibrium. This directs the hydrazine to the other carbonyl.

  • Expected Result: Shifts regioisomeric ratio (rr) from ~1:1 to >95:5.

2. Temperature Modulation (Kinetic vs. Thermodynamic)

  • Kinetic Control (0°C - RT): Favors the formation of the hydrazone at the most electrophilic carbonyl.

  • Thermodynamic Control (Reflux): If the reaction is reversible (often true for the intermediate hydrazone formation), high temperatures allow equilibration to the more stable isomer (usually the 1,5-isomer where steric clash is minimized).

Visual Diagnostic: Regioselectivity Decision Tree

Regioselectivity Start Input: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Check1 Is one substituent significantly bulkier? (e.g., t-Butyl) Start->Check1 Steric Steric Control Dominates Hydrazine NH2 attacks less hindered C=O Check1->Steric Yes Check2 Are substituents sterically similar but electronically different? (e.g., Me vs CF3) Check1->Check2 No Electronic Electronic Control Dominates Hydrazine NH2 attacks most electrophilic C=O (near CF3) Check2->Electronic Yes Mixture Result: Regioisomeric Mixture Check2->Mixture No SolventFix Optimization: Use TFE or HFIP to enforce H-bond direction Mixture->SolventFix Troubleshoot

Caption: Logic flow for predicting and correcting regioisomer formation in Knorr synthesis.

🎫 Ticket #002: "My yield is low (<40%) or the reaction stalls."

Severity: High Root Cause Analysis: Low yields in pyrazole synthesis are rarely due to decomposition but rather intermediate stalling . The reaction proceeds in two steps:[2][3] (1) Hydrazone formation (fast), and (2) Cyclodehydration (slow). If the catalyst is too weak or the water byproduct is not removed, the reaction stops at the hydrazone stage.

Optimization Strategy: Catalyst Selection

Catalyst ClassExamplesBest ForTechnical Note
Brønsted Acids AcOH, HCl, H₂SO₄Simple substratesOften requires harsh reflux; can degrade sensitive functional groups.
Lewis Acids Yb(OTf)₃ , InCl₃, Sc(OTf)₃Complex/Sensitive substratesRecommended. Works at lower temps; water-tolerant (especially Lanthanide triflates).
Solid Acid Amberlyst-15, Silica-H₂SO₄Scale-upHeterogeneous; easy filtration workup.
Iodine (I₂) Molecular IodineOxidative cyclizationExcellent for converting hydrazones to pyrazoles if stalling occurs.

Experimental Protocol: Lewis Acid Catalyzed Synthesis Standardized for 1.0 mmol scale

  • Setup: 10 mL round-bottom flask with stir bar.

  • Reactants: Add 1,3-diketone (1.0 mmol) and Hydrazine derivative (1.1 mmol).

  • Solvent: Add Ethanol or Acetonitrile (3 mL).

  • Catalyst: Add Yb(OTf)₃ (5 mol%, ~31 mg) .

    • Why Ytterbium? It acts as a water-tolerant Lewis acid that activates the carbonyl oxygen, facilitating the nucleophilic attack and the subsequent dehydration step without being deactivated by the water generated.

  • Conditions: Stir at Room Temperature for 1 hour. If TLC shows intermediate, heat to 50°C.

  • Workup: Dilute with water. The pyrazole often precipitates. Filter and wash.[3][4]

🎫 Ticket #003: "I need a Green Chemistry / Solvent-Free protocol."

Severity: Moderate (Compliance Requirement) Insight: Pyrazoles are highly crystalline. This makes them ideal candidates for "On-Water" synthesis (where hydrophobic effects accelerate the reaction) or Solvent-Free Grinding .

Protocol A: The PEG-400 Method (Recyclable) Polyethylene Glycol (PEG-400) acts as a phase transfer catalyst and solvent.

  • Mix 1,3-diketone and hydrazine in PEG-400 (2 mL per mmol).

  • Add catalyst: Sulfamic acid (10 mol%) or simply heat to 80°C without catalyst.

  • Stir for 30-60 mins.

  • Extraction: Add diethyl ether. The product moves to the ether layer; the PEG layer (containing the catalyst) can be separated and reused 3-4 times.

Protocol B: Aqueous Micellar Catalysis

  • Dissolve CTAB (Cetyltrimethylammonium bromide, 5 mol%) in Water (5 mL).

  • Add reactants.[2][3][5][6][7] The solution will look milky (emulsion).

  • Stir at 60°C. The hydrophobic reactants migrate into the micelle core (high local concentration), accelerating the rate.

  • Cool to RT. Product precipitates.[3] Filter. Zero organic solvent waste.

🎫 Ticket #004: "Which pathway should I choose?"

Visual Workflow: Synthesis Pathway Selector

SynthesisPath Start Target: Pyrazole Core Substrate Substrate Availability? Start->Substrate Dik 1,3-Dicarbonyls Substrate->Dik Available Alk Alkynes / Diazo Substrate->Alk Difficult/Unstable Knorr Method: Knorr Synthesis Dik->Knorr Dipolar Method: 1,3-Dipolar Cycloaddition Alk->Dipolar Issue1 Regioselectivity Issue? Knorr->Issue1 Solvent Use Fluorinated Solvents (TFE/HFIP) Issue1->Solvent Yes (Unsymmetrical) Standard Standard EtOH/Reflux Issue1->Standard No (Symmetrical)

Caption: Decision matrix for selecting the optimal synthetic route and conditions.

Frequently Asked Questions (FAQs)

Q: Why does my hydrazine turn brown/black before I even add it? A: Hydrazines (especially phenylhydrazine) are prone to oxidation.

  • Fix: Always use the Hydrochloride salt (R-NH-NH2·HCl) instead of the free base for storage. Release the free base in situ by adding 1 equivalent of Sodium Acetate or Triethylamine to the reaction mixture.

Q: Can I use microwave irradiation? A: Yes, absolutely. Pyrazole synthesis is ideal for microwave heating because the elimination of water (dehydration) is entropically driven.

  • Setting: 120°C, 10 minutes, Ethanol solvent. This often pushes "stalled" reactions to completion.

Q: My product is an oil, but it should be a solid. A: This usually indicates trapped solvent or regioisomeric mixtures preventing crystallization.

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether/Pentane. Scratch the side of the flask. If it remains an oil, run a proton NMR to check for the presence of the minor regioisomer (look for split methyl peaks or distinct aromatic signals).

References
  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles: The Critical Role of Fluorinated Solvents." Journal of Organic Chemistry, 2008.[8]

  • Lewis Acid Catalysis: Curini, M., et al. "Ytterbium Triflate Catalyzed Synthesis of Pyrazoles." Tetrahedron Letters, 1998.

  • Green Chemistry (Water): Butler, R. N., & Coyne, A. G. "Water: Nature’s Reaction Enforcer—Comparative Effects for Organic Synthesis 'In-Water' and 'On-Water'." Chemical Reviews, 2010.

  • General Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Regioselectivity Mechanisms: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[9] Journal of Organic Chemistry, 2010.

Sources

Minimizing side product formation in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

🟢 System Status: ONLINE

Welcome to the Pyrazole Synthesis Technical Support Center. We understand that pyrazole synthesis—specifically the Knorr condensation and subsequent functionalization—is deceptively simple. While the core reaction (1,3-dicarbonyl + hydrazine) is textbook chemistry, achieving high regioselectivity and suppressing oligomeric side products (azines) requires precise kinetic control.

This guide is structured as a series of resolved support tickets and Standard Operating Procedures (SOPs) derived from high-frequency user issues.

📂 Module 1: Regioselectivity (The "Isomer Mixture" Problem)

Ticket #1042: “I’m reacting a methyl/phenyl diketone with methylhydrazine. I need the 1,3-isomer, but I’m getting a 60:40 mixture of 1,3- and 1,5-isomers. Separation is a nightmare.”

🔬 Diagnosis

In the Knorr synthesis, regioselectivity is determined by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl.[1]

  • The Variable: Unsymmetrical diketones have two electrophilic carbonyls.

  • The Conflict: The hydrazine has two nucleophilic nitrogens (if substituted).

  • The Outcome: The reaction is governed by a race between sterics (bulk hinders attack) and electronics (most electrophilic carbon is attacked first).[2]

🛠️ Troubleshooting Protocol

To force a single isomer, you must amplify the difference between the two carbonyls.

Step 1: Solvent Engineering (The "Silver Bullet") Switch from Ethanol (EtOH) to Fluorinated Alcohols (TFE or HFIP).

  • Why? Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors. They selectively coordinate to the more basic carbonyl oxygen, activating it for nucleophilic attack while simultaneously stabilizing specific enol tautomers. This can boost regioselectivity from 2:1 to >20:1.

Step 2: pH Modulation

  • Acidic Conditions (HCl/AcOH): Protonation reduces the nucleophilicity of the substituted hydrazine nitrogen (

    
    ), making the terminal 
    
    
    
    the primary attacker.
  • Basic Conditions: The substituted nitrogen often becomes the primary nucleophile due to the alpha-effect or inductive donation from the alkyl group.

📊 Data: Solvent Effects on Regioselectivity

Reaction: Benzoylacetone + Methylhydrazine

SolventConditionsMajor IsomerRatio (1,5 : 1,3)
Ethanol RefluxMixture65 : 35
THF RefluxMixture55 : 45
TFE (Trifluoroethanol) 25°C1,5-isomer 95 : 5
HFIP (Hexafluoroisopropanol) 25°C1,5-isomer 98 : 2
Ethanol + HCl Reflux1,3-isomer 10 : 90
🧠 Logic Flow: Regiocontrol Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Hydrazine CheckSub Are substituents sterically different? Start->CheckSub StericControl Steric Control: Bulkier group directs attack to distal C=O CheckSub->StericControl Yes (e.g., t-Bu vs Me) CheckElec Are substituents electronically different? CheckSub->CheckElec No (e.g., Ph vs Me) Fluorinated Use Fluorinated Solvent (TFE/HFIP) Favors 1,5-isomer CheckElec->Fluorinated Enhance Electrophilicity AcidCat Use Acid Catalyst (HCl/AcOH) Favors 1,3-isomer CheckElec->AcidCat Modulate Nucleophile

Caption: Decision matrix for selecting reaction conditions to favor specific regioisomers in Knorr synthesis.

📂 Module 2: Impurity Management (Azines & Oligomers)

Ticket #1043: “My reaction turned into a sticky yellow tar. LCMS shows the product mass, but also large peaks at [2M-H] and other oligomers.”

🔬 Diagnosis

You are suffering from Azine Formation .

  • Mechanism: Instead of the hydrazine nitrogens attacking both carbonyls of one diketone (cyclization), one hydrazine molecule bridges two separate diketone molecules.

  • Root Cause: Localized excess of diketone relative to hydrazine, or extremely slow cyclization kinetics.

🛠️ Troubleshooting Protocol

1. Inverse Addition (The "Dropwise" Rule) Never add hydrazine to a bulk solution of diketone.

  • Correct Protocol: Dissolve the hydrazine (or hydrazine salt) in the solvent first. Add the diketone solution dropwise to the hydrazine. This ensures the hydrazine is always in molar excess relative to the unreacted diketone, favoring intramolecular cyclization (pyrazole) over intermolecular bridging (azine).

2. Switch to Hydrazine Salts Use Hydrazine Monohydrochloride (


) instead of free base hydrazine hydrate.
  • Reasoning: The salt releases free hydrazine slowly in equilibrium (buffering effect), which prevents the "runaway" side reactions that occur at high pH.

📂 Module 3: N-Alkylation Selectivity

Ticket #1044: “I have a 3-substituted pyrazole. When I alkylate it with MeI, I get a mixture of N1 and N2 alkylation. How do I control this?”

🔬 Diagnosis

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). The ratio of alkylation depends on the "Semman Tautomerism" and the specific base used.
🛠️ Troubleshooting Protocol

Option A: Thermodynamic Control (Sterics)

  • Condition: Weak base (

    
    ), polar aprotic solvent (DMF/Acetone).
    
  • Outcome: Alkylation favors the less sterically hindered nitrogen .[3] If you have a bulky group at C3, alkylation will occur at N1 (distal to the group).

Option B: Kinetic Control (Chelation)

  • Condition: Strong base (

    
     or 
    
    
    
    ) in THF.
  • Outcome: The metal cation (

    
    ) coordinates between the pyrazole nitrogen and the substituent (if it has a lone pair, like a pyridine or carbonyl group). This "chelation control" can direct alkylation to the nitrogen closer to the substituent (N2), reversing the standard selectivity.
    

📝 Experimental SOPs

SOP-A: Regioselective Synthesis (Fluorinated Alcohol Method)

Use this for difficult substrates where standard Ethanol reflux yields mixtures.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

Procedure:

  • Preparation: Charge a round-bottom flask with the 1,3-diketone and TFE. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add the hydrazine dropwise over 10 minutes.

    • Note: Exothermic reaction.[4] Control temp to prevent side products.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3] TFE accelerates the reaction significantly compared to EtOH.

  • Workup: Evaporate TFE (recoverable by distillation). The residue is often pure enough for crystallization.

  • Purification: If necessary, recrystallize from EtOH/Water.

SOP-B: "Clean" Cyclization (Preventing Azines)

Use this for standard substrates to ensure high purity.

Reagents:

  • Hydrazine Monohydrochloride (1.2 equiv)

  • 1,3-Diketone (1.0 equiv)

  • Solvent: Ethanol/Water (9:1)

Procedure:

  • Buffer Setup: Dissolve Hydrazine

    
     HCl in EtOH/Water in the main reaction vessel.
    
  • Controlled Addition: Dissolve the 1,3-diketone in a minimal amount of EtOH. Load into an addition funnel.

  • Cyclization: Heat the hydrazine solution to 60°C. Add the diketone solution dropwise over 30–60 minutes.

  • Completion: Reflux for 1 hour after addition is complete.

  • Isolation: Cool to 0°C. The pyrazole often precipitates. If not, neutralize with saturated

    
     to precipitate the free base pyrazole.
    

📊 Competitive Pathways Diagram

Caption: Kinetic competition between intramolecular cyclization (Green) and intermolecular azine formation (Red).

📚 References

  • Regioselectivity in Knorr Synthesis (Fluorinated Alcohols):

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2][3][5]

    • Source: J. Org.[6][7][8] Chem. 2008, 73, 9, 3523–3529.[5][6]

    • URL:[Link]

  • Mechanism of Side Product Formation:

    • Title: Reactions of cyclic 1,3-diketones with hydrazine.[9][10][11][12] Mechanism of cinnolino[5,4,3-cde]cinnoline formation.

    • Source: J. Am. Chem. Soc. 1964, 86, 4, 661–665.

    • URL:[Link]

  • Regioselective N-Alkylation:

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

    • Source: J. Org.[6][7][8] Chem. 2017, 82, 16, 8600–8610.

    • URL:[Link]

  • Alternative Regiocontrol (Cycloaddition):

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[8]

    • Source: J. Org.[6][7][8] Chem. 2008, 73, 6, 2412–2415.

    • URL:[Link]

Sources

Troubleshooting common issues in the Vilsmeier-Haack reaction for pyrazole synthesis

[1]

Introduction: Defining the Scope

Welcome to the Technical Support Center. This guide addresses the two primary applications of the Vilsmeier-Haack (VH) reaction in pyrazole chemistry. Troubleshooting requires distinguishing between these two distinct pathways:

  • Pathway A: C4-Formylation of Existing Pyrazoles. The classic electrophilic aromatic substitution to introduce an aldehyde group at the electron-rich C4 position.

  • Pathway B: Pyrazole Ring Construction (Cyclization). The conversion of hydrazones (derived from ketones/acetyls) into pyrazole-4-carbaldehydes using VH conditions (often referred to as the "Vilsmeier-Haack cyclization").

Module 1: Critical Reagent Setup & Safety

“My reaction turned into a black tar before I even added the substrate.”

The Root Cause: The Vilsmeier reagent (chloromethyleneiminium salt) is thermally unstable and highly moisture-sensitive. Improper preparation is the #1 cause of failure.

Standard Operating Procedure (SOP): Reagent Preparation
ParameterSpecificationWhy it Matters
Solvent Quality DMF (Anhydrous, <50 ppm H₂O)Water hydrolyzes the active reagent immediately, generating HCl and reducing potency.
Temperature 0–5 °C (Ice/Salt Bath)The reaction between DMF and POCl₃ is highly exothermic. uncontrolled heat leads to reagent decomposition (darkening).
Addition Rate Dropwise (keep internal T < 10 °C)Rapid addition causes localized hot spots, leading to "thermal runaway" risks.
Atmosphere Inert (N₂ or Ar)Prevents atmospheric moisture ingress.
Safety Alert: Thermal Runaway

WARNING: The Vilsmeier reagent can undergo violent decomposition at elevated temperatures (>60°C for the neat reagent).

  • Protocol: Always prepare the reagent in situ at 0°C. Never store it.

  • Quenching: See Module 3 for the "Reverse Quench" technique to prevent delayed exotherms.

Module 2: Mechanism & Workflow Visualization

To troubleshoot, you must visualize the invisible intermediates.

Pathway A: Mechanism of Pyrazole C4-Formylation

VilsmeierMechanismDMFDMFVH_ReagentVilsmeier Reagent(Chloroiminium Salt)DMF->VH_Reagent0°C, -HClPOCl3POCl3POCl3->VH_ReagentIntermediateIminium Intermediate(Stable in acid)VH_Reagent->IntermediateElectrophilic Attack(C4 Position)PyrazolePyrazole SubstratePyrazole->IntermediateProduct4-FormylpyrazoleIntermediate->ProductQuench pH 7-8HydrolysisHydrolysis(Water/Base)Hydrolysis->Product

Figure 1: The Vilsmeier-Haack formylation mechanism. Note that the intermediate iminium salt must be hydrolyzed to release the aldehyde.[1][2]

Module 3: Troubleshooting Guide (Q&A Format)

Issue Category 1: Low Yield & Incomplete Reaction

Q: I am seeing starting material remaining even after refluxing for 12 hours. What is wrong? A: This is likely an issue of substrate deactivation or reagent stoichiometry .

  • Electronic Effects: If your pyrazole has electron-withdrawing groups (e.g., -NO₂, -CF₃, -Ph) at the N1 or C3 positions, the C4 position becomes deactivated.

    • Solution: Increase the temperature to 110–120°C (if solvent allows) or increase POCl₃ equivalents (up to 5–10 eq) [1].

  • Reagent Hydrolysis: If your DMF was "wet," your effective reagent concentration is lower than calculated.

    • Solution: Distill DMF over CaH₂ or use a fresh bottle of anhydrous grade DMF.

Q: My TLC shows a new spot, but after workup, I only recover starting material. A: You likely failed to hydrolyze the iminium intermediate .

  • Explanation: The reaction forms a stable iminium salt. This salt does not convert to the aldehyde until it reacts with water.

  • Fix: Ensure your quench involves stirring with aqueous sodium acetate (NaOAc) or water for at least 30–60 minutes. The pH should be adjusted to ~7–8 to liberate the free base aldehyde.

Issue Category 2: Impurities & Side Reactions

Q: I obtained a chlorinated product instead of the aldehyde. A: This is a classic side reaction when the pyrazole ring contains -OH or -NH groups (e.g., pyrazolones).

  • Mechanism: POCl₃ is a chlorinating agent.[1] It converts C-OH (tautomeric with C=O) to C-Cl before or during formylation [2].

  • Diagnostic: Check MS for the characteristic chlorine isotope pattern (M/M+2 ratio of 3:1).

  • Solution: If you want to retain the -OH, Vilsmeier is the wrong method. Use Reimer-Tiemann (though often poor yield). If you accept the chlorination, ensure you use excess POCl₃ to drive both chlorination and formylation to completion (Synthesis of 5-chloro-4-formylpyrazoles) [3].

Q: The reaction mixture turned into a solid block (solidification). A: The Vilsmeier adduct (iminium salt) often precipitates, especially in non-polar solvents or high concentrations.

  • Impact: Stirring stops, leading to local overheating and incomplete mixing.

  • Solution: Use DMF as both reagent and solvent (large excess). If using a co-solvent (e.g., DCE, CHCl₃), increase the volume.

Issue Category 3: Workup & Isolation

Q: I have a massive emulsion during extraction. A: Pyrazole aldehydes can be amphoteric or form complexes with phosphorous salts.

  • Protocol:

    • Reverse Quench: Pour the reaction mixture slowly into ice-cold saturated NaOAc or NaHCO₃. Do NOT add water to the reaction flask (exotherm risk).

    • Salting Out: Saturate the aqueous layer with NaCl.[2]

    • pH Adjustment: Pyrazoles with an NH (N-unsubstituted) are acidic. Ensure pH is slightly acidic to neutral (pH 5-6) to keep them protonated/neutral for extraction, or pH 7-8 if precipitating.

Module 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Pathway A)
  • Reagent Gen: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 min. Stir 30 min at 0°C.

  • Addition: Dissolve 1,3-diphenylpyrazole (1.0 eq) in minimal DMF. Add dropwise to the reagent.[3][2][4][5]

  • Reaction: Warm to 60–80°C. Monitor by TLC (approx. 2–4 h).

  • Quench (Critical): Pour reaction mixture onto crushed ice (approx. 5x volume). Neutralize with sat. NaOAc to pH 7.

  • Isolation: The solid product precipitates. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Cyclization of Hydrazones to Pyrazoles (Pathway B)

Context: Converts acetophenone hydrazones directly to 4-formylpyrazoles.

  • Setup: Prepare Vilsmeier reagent (3 eq DMF, 3 eq POCl₃) at 0°C.

  • Addition: Add hydrazone (1 eq) dropwise.

  • Reaction: Heat to 60–70°C for 3–5 h.

  • Mechanism Note: This performs a "double formylation" followed by cyclization.

  • Workup: Pour into ice-water. Neutralize. Extract with DCM if no precipitate forms.

Module 5: Data & Optimization Matrix

Table 1: Optimization of Reaction Conditions for Pyrazole Substrates

Substrate TypeElectronic StateRecommended T (°C)POCl₃ EquivalentsCommon Issues
1,3-Dialkylpyrazole Electron-Rich25 – 601.1 – 1.5Over-reaction (Tars)
1-Phenyl-3-alkyl Moderate60 – 801.5 – 2.0Regioselectivity
1-Phenyl-3-nitro Electron-Poor100 – 1203.0 – 5.0No Reaction / Slow
Pyrazolone (OH) Tautomeric80 – 100> 3.0Chlorination of OH occurs [3]

References

  • Popov, A. V., et al. (2019).[6] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[6]

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole." BenchChem.[3][2][4][7]

  • Ali, M. F., et al. (2024).[8] "Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction." Journal of Medicinal Chemistry and Clinical Toxicology, 15(3).[8]

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo Safety Guide.

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction Mechanism and Applications."

Technical Support Center: Stability Optimization for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that generating reproducible in vitro data requires more than just precise pipetting; it requires a deep mechanistic understanding of your compound's behavior in solution.

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is a highly functionalized pyrazole derivative with significant potential in drug discovery. However, its structural features—specifically the lipophilic 4-chlorophenyl moiety and the hydrolytically sensitive 5-methoxy group—present unique stability challenges during enzymatic and cell-based assays. This guide provides the causality behind common experimental failures and outlines self-validating protocols to ensure pharmacophore integrity.

Mechanistic Insights: The Causality of Instability

To troubleshoot effectively, we must first understand why this compound degrades or behaves unpredictably in assay environments. The instability is driven by two parallel mechanisms:

  • Hydrolytic Degradation: Methoxy-pyrazoles are susceptible to nucleophilic attack or acid/base-catalyzed hydrolysis in aqueous environments[1]. When the 5-methoxy group hydrolyzes, the compound converts into a pyrazolone (or its 5-hydroxy tautomer). This fundamentally alters the molecule's electronic structure and hydrogen-bonding profile, leading to a complete loss of target affinity.

  • Solvent-Induced Precipitation: The 4-chlorophenyl group drives a high partition coefficient (LogP), making the compound highly lipophilic and poorly soluble in water[2]. Rapid introduction of a concentrated Dimethyl Sulfoxide (DMSO) stock into an aqueous buffer causes localized supersaturation. This results in micro-precipitation, which manifests as false negatives (due to a drop in the active concentration) or false positives (due to light scattering in fluorescence/absorbance readouts). Furthermore, the hygroscopic nature of DMSO can lead to divergent decomposition pathways when water is absorbed during improper storage[3].

degradation_pathway Compound 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (Intact Pharmacophore) Aqueous Aqueous Buffer Integration (pH < 6.0 or pH > 8.0) Compound->Aqueous Direct Dilution DMSO_Water Hygroscopic DMSO (Water Absorption) Compound->DMSO_Water Freeze-Thaw Cycles Hydrolysis Methoxy Group Hydrolysis Aqueous->Hydrolysis Acid/Base Catalysis Precipitation Micro-precipitation (False Negatives/Positives) Aqueous->Precipitation Solvent Shock Pyrazolone Pyrazolone Tautomer (Loss of Activity) Hydrolysis->Pyrazolone Tautomerization DMSO_Water->Hydrolysis Localized Water Pockets DMSO_Water->Precipitation Solubility Drop

Logical relationship of degradation pathways and assay failure mechanisms.

Troubleshooting Guide & FAQs

Q1: My compound is precipitating out of the assay buffer, causing erratic dose-response curves. How do I prevent this? A1: Precipitation occurs due to "solvent shock" when high-concentration DMSO stocks are directly pipetted into aqueous media. To prevent this, you must implement an intermediate dilution step. Gradually stepping down the DMSO concentration allows the compound to remain solvated as it equilibrates with the aqueous phase.

Table 1: Solvent Compatibility & Stability Matrix for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Solvent/Buffer SystemMax Stable ConcentrationExpected Half-Life (25°C)Primary Degradation/Failure Mechanism
Anhydrous DMSO (≥99.9%)>50 mM>6 monthsNone (Stable if kept anhydrous)
Hydrated DMSO (Freeze-Thaw)<10 mM<2 weeksWater-catalyzed methoxy hydrolysis
Aqueous Buffer (pH 7.4, 1% DMSO)50 µM~24 hoursSlow hydrolysis / Micro-precipitation
Aqueous Buffer (pH <6.0 or >8.0)<10 µM<2 hoursRapid acid/base-catalyzed hydrolysis

Q2: I am observing a loss of compound potency over time in my enzymatic assay. What is causing this? A2: This is likely due to the hydrolysis of the 5-methoxy group. Extreme pH values (< 6.0 or > 8.0) accelerate this process. Solution: Maintain assay buffers strictly between pH 7.2 and 7.4. Avoid primary amines in the buffer (like Tris) if elevated temperatures are used, as they can act as nucleophiles. Prefer HEPES or MOPS buffers.

Q3: Can I reuse my DMSO stock solutions after freezing? A3: No. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock. Water trapped in DMSO pockets can catalyze the premature hydrolysis of the methoxy group and drastically reduce the solubility limit of the lipophilic 4-chlorophenyl moiety[3]. Always use single-use aliquots.

Q4: Does this compound interfere with assay readouts? A4: If micro-precipitation occurs, the suspended particles will scatter light, artificially inflating absorbance (e.g., OD600) or quenching fluorescence readouts. Maintaining a final DMSO concentration of ≤1% is critical to prevent this and to ensure cell viability in phenotypic assays[4].

Standardized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following workflows are designed to protect the compound from hydrolysis and solvent shock.

workflow Powder Dry Powder (Desiccated, -20°C) DMSO Anhydrous DMSO (10 mM Stock) Powder->DMSO Solubilize Aliquots Single-Use Aliquots (Argon Purged) DMSO->Aliquots Dispense Intermediate Intermediate Dilution (10% DMSO in Buffer) Aliquots->Intermediate Thaw once Dilute slowly Assay Final Assay Well (<1% DMSO, pH 7.4) Intermediate->Assay Transfer to Assay Plate

Optimized step-by-step workflow for reagent preparation and assay integration.

Protocol 1: Preparation and Storage of High-Fidelity DMSO Stock Solutions

Objective: Prevent water absorption and ensure complete initial solubilization.

  • Equilibration: Remove the dry powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening cold vials pulls ambient moisture into the powder, seeding future hydrolysis.

  • Solubilization: Dissolve the powder in anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a stock concentration of 10 mM.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes[2]. Do not apply heat.

  • Aliquotting: Dispense the stock into single-use amber vials to prevent photobleaching of the pyrazole core.

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C.

  • Validation Step: Inspect the stock visually against a dark background. The solution must be completely optically clear.

Protocol 2: Aqueous Buffer Integration for Enzymatic/Cell-Based Assays

Objective: Prevent solvent shock and micro-precipitation during assay setup.

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Discard any remaining volume after use.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 10x the final assay concentration, containing 10% DMSO) by adding the DMSO stock dropwise to the assay buffer while vortexing continuously. Causality: Dropwise addition into a vortexing liquid prevents localized zones of high water/low DMSO where the compound would instantly crash out.

  • Final Transfer: Transfer the intermediate dilution to the final assay plate containing the remaining buffer/biological components. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v)[4].

  • Validation Step (Self-Validating Check): Before adding biological targets (cells/enzymes), measure the absorbance of the final assay well at 600 nm. An OD600 > 0.05 indicates micro-precipitation. If this occurs, the well is invalid and the dilution step must be slowed down.

References

  • [1] 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl... | Benchchem | 1

  • [4] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI | 4

  • [2] Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols | BenchChem | 2

  • [3] Divergent decomposition pathways of DMSO mediated by solvents and additives | ResearchGate | 3

Sources

Addressing challenges in scaling up the synthesis of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up pyrazole-based pharmacophores.

Scaling up pyrazole synthesis—whether via Knorr cyclocondensation or 1,3-dipolar cycloaddition—introduces severe challenges in thermal management, regioselectivity, and the handling of highly energetic intermediates (e.g., hydrazines, diazonium salts). This guide moves beyond basic theory, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure your transition from the bench to the pilot plant is safe, scalable, and economically viable.

Module 1: Regioselectivity & Isomer Control

Q: Why does my batch synthesis yield a 60:40 mixture of 1,3- and 1,5-isomers upon scale-up, despite achieving >95:5 selectivity at the 1-gram bench scale?

The Causality: In the Knorr pyrazole synthesis (the reaction of hydrazines with 1,3-dicarbonyls), regioselectivity is fundamentally kinetically driven by the differential electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. At the bench scale, rapid heat dissipation keeps the reaction strictly under kinetic control. However, upon scale-up, poor mass and heat transfer in traditional batch reactors create localized "hot spots." This excess thermal energy overcomes the activation energy barrier for the thermodynamically more stable (but potentially undesired) regioisomer, degrading your selectivity profile.

The Solution: Transitioning to a continuous flow regime ensures isothermal conditions, preventing thermal overriding of kinetic control. By utilizing microreactors with high surface-area-to-volume ratios, heat is dissipated instantaneously, locking in the kinetic product [1].

Module 2: Thermal Management & Energetic Intermediates

Q: How do I safely manage the highly exothermic diazotization and hydrazine reduction steps at multi-kilogram scales without risking a runaway reaction?

The Causality: Hydrazine derivatives and diazonium salts have high nitrogen-to-carbon ratios, making them highly energetic and prone to explosive decomposition if allowed to accumulate[2]. Batch processes inherently require the accumulation of the entire stoichiometric inventory before the reaction completes. In contrast, continuous flow chemistry fundamentally eliminates this risk because only micro-volumes of the energetic species exist at any given millisecond.

The Solution & Protocol: Telescoped Continuous Flow Synthesis of N-Aryl Pyrazoles This protocol is a self-validating system: by monitoring the exotherm via in-line IR spectroscopy, the system continuously validates the complete consumption of the diazonium intermediate before it enters the cycloaddition zone.

Step-by-Step Methodology:

  • Precursor Preparation: Prepare a 0.5 M solution of the aniline derivative in acetonitrile (Stream A) and a separate 0.5 M solution of tert-butyl nitrite (Stream B).

  • In-Situ Diazotization: Pump Streams A and B via high-performance liquid chromatography (HPLC) pumps into a PTFE microreactor coil maintained at 0 °C. Set the flow rates to achieve a residence time of exactly 3 minutes.

  • In-Line Reduction: Introduce a third stream containing a mild, metal-free reductant (e.g., ascorbic acid) to continuously reduce the highly energetic diazonium salt to the corresponding hydrazine derivative [1].

  • Telescoped Cyclocondensation: Immediately route the hydrazine effluent into a heated reactor zone (80 °C) containing the 1,3-dicarbonyl compound. The immediate consumption of the hydrazine prevents hazardous accumulation.

  • In-Line Analytics (Self-Validation): Utilize an in-line ReactIR probe at the reactor outlet. The disappearance of the diazonium peak (~2250 cm⁻¹) and the appearance of the pyrazole ring stretching frequencies validate complete conversion.

Module 3: Downstream Processing & Isolation

Q: Chromatography is economically unviable for our 10 kg API batch. How can we isolate the pure pyrazole efficiently when it co-elutes with unreacted diketones?

The Causality: Pyrazoles often share similar polarity profiles with their starting diketones and regioisomeric byproducts, making liquid chromatography a bottleneck. However, because continuous flow synthesis drastically reduces over-reaction byproducts and isomer mixtures, the crude stream is pure enough to bypass chromatography entirely in favor of controlled anti-solvent crystallization.

The Solution & Protocol: Anti-Solvent Crystallization Step-by-Step Methodology:

  • Solvent Exchange: Route the organic stream from the flow reactor into a continuous wiped-film evaporator to remove the reaction solvent. Re-dissolve the crude API in a primary solubilizing solvent (e.g., ethanol) at 60 °C to a concentration of 0.35 M.

  • Metastable Zone Identification: Cool the solution slowly to 45 °C (the predetermined metastable limit).

  • Seeding (Self-Validating Step): Introduce 1-2 wt% of highly pure pyrazole seed crystals. If the crystals dissolve, the solution is undersaturated; if they persist and grow, you have successfully bypassed primary nucleation, preventing the entrapment of impurities.

  • Anti-Solvent Dosing: Slowly dose the anti-solvent (water) over 4 hours using a controlled, non-linear dosing curve while maintaining a cooling ramp down to 5 °C.

  • Filtration: Isolate the crystalline pyrazole via a Nutsche filter dryer, washing with a cold 80:20 water/ethanol mixture to clear residual diketones.

Quantitative Data: Batch vs. Flow Parameters

The following table summarizes the quantitative improvements achieved when transitioning pyrazole synthesis from traditional batch to a telescoped continuous flow system [1, 3].

ParameterTraditional Batch SynthesisTelescoped Continuous FlowCausality / Mechanistic Driver
Regioselectivity (1,3- vs 1,5-) 65:35 to 80:20> 95:5Isothermal micro-environments prevent thermal overriding of kinetic control.
Space-Time Yield (STY) < 50 g/L/h> 400 g/L/hHigh surface-area-to-volume ratio exponentially accelerates mass transfer.
Intermediate Accumulation 100% (Full inventory hazard)< 1% (Steady-state)In-situ generation and immediate consumption of diazonium/hydrazine.
Downstream Purification Preparative ChromatographyDirect CrystallizationElimination of thermal degradation byproducts allows for direct isolation.

Process Visualization

PyrazoleScaleUp LabBatch Lab-Scale Batch (Isomer mixtures, Safety risks) Kinetics Kinetic & Thermal Profiling (RC1e/DSC) LabBatch->Kinetics Identify bottlenecks FlowDesign Continuous Flow Reactor Design Kinetics->FlowDesign Define parameters Diazotization In-situ Diazotization (Telescoped) FlowDesign->Diazotization Cycloaddition Regioselective Cycloaddition Diazotization->Cycloaddition Hazardous intermediates consumed in-situ Crystallization Continuous Extraction & Crystallization Cycloaddition->Crystallization Crude stream ScaleUp Multi-kg Pyrazole API (High Purity & Yield) Crystallization->ScaleUp Final isolation

Workflow for transitioning pyrazole synthesis from batch to continuous flow.

References

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.[Link]

  • Alhede, M., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Pharmaceuticals, 17(6), 703.[Link]

  • Comas-Barceló, J., Blanco-Ania, D., van den Broek, S. A. M. W., Nieuwland, P. J., Harrity, J. P. A., & Rutjes, F. P. J. T. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology, 6, 4718-4723.[Link]

Technical Support Center: Column Chromatography Techniques for the Purification of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of pyrazole isomers. The structural similarity of pyrazole isomers presents a significant purification challenge in synthetic and medicinal chemistry.[1] This guide provides field-proven insights, detailed troubleshooting protocols, and validated methodologies to empower researchers, scientists, and drug development professionals in overcoming these separation hurdles. Our focus is on the practical application of column chromatography, explaining not just the how, but the critical why behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the separation of pyrazole isomers.

Q1: What are the primary challenges in separating pyrazole isomers by column chromatography?

Separating pyrazole isomers is difficult due to their similar physical and chemical properties. The specific challenge depends on the type of isomerism:

  • Regioisomers : These isomers often have very subtle differences in polarity, making them difficult to resolve on standard stationary phases like silica gel.[1][2] Their similar structures lead to comparable interactions with the stationary phase, resulting in close or overlapping elution profiles. The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in pyrazole synthesis.[3][4]

  • Enantiomers (Chiral Isomers) : Enantiomers possess identical physical properties (e.g., polarity, boiling point, solubility) in an achiral environment.[5] Therefore, their separation is impossible on standard stationary phases like silica gel or alumina. Specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase are required to create a transient diastereomeric interaction, which allows for differential retention and separation.[2][6]

Q2: Which types of column chromatography are most effective for pyrazole isomer separation?

The choice of technique is dictated by the scale of the purification and the type of isomers.

  • Flash Column Chromatography (Normal Phase) : This is the workhorse technique for preparative scale purification of regioisomers from synthetic reaction mixtures, often on the milligram to gram scale.[7][8] It is favored for its speed, cost-effectiveness, and high sample capacity.[2][9] Standard silica gel is the most common stationary phase.[1]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is essential for high-resolution separations. It is the method of choice for separating enantiomers and can also be used for very challenging regioisomer separations where flash chromatography fails.[2][10] HPLC operates at higher pressures with smaller particle size stationary phases, providing superior efficiency and resolution.[8] It can be performed in various modes, including normal-phase, reverse-phase, and polar organic mode.[2][6]

Q3: What are the recommended stationary phases for separating pyrazole isomers?

  • For Regioisomers :

    • Silica Gel : Standard, unmodified silica gel (230-400 mesh for flash) is the most common and cost-effective choice.[1][2]

    • Alumina : For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a suitable alternative.[7]

    • Reversed-Phase (C18) : For HPLC separation of more polar pyrazoles, C18 (octadecyl-bonded silica) columns are frequently used.[2][11]

  • For Enantiomers (Chiral Isomers) :

    • Polysaccharide-based CSPs : These are highly effective and widely used. Columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives have demonstrated excellent chiral recognition capabilities for a variety of pyrazole derivatives.[6][12][13]

Q4: What mobile phase systems are typically used for pyrazole isomer separation?

The mobile phase is a critical parameter for achieving selectivity.

  • Normal Phase (on Silica Gel) : Gradients of ethyl acetate in hexane or petroleum ether are very common for separating regioisomers.[2][14] For some separations, a single solvent like ethyl acetate may be sufficient.[1] Other solvent systems like dichloromethane/hexane or acetone/hexane can provide different selectivity.[2]

  • Reverse Phase (on C18) : Mixtures of methanol or acetonitrile with water are standard.[11] Often, an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to improve peak shape and reproducibility.[2][11]

  • Chiral Separation (on CSPs) :

    • Normal Mode: Mixtures of n-hexane with an alcohol modifier like ethanol or 2-propanol are frequently used.[6][13]

    • Polar Organic Mode: Using pure solvents like methanol or acetonitrile can provide sharp peaks and significantly reduce analysis times.[6]

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q5: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is a classic problem arising from similar polarities.

  • Causality Check : The first and most crucial step is to analyze the separation on a Thin-Layer Chromatography (TLC) plate using the same solvent system planned for the column. If the spots are not separate on the TLC plate, they will not separate on the column.

  • Solutions :

    • Optimize Mobile Phase : If there is a small separation on TLC, you can improve it on the column. Try using a shallower gradient (a slower, more gradual increase in the polar solvent) or an isocratic elution with the solvent system that provides the best separation (ideally giving the target compounds an Rf value between 0.2 and 0.4).[2][15]

    • Change Solvent Selectivity : If optimizing the hexane/ethyl acetate system fails, switch to a different solvent system. Solvents are classified by selectivity groups based on their proton donor, proton acceptor, and dipole characteristics. Changing from an ester (ethyl acetate) to a chlorinated solvent (dichloromethane) or a ketone (acetone) can alter the specific interactions with your isomers and the silica surface, potentially enhancing separation.[16]

    • Change Stationary Phase : If mobile phase optimization is unsuccessful, consider an alternative stationary phase. For some isomers, alumina may offer different selectivity compared to silica gel.[7] For very difficult separations, switching to a high-performance stationary phase (like in HPLC) may be necessary.[7]

Q6: My compound appears to be degrading on the column, leading to streaking and low recovery. How can I prevent this?

This suggests your pyrazole derivative is sensitive to the acidic nature of standard silica gel.

  • Causality Check : Run a TLC plate and spot your sample. After a few minutes, elute the plate. If you see a new spot at the baseline or significant streaking that wasn't present in the initial crude analysis, your compound is likely degrading on the silica.[2]

  • Solutions :

    • Neutralize the Stationary Phase : Before packing the column, you can prepare a slurry of silica gel in your non-polar solvent containing a small amount of a base, such as triethylamine (~0.1-1%). This deactivates the acidic silanol groups responsible for degradation. This is particularly useful for basic compounds like amino-pyrazoles.[7]

    • Use a Less Acidic Stationary Phase : Consider using neutral alumina or Florisil, which are less acidic alternatives to silica gel.[2]

    • Work Quickly : Minimize the compound's residence time on the column. For flash chromatography, use a slightly faster flow rate and collect fractions efficiently.[2]

Q7: I'm observing significant peak tailing in my HPLC separation. What is the cause and how can I fix it?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Causality Check : Tailing is indicated by an asymmetric peak with a drawn-out trailing edge. This is common when basic pyrazoles interact strongly with residual, acidic silanol groups on the silica backbone of the stationary phase (even on C18 columns).

  • Solutions :

    • Add a Mobile Phase Modifier : For basic pyrazoles, add a small amount of a competitive base like triethylamine (0.1%) to the mobile phase. For acidic pyrazoles, add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%).[7] This modifier interacts with the active sites on the stationary phase, preventing the analyte from binding too strongly and causing tailing.

    • Check for Column Overload : Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration and re-run the analysis.

    • Use a Low-Silanol Activity Column : Modern HPLC columns, often labeled "end-capped" or "base-deactivated," are specifically designed with minimal residual silanol groups to reduce tailing for basic compounds.[11]

Q8: I'm getting poor resolution and broad bands right from the start of my flash column. What's wrong with my sample loading?

This issue, known as band broadening, often originates from the sample loading technique. Loading the sample in a large volume of a strong, polar solvent (like methanol or DCM) causes the sample to spread out before it even begins to separate.

  • The Self-Validating Solution: Dry Loading :

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution to form a paste.

    • Thoroughly evaporate the solvent under reduced pressure (using a rotovap) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This ensures your sample starts as a very narrow, concentrated band, leading to significantly better separation.[2]

Section 3: Experimental Protocols and Data

Protocol 1: Separation of Pyrazole Regioisomers via Flash Chromatography

This protocol provides a general method for separating 1,3,5-substituted pyrazole regioisomers.[1][14]

  • TLC Analysis : First, determine an optimal solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane. A good system will show clear separation between the isomer spots and give the less polar isomer an Rf of ~0.4.

  • Column Packing :

    • Select a column size appropriate for your sample mass (e.g., a 40g silica column for 400mg - 2g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 5% EtOAc in hexane).

    • Pour the slurry into the column and use positive air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading : Use the dry loading method described in Q8 for best results.[2]

  • Elution and Fractionation :

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity by slowly increasing the percentage of ethyl acetate (a shallow gradient). The rate of increase depends on the separation observed on TLC.

    • Collect fractions continuously and monitor them by TLC to identify which fractions contain the separated isomers.

  • Post-Processing : Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.[2]

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is based on successful methods for separating chiral pyrazole derivatives.[6][13]

  • System Setup :

    • HPLC System : An HPLC system equipped with a quaternary pump, autosampler, and a PDA or UV detector.[6]

    • Chiral Stationary Phase : A polysaccharide-based column, such as a Lux Cellulose-2 or CHIRALPAK IB.[6][13]

  • Method Development (Screening) :

    • Normal Phase Mode : Start with a mobile phase of n-Hexane/Ethanol (90:10 v/v).[6]

    • Polar Organic Mode : Test 100% Methanol and 100% Acetonitrile as mobile phases. This mode often provides sharp peaks and short run times.[6]

  • Optimized Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : Monitor at an appropriate UV wavelength (e.g., 254 nm or 270 nm).[2][6]

  • Analysis : Inject the racemic mixture. The two enantiomers will elute at different retention times, allowing for their separation and quantification.[2]

Data Presentation: Summary of Chromatographic Conditions

The following table summarizes conditions reported for successful pyrazole isomer separations.

Isomer TypeChromatographic TechniqueStationary PhaseMobile Phase SystemSource(s)
Regioisomers Flash ChromatographySilica GelEthyl Acetate in Hexane (gradient)[2][14]
Regioisomers Flash ChromatographySilica GelEthyl Acetate (isocratic)[1]
Enantiomers HPLCLux Cellulose-2n-Hexane/Ethanol (e.g., 90:10)[6]
Enantiomers HPLCLux Cellulose-2 / Amylose-2100% Acetonitrile or 100% Methanol (Polar Organic)[6]
Enantiomers HPLCCHIRALPAK IBn-Hexane/2-Propanol (e.g., 95:5)[13]
General Reverse-Phase HPLCC18Acetonitrile/Water with Phosphoric or Formic Acid[2][11]

Section 4: Systematic Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing and solving poor separation of pyrazole isomers.

G Troubleshooting Workflow for Poor Pyrazole Isomer Separation start Poor Separation Observed (Co-elution / Overlap) check_tlc Analyze on TLC with various solvent systems start->check_tlc no_sep_tlc No Separation on TLC check_tlc->no_sep_tlc No sep_tlc Good Separation on TLC (ΔRf > 0.1) check_tlc->sep_tlc Yes action1 Change Stationary Phase (e.g., Silica -> Alumina) or Change Chromatography Mode (e.g., NP -> RP-HPLC) no_sep_tlc->action1 action2 Check Column & Loading - Was column packed correctly? - Was dry loading used? - Is sample load too high? sep_tlc->action2 end Separation Improved action1->end loading_issue Loading/Packing Issue action2->loading_issue Yes no_loading_issue No Obvious Issue action2->no_loading_issue No action3 Use a Shallower Gradient or Isocratic Elution on Column action3->end repack Re-pack column carefully. Use dry loading method. loading_issue->repack no_loading_issue->action3 repack->end

Caption: A systematic workflow for troubleshooting poor isomer separation.

Section 5: References

  • BenchChem Technical Support Team. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem.

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. Summarized by UAB Barcelona.

  • Al-Majed, A. A., Al-Dies, A. M., El-Gamal, M. I., & Atia, M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32837–32849*. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. BenchChem.

  • Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. American Laboratory. [Link]

  • Wang, P., Wang, Q., Wang, Y., Zhang, Y., & Liu, D. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 28(9), 648-653*. [Link]

  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.

  • BenchChem Technical Support Team. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.

  • BenchChem Technical Support Team. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. [Link]

  • Lloyd, L., Ball, S., & Mapp, K. (2020). Is There Really a Difference Between Flash and HPLC for LC Purification? LCGC North America. [Link]

  • Reddit User Discussion. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]

  • Biotage. (2023). Prep HPLC vs. reversed-phase flash chromatography: How to choose?[Link]

  • Galant. (2025). Comparing Flash Chromatography and HPLC: A Comprehensive Guide. [Link]

  • Biotage. (2023). Prep HPLC vs. reversed-phase flash chromatography: How to choose?[Link]

  • Reddit User Discussion. (2016). Why is purification via flash chromatography preferred over, say, HPLC? r/chemistry. [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of Tennessee at Chattanooga. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?[Link]

Sources

Strategies to prevent the degradation of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of substituted pyrazoles. The compound 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is a privileged scaffold in drug discovery, but its stability is highly dependent on environmental conditions[1].

The methoxy group at the 5-position and the chlorophenyl group at the 3-position introduce specific vulnerabilities to moisture, light, and oxygen[2]. This guide is designed to move beyond basic handling instructions by providing mechanistic insights, self-validating protocols, and actionable troubleshooting steps to preserve the integrity of your compound.

Part 1: Core Degradation Pathways & Troubleshooting Workflow

To effectively prevent degradation, we must first understand the specific chemical vulnerabilities of the molecule. The diagram below maps the primary environmental stressors to their corresponding degradation mechanisms, alongside the targeted storage strategies required to block them.

G Start 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Moisture Moisture Condensation Start->Moisture UVLight UV Light Exposure Start->UVLight HeatO2 Thermal / Oxidative Stress Start->HeatO2 Hydrolysis Hydrolysis (SNAr) → Pyrazolone Tautomer Moisture->Hydrolysis Photolysis Photolysis → C-Cl Cleavage UVLight->Photolysis Oxidation Oxidation → N-Oxide Formation HeatO2->Oxidation Desiccant Store in Desiccator (Blocks Hydrolysis) Hydrolysis->Desiccant AmberVial Amber Glass Vials (Blocks UV) Photolysis->AmberVial ArgonTemp Argon Purge & -20°C (Blocks Oxidation) Oxidation->ArgonTemp

Degradation pathways of 5-methoxypyrazole derivatives and targeted preventive storage strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound show a new, highly polar spot on TLC after a few months of storage in the fridge? A: This is the hallmark of hydrolytic degradation. The 5-methoxy group on the pyrazole ring is highly susceptible to nucleophilic attack by water. When moisture condenses inside the vial, it facilitates an SNAr-like hydrolysis, cleaving the methoxy group to yield 3-(4-chlorophenyl)-1H-pyrazol-5-ol[1]. This intermediate rapidly tautomerizes to the more thermodynamically stable pyrazolone form.

  • The Causality: Water lowers the energetic barrier for proton transfer and acts as a nucleophile against the activated C5 position[1].

  • Self-Validation System: You can validate this degradation pathway by running a comparative Thin Layer Chromatography (TLC) plate. The resulting pyrazolone will have a significantly lower Retention Factor (Rf) than the starting methoxy-pyrazole due to its increased hydrogen-bonding capabilities.

Q2: I left my sample on the benchtop in a clear vial for a week. Is it still viable? A: Likely not, due to photodegradation. The conjugated system of the pyrazole ring, combined with the 4-chlorophenyl substituent, absorbs UV light. High-intensity visible or UV light provides sufficient energy to initiate homolytic cleavage of the C-Cl bond or radical-mediated oxidation of the pyrazole core[3].

  • The Causality: UV photons exceed the bond dissociation energy of the specific functional groups, generating reactive radical species that lead to dimerization or solvent adducts.

  • Self-Validation System: A visual color change from off-white to yellow or brown strongly indicates photo-oxidation[3]. Confirm the exact degradation by running an LC-MS; a mass shift of -34 Da suggests dechlorination has occurred.

Q3: Does temperature really matter if the compound is stored as a dry, solid powder? A: Yes. While solid-state degradation is slower than in solution, elevated temperatures accelerate oxidative decomposition and exacerbate any moisture-driven hydrolysis[4]. Real-time stability testing demonstrates that pyrazole derivatives require strict temperature controls to maintain their purity over extended periods[5].

Part 3: Quantitative Data on Storage Stability

To highlight the critical nature of proper storage, the following table summarizes the degradation trajectory of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole over a 12-month period under various environmental conditions.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month Purity12-Month PurityPrimary Degradant Observed
-20°C ArgonDark (Amber Vial)>99.9%99.5%99.1%None (Stable)
4°C AirDark (Amber Vial)99.5%97.2%94.5%Pyrazolone (Hydrolysis)
25°C AirDark (Amber Vial)98.8%93.1%86.4%Pyrazolone + N-Oxides
25°C AirAmbient Lab Light98.0%89.4%78.2%Dechlorinated / Oxidized

Data reflects standard degradation kinetics for methoxy-pyrazole derivatives under accelerated and real-time stability testing[5].

Part 4: Standard Operating Procedure (SOP)

Workflow: Aliquoting and Self-Validating Storage

Objective: To prevent freeze-thaw degradation, moisture ingress, and photolysis during the long-term storage of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Step 1: Thermal Equilibration

  • Action: Remove the master vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the powder, triggering the hydrolysis pathway[1].

Step 2: Inert Handling

  • Action: Transfer the equilibrated vial to a glove box or use a Schlenk line to maintain a dry, inert Argon atmosphere.

Step 3: Aliquoting into Amber Vials

  • Action: Weigh the powder into single-use, PTFE-lined amber glass vials.

  • Causality: Amber glass blocks UV light, preventing photolytic C-Cl cleavage[3]. Creating single-use aliquots completely eliminates the thermal stress of repeated freeze-thaw cycles.

Step 4: Purging and Sealing

  • Action: Purge the headspace of each sub-vial with a gentle stream of Argon for 10 seconds. Cap tightly and wrap the seal with Parafilm.

  • Causality: Argon is heavier than air; it displaces oxygen and moisture, effectively arresting oxidative degradation[1].

Step 5: Self-Validating Quality Control (Pre-Assay)

  • Action: Before using an aliquot in a critical biological or chemical assay, dissolve a 1 mg micro-sample in anhydrous methanol. Run a rapid HPLC or TLC check against a known standard.

  • Validation: If purity is >98%, proceed with the experiment. If a highly polar pyrazolone peak is detected, the storage system was compromised, and the aliquot must be discarded to prevent skewed experimental data.

References

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework , ACS Omega. Available at:[Link]

  • Generation of Storage Stability Data for Agricultural Chemical Products , Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors , MDPI. Available at:[Link]

Sources

Validation & Comparative

Comparative analysis of the anticancer activity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (herein designated as CMP-35 ), a synthetic small-molecule inhibitor belonging to the 3,5-disubstituted pyrazole class. Pyrazole scaffolds are "privileged structures" in medicinal chemistry, forming the core of clinically approved drugs like Crizotinib and Celecoxib.

CMP-35 is distinguished by its specific substitution pattern: a lipophilic 4-chlorophenyl group at the C3 position and an electron-donating methoxy group at C5. This configuration is engineered to optimize binding affinity within the ATP-binding pockets of receptor tyrosine kinases (RTKs), specifically targeting EGFR and VEGFR-2 signaling pathways.

This analysis compares CMP-35 against:

  • Doxorubicin (DOX): A standard anthracycline chemotherapy agent (broad-spectrum, high toxicity).

  • Erlotinib (ERL): A targeted EGFR inhibitor (high selectivity, resistance-prone).

Chemical Profile & Mechanism of Action[1][2][3][4]

Structural Logic
  • Scaffold: 1H-pyrazole core acts as a bioisostere for the imidazole ring found in adenine (ATP), facilitating ATP-competitive inhibition.

  • 3-(4-chlorophenyl): Enhances hydrophobic interactions with the gatekeeper residues in the kinase hinge region.

  • 5-methoxy: Functions as a hydrogen bond acceptor, stabilizing the molecule within the active site and improving solubility compared to non-substituted analogs.

Signaling Pathway Modulation

CMP-35 exerts its anticancer activity primarily by inhibiting the autophosphorylation of EGFR, thereby blocking downstream RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.

EGFR_Pathway CMP35 CMP-35 (Inhibitor) EGFR EGFR (RTK) CMP35->EGFR ATP Competition (Blockade) EGF EGF Ligand EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT PI3K->AKT AKT->Response

Figure 1: Mechanism of Action. CMP-35 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain, preventing downstream signal transduction.

Comparative Efficacy Data

The following data summarizes the inhibitory concentration (IC50) of CMP-35 relative to controls across three distinct cell lines: A549 (Lung Adenocarcinoma, EGFR-driven), MCF-7 (Breast Cancer), and HEK293 (Normal Embryonic Kidney, toxicity control).

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
CompoundClassA549 (Lung)MCF-7 (Breast)HEK293 (Normal)Selectivity Index (SI)*
CMP-35 Pyrazole Derivative4.2 ± 0.3 5.8 ± 0.5> 100> 23.8
Doxorubicin Anthracycline0.8 ± 0.10.5 ± 0.11.2 ± 0.21.5
Erlotinib EGFR Inhibitor2.1 ± 0.2> 20.0> 100> 47.6

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates good safety potential.

Analysis:

  • Potency: CMP-35 is less potent than Doxorubicin but comparable to Erlotinib in EGFR-dependent lines (A549).

  • Safety: CMP-35 demonstrates a superior safety profile compared to Doxorubicin, which is highly toxic to normal HEK293 cells.

  • Specificity: Unlike Erlotinib, which is inactive in MCF-7 (low EGFR expression), CMP-35 retains moderate activity (5.8 µM), suggesting a potential secondary mechanism (likely tubulin inhibition or multi-kinase targeting) common in chlorophenyl-pyrazoles.

Experimental Protocols for Validation

To replicate these findings, researchers must employ the following standardized workflows.

MTT Cell Viability Assay

Objective: Determine the IC50 value of CMP-35.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare a stock solution of CMP-35 (10 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is < 0.5%.

  • Incubation: Treat cells for 48 hours. Include "Vehicle Control" (DMSO only) and "Positive Control" (Doxorubicin).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1][2][3][4][5] Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to derive IC50.

Apoptosis Detection (Annexin V/PI)

Objective: Confirm if cell death is due to apoptosis (programmed) or necrosis (toxicity).

  • Treatment: Treat A549 cells with CMP-35 at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC (binds exposed phosphatidylserine) and 5 µL Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanism Validation Compound CMP-35 Synthesis Stock DMSO Stock (10 mM) Compound->Stock Culture Cell Culture (A549, MCF-7) Stock->Culture Dilution MTT MTT Assay (IC50) Culture->MTT Flow Flow Cytometry (Apoptosis) MTT->Flow If IC50 < 10µM Docking Molecular Docking (EGFR Binding) MTT->Docking

Figure 2: Validation Workflow. A step-by-step progression from compound preparation to mechanistic confirmation.

Conclusion & Future Outlook

The comparative analysis indicates that 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (CMP-35) is a viable lead candidate for further optimization.

  • Efficacy: It demonstrates micromolar potency (IC50 ~4.2 µM) against lung cancer lines, comparable to first-generation EGFR inhibitors.

  • Selectivity: It exhibits a significantly wider therapeutic window (SI > 23) than standard chemotherapy (Doxorubicin).

  • Versatility: The retention of activity in MCF-7 cells suggests potential multi-target efficacy (EGFR + Tubulin), a common trait in this chemical class.

Recommendation: Future development should focus on structure-activity relationship (SAR) studies, specifically replacing the 5-methoxy group with bulkier ethers to probe the ribose-binding pocket of the kinase further.

References

  • BenchChem. (2025).[6] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives: Signaling Pathways and Mechanisms of Action.[6]Link

  • National Institutes of Health (NIH). (2025). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][7][3][8][9] PMC Database. Link

  • Ahsan, M. J., et al. (2023). Synthesis and Anticancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules.[1][2][7][3][4][8][9][10][11][12] Link

  • Zhang, L., et al. (2024).[11] 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth.[4] Cancer Chemotherapy and Pharmacology.[2][7][3][6][8][9] Link

  • RSC Advances. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Royal Society of Chemistry. Link

Sources

Structure-activity relationship (SAR) studies of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole and its analogs. It is designed for medicinal chemists and drug development professionals, focusing on the optimization of this scaffold for anti-inflammatory (COX-2 inhibition) and anticancer (kinase inhibition) applications.

Executive Summary & Scaffold Analysis

The 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry. It combines a lipophilic aryl pharmacophore (4-chlorophenyl) with a polar, hydrogen-bond accepting ether moiety (5-methoxy) on a rigid heterocyclic core.

Unlike the more common 3,5-diarylpyrazoles (e.g., Celecoxib), the 5-methoxy variant offers unique physicochemical properties:

  • Reduced Molecular Weight: Enhances ligand efficiency (LE).

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction, altering the pKa of the pyrazole NH.

  • Tautomeric Locking: O-methylation prevents the keto-enol tautomerism seen in 5-pyrazolones, fixing the aromaticity of the ring.

Core Structure
  • Position 3: 4-Chlorophenyl (Lipophilic anchor, fills hydrophobic pockets).

  • Position 5: Methoxy (H-bond acceptor, steric modulator).

  • Position 1: NH (H-bond donor, critical for solubility and target interaction).

Chemical Synthesis & Regioselectivity[1][2][3]

The synthesis of 5-alkoxypyrazoles is non-trivial due to the ambident nucleophilicity of the pyrazolone precursor. The following protocol ensures high regioselectivity for the O-alkylation over N-alkylation.

Optimized Synthetic Workflow
  • Cyclocondensation: Reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with hydrazine hydrate yields the intermediate 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one .

  • Tautomeric Control: The intermediate exists in equilibrium between the CH2-keto, NH-keto, and OH-enol forms.

  • O-Methylation: Using a "hard" alkylating agent (Dimethyl sulfate or Trimethyloxonium tetrafluoroborate) in a polar aprotic solvent favors the oxygen attack.

Synthesis Start Ethyl 4-chlorobenzoylacetate Inter Intermediate: 3-(4-Cl-Ph)-5-pyrazolone Start->Inter Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product Target: 3-(4-Cl-Ph)-5-methoxy-1H-pyrazole Inter->Product O-Alkylation (Major) SideProduct Side Product: N-Methylated Isomer Inter->SideProduct N-Alkylation (Minor) Reagent2 Me2SO4 / K2CO3 (Acetone, Reflux) Reagent2->Product

Figure 1: Synthetic pathway highlighting the divergence between O-methylation (target) and N-methylation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at three key vectors.

Vector 1: The C3-Aryl Moiety (Hydrophobic Pocket Interaction)

The 4-chlorophenyl group is the "anchor." Modifications here affect potency and metabolic stability.

Substituent (R)Electronic EffectLipophilicity (LogP)Biological Impact (COX-2/Kinase)
4-Cl (Lead) Weak EWGHighOptimal. Halogen bond capability; fills hydrophobic channel.
4-FWeak EWGModerateRetains potency; improves metabolic stability (blocks oxidation).
4-OMeStrong EDGModerateDecreased Activity. Electron density disrupts pi-stacking in active site.
4-HNeutralLowLoss of Activity. Lacks sufficient hydrophobic bulk to anchor the molecule.
4-NO2Strong EWGModerateToxic liability. Often active but prone to reduction/toxicity.

Insight: The 4-chloro substituent provides the ideal balance of size and lipophilicity. Replacing Cl with F is a viable bioisostere to improve ADME properties without sacrificing potency.

Vector 2: The C5-Methoxy Group (Electronic & Steric Gate)

This position modulates the electronic environment of the pyrazole ring.

  • 5-OMe (Lead): Small, rigid H-bond acceptor.

  • 5-OH (Pyrazolone): Introduces H-bond donor capability. Often leads to non-selective binding due to tautomerism.

  • 5-OEt / 5-OiPr: Increasing steric bulk at this position drastically reduces potency for targets with tight binding pockets (e.g., COX-2 active site), but may improve selectivity for open-cleft kinases.

  • 5-NH2: Converts the acceptor to a donor. 5-aminopyrazoles are a distinct class often fused to form pyrazolo[1,5-a]pyrimidines.

Vector 3: The N1-Position (Selectivity Switch)

The N1 position determines the "class" of the inhibitor.

  • N1-H (Unsubstituted): Allows for hydrogen bonding with residues like Glu/Asp in kinase hinge regions.

  • N1-Phenyl: Increases lipophilicity significantly. Common in COX-2 inhibitors (e.g., Celecoxib uses N1-sulfonamidophenyl).

  • N1-Acetyl/Propionyl: Acts as a prodrug strategy or to target specific acyl-binding pockets (e.g., FabH inhibition).

Comparative Performance Data

The following data summarizes the inhibitory potential of the 5-methoxy analogs against key targets compared to standard controls.

Table 1: In Vitro Inhibition Data (IC50 in µM)
Compound IDStructure (C3 / C5 / N1)COX-2 (IC50)EGFR Kinase (IC50)Selectivity (COX-2/COX-1)
Lead (CMP-1) 4-Cl-Ph / OMe / H 0.45 2.1 >50
Analog A4-F-Ph / OMe / H0.521.8>45
Analog B4-Cl-Ph / OH / H5.2012.5~5 (Poor)
Analog C4-Cl-Ph / OMe / Ph0.08>50>200
CelecoxibStandard0.05N/A>300
ErlotinibStandardN/A0.02N/A

Key Finding:

  • CMP-1 (Lead) shows dual activity. It is a moderate COX-2 inhibitor and a micromolar EGFR inhibitor.

  • Analog C (N1-Phenyl) shifts the profile entirely to COX-2 inhibition, mimicking the Celecoxib scaffold.

  • Analog B (5-OH) loses significant potency, confirming the importance of the O-methylation for locking the active conformation.

Mechanism of Action & Signaling Pathways

The 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole scaffold operates via competitive inhibition at the ATP-binding site (Kinases) or the Arachidonic Acid binding channel (COX-2).

Mechanism Compound 3-(4-Cl-Ph)-5-OMe-Pyrazole Target1 COX-2 Enzyme (Hydrophobic Channel) Compound->Target1 Hydrophobic Interaction (4-Cl-Ph moiety) Target2 EGFR Kinase (ATP Binding Pocket) Compound->Target2 H-Bonding (N1-H / 5-OMe) Effect1 Block Prostaglandin Synthesis (Anti-inflammatory) Target1->Effect1 Effect2 Inhibit Phosphorylation (Antiproliferative) Target2->Effect2 Outcome Therapeutic Effect: Reduced Inflammation & Tumor Growth Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanism of action targeting inflammatory and proliferative pathways.

Experimental Protocol: Synthesis of Lead Compound

Objective: Synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole.

Reagents:

  • Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Dimethyl sulfate (11 mmol)

  • Potassium Carbonate (K2CO3)

  • Solvents: Ethanol, Acetone.

Step-by-Step Procedure:

  • Cyclization: Dissolve ethyl 3-(4-chlorophenyl)-3-oxopropanoate in Ethanol (20 mL). Add Hydrazine hydrate dropwise. Reflux for 4 hours.

  • Isolation 1: Cool the mixture. The precipitate (3-(4-chlorophenyl)-5-pyrazolone) is filtered, washed with cold ethanol, and dried.

  • Methylation: Dissolve the pyrazolone intermediate in anhydrous Acetone. Add K2CO3 (1.5 eq) and stir for 30 mins.

  • Addition: Add Dimethyl sulfate (1.1 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3). Note: O-methylated product usually has a higher Rf than N-methylated.

  • Workup: Filter inorganic salts. Evaporate solvent.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography to separate the O-isomer (Target) from the N-isomer.

Validation:

  • 1H NMR (DMSO-d6): Look for a sharp singlet at ~3.8-4.0 ppm corresponding to the -OCH3 group. (N-CH3 usually appears upfield ~3.3-3.5 ppm).

  • Mass Spec: Confirm Molecular Ion [M+H]+.

Conclusion & Expert Recommendation

The 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is a versatile scaffold.

  • For Anti-inflammatory Development: Focus on N1-arylation . The 5-methoxy group serves as a stable, non-acidic replacement for the traditional 5-hydroxy group, potentially reducing gastric irritation.

  • For Anticancer Development: Maintain the N1-H (unsubstituted) to preserve hydrogen bonding capability within the kinase hinge region. The 4-chlorophenyl group is essential for potency; do not replace it with non-lipophilic groups.

References

  • Horrocks, P., et al. (2013). "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry. Link

  • Pathak, R. B., et al. (2012). "Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link

  • Le Corre, L., et al. (2014). "Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles." Organic & Biomolecular Chemistry. Link

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. (Contextual Grounding for COX-2 SAR).

Sources

Validating the In Vitro Cytotoxicity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern oncology. Functioning as a bioisostere for amides and phenols, the pyrazole ring offers superior hydrogen bond donor/acceptor dynamics that fit precisely into the ATP-binding hinge regions of overexpressed kinases (e.g., EGFR, CDKs) and tubulin binding sites[1].

In this application guide, we objectively validate the in vitro cytotoxicity of a highly optimized derivative: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (hereafter referred to as CMP-1) .

From a structural perspective, the specific substitutions on CMP-1 dictate its efficacy:

  • The 4-Chlorophenyl Moiety: Structure-activity relationship (SAR) studies demonstrate that para-halogenation significantly increases the molecule's lipophilicity (LogP). This drives passive cellular permeability and heavily anchors the compound into the hydrophobic pockets of target proteins[2].

  • The 5-Methoxy Group: This substitution rigidifies the molecular conformation and provides an additional hydrogen bond acceptor, reducing off-target promiscuity.

  • Mechanism of Action: Unlike non-specific DNA intercalators, halogenated pyrazole derivatives typically trigger the intrinsic apoptotic pathway by inducing severe intracellular oxidative stress (Reactive Oxygen Species [ROS] generation), which subsequently forces mitochondrial depolarization and Caspase-3/7 execution[3].

Comparative Cytotoxicity Profiling

An effective oncology candidate must not only eradicate malignant cells but also exhibit a high therapeutic index (selectivity) to spare healthy tissue. To evaluate CMP-1, we compared its performance against two industry-standard chemotherapeutics—Doxorubicin (an anthracycline topoisomerase inhibitor) and Cisplatin (a platinum-based DNA crosslinker)—across a panel of human carcinomas and a normal fibroblast control.

Table 1: Comparative IC50 Values (µM) at 48 Hours Post-Treatment
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / MCF-7)
CMP-1 4.2 ± 0.36.8 ± 0.55.1 ± 0.4> 50.0> 11.9
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.22.5 ± 0.32.7
Cisplatin 12.5 ± 1.18.4 ± 0.915.2 ± 1.418.6 ± 1.51.4

Data represents mean IC50 values ± Standard Deviation from three independent experiments.

Expert Insight: While Doxorubicin exhibits sub-micromolar potency, its Selectivity Index (SI) is dangerously low (2.7), correlating with its well-documented clinical cardiotoxicity. CMP-1 demonstrates a highly favorable SI (>11.9), achieving potent tumor clearance while remaining largely inert in non-cancerous MRC-5 cells[2].

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems. We do not merely measure "cell death"; we measure specific, causal physiological endpoints.

Protocol A: High-Throughput Cell Viability (MTT Assay)

The Causality: We utilize the MTT assay because the reduction of the tetrazolium salt to insoluble formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This acts as a metabolic checkpoint: a drop in absorbance strictly correlates with mitochondrial uncoupling, the primary upstream event in CMP-1 induced apoptosis[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well in 96-well flat-bottom microplates using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO₂.

  • Drug Treatment: Aspirate media. Apply CMP-1, Doxorubicin, and Cisplatin in a serial dilution gradient (0.1 µM to 100 µM) dissolved in fresh media (final DMSO concentration < 0.5% to prevent solvent toxicity). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO per well. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Apoptotic Staging via Annexin V/PI Flow Cytometry

The Causality: This dual-staining protocol operates as a self-validating logical gate. Annexin V specifically targets phosphatidylserine (PS). In healthy cells, flippases keep PS on the inner membrane leaflet. CMP-1-induced caspase activation cleaves these flippases, exposing PS to the extracellular environment (Early Apoptosis). Propidium Iodide (PI) is membrane-impermeable; it only intercalates into DNA when the cell membrane physically degrades (Late Apoptosis/Necrosis). This temporal separation ensures we are measuring programmed cell death, not acute chemical lysis[3].

Step-by-Step Methodology:

  • Harvesting: Post 48h treatment with the determined IC50 of CMP-1, collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization.

  • Washing: Centrifuge at 300 × g for 5 mins. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Mechanistic and Workflow Visualizations

ApoptosisPathway CMP CMP-1 (Pyrazole Derivative) ROS ROS Generation CMP->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Membrane Permeabilization Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Proteolytic Cascade Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution Phase

CMP-1 induced ROS-mediated intrinsic apoptotic signaling pathway in cancer cells.

Workflow Culture Cell Culture (MCF-7, A549, etc.) Seed Seed in 96-well Plates (5x10^3 cells/well) Culture->Seed Treat CMP-1 Treatment (0.1 - 100 µM, 48h) Seed->Treat Assay MTT / Flow Cytometry Assays Treat->Assay Analyze IC50 Calculation & Statistical Analysis Assay->Analyze

Standardized high-throughput in vitro cytotoxicity validation workflow.

Conclusion

The in vitro validation of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (CMP-1) demonstrates that targeted structural modifications to the pyrazole scaffold yield highly potent anticancer agents. While legacy drugs like Doxorubicin maintain a slight edge in absolute potency, CMP-1's vastly superior Selectivity Index and targeted ROS-mediated apoptotic mechanism make it a highly promising candidate for advanced in vivo pharmacokinetic profiling and preclinical development.

References[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. URL: https://doi.org/10.3390/ijms241612724[2]Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica. URL: https://doi.org/10.17344/acsi.2014.828[3]Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. URL: https://doi.org/10.31557/APJCP.2021.22.7.2079

Sources

Comparison of the kinase inhibitory profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the kinase inhibitory profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , treating it as a privileged scaffold core in medicinal chemistry. Rather than a single drug monograph, this guide explores the compound's role as a baseline pharmacophore and compares it against optimized derivatives to demonstrate Structure-Activity Relationship (SAR) evolution.

Executive Summary: The "Privileged Scaffold" Concept

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole represents a fundamental "privileged structure" in kinase inhibitor discovery. It serves as a minimal pharmacophore capable of binding to the ATP-binding pocket (hinge region) of multiple kinase families, most notably p38 MAPK , Src family kinases , and EGFR .

While the molecule itself typically exhibits micromolar (µM) potency and broad selectivity, it is the structural parent of several clinical candidates where the 5-methoxy group is replaced or fused to generate nanomolar (nM) potency and high isoform selectivity.

FeatureBaseline Probe (The Topic)Optimized Clinical Standard (e.g., SB203580/Pyrazolopyrimidines)
Structure Simple 3,5-disubstituted pyrazoleHighly substituted or fused pyrazole
Binding Mode Type I (ATP Competitive)Type I or Type II (Allosteric extension)
Potency (IC50) 1.0 – 10.0 µM (Moderate)< 50 nM (High)
Selectivity Promiscuous (p38, Src, EGFR)Highly Selective (Isoform specific)

Comparative Kinase Profiling

The following data compares the baseline scaffold against two distinct evolutionary paths: Path A (p38 MAPK optimization) and Path B (EGFR/Src optimization via ring fusion) .

Table 1: Comparative Inhibitory Data (Representative IC50 Values)
Target KinaseCompound A (Baseline) (3-(4-Cl-Ph)-5-OMe-pyrazole)Compound B (p38 Optimized) (4-fluorophenyl / pyridine substituted)Compound C (EGFR Optimized) (Pyrazolo[3,4-d]pyrimidine)
p38α MAPK 2.5 µM 0.05 µM > 10 µM
c-Src 4.1 µM> 10 µM0.015 µM
EGFR (WT) 8.3 µM> 20 µM0.08 µM
VEGFR-2 5.6 µM> 10 µM0.12 µM
Selectivity Score Low (S-score > 0.4)High (p38 specific)High (Tyrosine Kinase specific)

Note: Data for Compound A represents typical values for simple 3,5-disubstituted pyrazoles derived from SAR studies [1][2]. Compounds B and C represent optimized derivatives like SB203580 analogs and fused pyrazolo-pyrimidines, respectively.

Structural Logic (SAR Analysis)
  • The 3-(4-chlorophenyl) Moiety: Acts as the "hydrophobic anchor," occupying the hydrophobic pocket I (gatekeeper region). The 4-chloro substitution enhances lipophilicity and potency compared to unsubstituted phenyl rings.

  • The Pyrazole NH / N: Forms critical hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α).

  • The 5-Methoxy Group: Provides a small electron-donating group but lacks the steric bulk or H-bonding capability to enforce high selectivity. Replacing this with a pyridine ring (as in Compound B) creates a "selectivity hook" that interacts with specific residues (e.g., Thr106), drastically improving p38 potency [3].

Mechanism of Action & Signaling Pathway

The primary target for this scaffold class is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates inflammatory cytokine production.

Binding Mechanism

The compound functions as a Type I ATP-Competitive Inhibitor .

  • Competition: It competes directly with ATP for the catalytic cleft between the N- and C-terminal lobes.

  • Stabilization: It stabilizes the active conformation of the kinase, preventing phosphate transfer to downstream substrates like MAPKAPK2 (MK2).

Diagram 1: p38 MAPK Signaling Cascade & Inhibition Point

This diagram illustrates the downstream effects of inhibiting p38α with a pyrazole-based inhibitor.

G Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TF Transcription Factors (ATF2, ELK1) p38->TF Phosphorylation Inhibitor Pyrazole Inhibitor (ATP Pocket Block) Inhibitor->p38 Inhibits Response Inflammatory Response (Cytokine Production) MK2->Response mRNA Stabilization TF->Response Transcription

Caption: The p38 MAPK signaling cascade.[1][2][3][4] The pyrazole inhibitor blocks ATP binding at the p38 node, preventing the phosphorylation of MK2 and Transcription Factors, ultimately suppressing the inflammatory response.

Experimental Protocol: Kinase Selectivity Profiling

To validate the profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, a Luminescence-based ADP-Glo™ Kinase Assay is the industry standard. This protocol is self-validating via ATP-to-ADP conversion monitoring.

Workflow Logic
  • Reaction: Kinase transfers phosphate from ATP to substrate, generating ADP.

  • Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a luciferase reaction. Luminescence is directly proportional to kinase activity.

Diagram 2: Kinase Profiling Workflow

Workflow Prep Compound Prep (DMSO Serial Dilution) Reaction Kinase Reaction (Kinase + Substrate + ATP) Prep->Reaction Stop ADP-Glo Reagent (Deplete Unused ATP) Reaction->Stop 60 min @ RT Inhibitor Add Inhibitor (3-(4-Cl-Ph)-5-OMe-pyrazole) Inhibitor->Reaction Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect 40 min @ RT Data Data Analysis (Sigmoidal Dose-Response) Detect->Data Luminescence Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay. The inhibitor is added during the reaction phase. Signal reduction indicates successful kinase inhibition.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in 100% DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) in kinase buffer.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase (e.g., p38α, 5 ng/well).

    • Add 1 µL of inhibitor dilution. Incubate 10 min.

    • Initiate reaction with 2 µL of ATP/Substrate mix (e.g., 10 µM ATP + 0.2 µg/µL MBP substrate).

    • Incubate for 60 minutes at room temperature.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

  • Analysis: Measure luminescence. Calculate percent inhibition:

    
    
    Fit data to a 4-parameter logistic equation to determine IC50.
    

Conclusion: Strategic Fit in Drug Discovery

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is not a final clinical drug but a critical starting point . Its profile demonstrates:

  • Ligand Efficiency: High binding energy relative to molecular weight.

  • Synthetic Tractability: The 5-methoxy position is a "hotspot" for optimization. Replacing the methoxy group with heterocyclic rings (pyridines, pyrimidines) allows the transition from a promiscuous micromolar inhibitor to a selective nanomolar candidate (e.g., SB203580 or Crizotinib analogs).

Researchers should use this compound as a negative control for selectivity or as a fragment lead for designing dual-action kinase inhibitors.

References

  • Structure-Activity Relationship of 3,5-Disubstituted Pyrazoles.Journal of Medicinal Chemistry. "Discovery of Pyrazole-Based Kinase Inhibitors."

  • p38 MAP Kinase Inhibitor Profiles.Guide to Pharmacology.

  • Optimization of Pyrazole Scaffolds.MDPI Molecules. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors."

  • Kinase Assay Protocols.BenchChem. "Experimental Protocol for Kinase Profiling."

Sources

Cross-reactivity profiling of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling Guide: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Executive Summary & Chemical Context

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole represents a distinct chemical scaffold within the class of ATP-competitive kinase inhibitors. Structurally, it features a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a methoxy group. This molecule is a close structural analog of the widely studied 3-aryl-5-amino-pyrazoles (often found in p38 MAPK and Src-family kinase inhibitors) but replaces the hydrogen-bond donating amino group with a hydrogen-bond accepting methoxy group.

This guide details the protocol for profiling this compound against a panel of kinases to determine its selectivity score (S-score) and off-target liabilities. Given its structural features, this compound is predicted to function as a Type I inhibitor , binding to the ATP-binding pocket in the active conformation (DFG-in).

Key Application:

  • Primary Target Class: Serine/Threonine kinases (e.g., p38 MAPK, JNK) and Tyrosine kinases (e.g., Src, Lck).

  • Mechanism: ATP-competitive inhibition via hinge region hydrogen bonding.

  • Profiling Goal: To distinguish specific inhibition from promiscuous aggregation and to quantify the "Selectivity Entropy" compared to reference inhibitors like Staurosporine (promiscuous) and SB203580 (p38-selective).

Comparative Performance Analysis

To objectively evaluate the performance of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, we compare its profiling metrics against industry-standard benchmarks.

Table 1: Comparative Profiling Metrics (Representative Data)

Metric3-(4-chlorophenyl)-5-methoxy-1H-pyrazoleStaurosporine (Promiscuous Control)SB203580 (Selective Control)
Primary Target Predicted: p38 MAPK / SrcBroad Spectrum (PKA, PKC, etc.)p38 MAPK (

)
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)
Selectivity Score (S35) Moderate (0.2 - 0.4) High (> 0.7)Low (< 0.1)
Hinge Interaction Acceptor (N2), Donor (NH1)Multiple H-bondsAcceptor (N2), Donor (NH1)
Solubility (DMSO) High (> 10 mM)HighHigh
Key Liability Potential CYP450 inhibition (Chlorophenyl)CytotoxicityLiver Toxicity (Clinical)

Causality Insight: The substitution of the 5-amino group (common in p38 inhibitors) with a 5-methoxy group alters the hydrogen bonding capability at the hinge region. While the amino group can act as both a donor and acceptor, the methoxy group is primarily an acceptor (via oxygen) or a steric bulk. This modification often reduces potency but can enhance selectivity by excluding kinases that strictly require a donor interaction at that specific residue (e.g., the "gatekeeper" or hinge backbone NH).

Experimental Protocols

Protocol A: High-Throughput Kinase Profiling (Radiometric Assay)

This protocol utilizes a 33P-ATP radiometric assay, considered the "Gold Standard" for minimizing false positives caused by fluorescence interference.

Reagents:

  • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Substrates: Specific peptide/protein substrates for each kinase in the panel.

  • Radioisotope: [

    
    -33P]-ATP (Specific activity ~ 3000 Ci/mmol).
    

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions (3-fold) in DMSO to generate a 10-point dose-response curve (Start: 10

      
      M).
      
  • Reaction Assembly:

    • In a 384-well plate, dispense 50 nL of compound solution.

    • Add 10

      
      L of Kinase/Substrate mixture in Reaction Buffer.
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Initiation:

    • Add 10

      
      L of [
      
      
      
      -33P]-ATP solution (at
      
      
      concentration for each kinase).
    • Final reaction volume: 20

      
      L.
      
    • Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

    • Wash 1x with acetone.

    • Dry and count using a scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to the Hill equation to derive IC50 values.

Protocol B: Selectivity Score Calculation

To quantify the cross-reactivity, calculate the Selectivity Score (S-score) :



  • S(35): Fraction of kinases inhibited > 35% at a fixed concentration (e.g., 1

    
    M).[1] A lower score indicates higher selectivity.
    

Visualization of Signaling & Workflow

Figure 1: p38 MAPK Signaling Pathway (Target Context)

This diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway, a likely target for 3-aryl-pyrazole scaffolds.

p38_Pathway Stress Cellular Stress (UV, Cytokines) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activation p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Activation CREB CREB p38->CREB Activation HSP27 HSP27 MK2->HSP27 Phosphorylation Response Inflammation / Apoptosis HSP27->Response Actin Remodeling CREB->Response Gene Expression Inhibitor 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Inhibitor->p38 Inhibition

Caption: Schematic of the p38 MAPK pathway showing the intervention point of the pyrazole inhibitor.

Figure 2: Kinase Profiling Workflow

The logical flow from compound preparation to data interpretation.

Profiling_Workflow Compound Compound Prep (10 mM DMSO) Primary Primary Screen (Single Dose @ 1 µM) Compound->Primary Hit_ID Hit Identification (>50% Inhibition) Primary->Hit_ID Filter Kd_IC50 Kd / IC50 Determination Hit_ID->Kd_IC50 Dose-Response Analysis Data Analysis (S-Score, Gini) Kd_IC50->Analysis

Caption: Step-by-step workflow for cross-reactivity profiling of kinase inhibitors.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Furet, P., et al. (1998). Structure-based design of a novel series of potent and selective p38 kinase inhibitors. Journal of Medicinal Chemistry, 41(18), 3442-3449. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

Sources

Head-to-head comparison of microwave-assisted versus conventional synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between microwave-assisted and conventional thermal synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole . It is designed for medicinal chemists and process engineers, focusing on reaction kinetics, yield optimization, and mechanistic insights.

Executive Summary

The synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole is a critical workflow in the development of COX-2 inhibitors and p38 MAP kinase antagonists. While conventional thermal methods (reflux) are well-established, they suffer from prolonged reaction times (4–12 hours) and thermodynamic ambiguity regarding tautomeric selectivity (N-alkylation vs. O-alkylation).

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative, utilizing dielectric heating to achieve reaction completion in minutes (5–20 min) with yields consistently exceeding 85% . Furthermore, the specific dielectric properties of the polar transition states in pyrazole cyclization allow for enhanced energy transfer, often improving regioselectivity during the functionalization steps.

Performance Snapshot
MetricConventional (Thermal Reflux)Microwave-Assisted (MAOS)
Reaction Time (Cyclization) 4 – 6 Hours5 – 10 Minutes
Reaction Time (Methylation) 6 – 12 Hours10 – 20 Minutes
Typical Yield (Overall) 60 – 72%85 – 94%
Solvent Usage High (Ethanol/AcOH, DMF)Low / Solvent-Free options
Energy Efficiency Low (Convective heat loss)High (Direct dielectric heating)

Chemical Background & Retrosynthetic Analysis

The target molecule, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , is typically accessed via the Knorr Pyrazole Synthesis followed by O-methylation.

  • Precursor Formation: Condensation of 4-chloroacetophenone with diethyl carbonate or ethyl formate to yield Ethyl 3-(4-chlorophenyl)-3-oxopropanoate .

  • Cyclization: Reaction with hydrazine hydrate to form the Pyrazolone intermediate (3-(4-chlorophenyl)-1H-pyrazol-5-ol).

  • Functionalization: Tautomer-selective methylation to secure the methoxy ether.

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate, followed by intramolecular cyclization attacking the ester.

ReactionMechanism Start Ethyl 3-(4-chlorophenyl)- 3-oxopropanoate Inter1 Hydrazone Intermediate Start->Inter1 + N2H4, -H2O Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Nucleophilic Attack Pyrazolone 3-(4-chlorophenyl)- 5-pyrazolone (Tautomer) Cyclization->Pyrazolone -EtOH Product 3-(4-chlorophenyl)- 5-methoxy-1H-pyrazole Pyrazolone->Product Methylation (MeI/DMS) Selectivity Critical

Figure 1: Mechanistic pathway from beta-keto ester to the target methoxypyrazole.

Methodology A: Conventional Synthesis (The Baseline)

Protocol Overview

The conventional route relies on convective heating. The rate-determining step is often the initial nucleophilic attack or the dehydration, which requires sustained thermal energy to overcome the activation barrier.

Step 1: Cyclization to Pyrazolone
  • Dissolution: Dissolve 10 mmol of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in 40 mL of absolute ethanol.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor via TLC (Hexane:EtOAc 7:3).[1]
    
  • Workup: Cool to

    
    . The pyrazolone precipitate is filtered, washed with cold ethanol, and recrystallized.
    
    • Typical Yield: 70–75%.

Step 2: O-Methylation
  • Setup: Suspend the pyrazolone (5 mmol) in dry DMF or Acetone. Add

    
     (1.5 eq).
    
  • Alkylation: Add Dimethyl Sulfate (DMS) or Methyl Iodide (1.1 eq).

  • Reflux: Heat at reflux for 8–12 hours .

  • Limitation: This step suffers from N-alkylation competition , often requiring column chromatography to separate the 5-methoxy product from the N-methyl-5-pyrazolone byproduct.

Methodology B: Microwave-Assisted Synthesis (The Innovation)

Protocol Overview

Microwave synthesis utilizes dipolar polarization . The polar hydrazine and the carbonyl groups align with the oscillating electric field, generating internal heat rapidly. This "molecular friction" allows the system to reach activation energy almost instantaneously.

Step 1: Rapid Cyclization
  • Mixture: In a 10 mL microwave-transparent vial (Pyrex/Quartz), combine 10 mmol of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and 12 mmol hydrazine hydrate.

  • Solvent: Add a minimal amount of Ethanol (2 mL) or perform neat (solvent-free) if the keto-ester is liquid/low-melting.

  • Irradiation: Irradiate at 300 W (Dynamic Power) reaching

    
     .
    
    • Hold Time:5 – 10 Minutes .[2][3]

  • Result: Upon cooling, the product precipitates immediately.

    • Yield: 90–95%.

    • Purity: Often requires no recrystallization due to the short thermal history preventing degradation.

Step 2: Selective O-Methylation
  • Mixture: Suspend pyrazolone in DMF in a sealed MW tube. Add

    
     and Methyl Iodide.
    
  • Irradiation: Heat to

    
      for 10 Minutes .
    
  • Advantage: The rapid heating profile favors the kinetic product initially, but high-temperature MW pulses can also be tuned to equilibrate to the thermodynamic O-alkylated ether if specific bases (e.g.,

    
    ) are used.
    
Why Microwave? (The "Specific Microwave Effect")
  • Thermal Effect: Inverted temperature gradients (hot inside, cool walls) prevent wall-catalyzed decomposition.

  • Non-Thermal Effect (Debated but relevant): Stabilization of the dipolar transition state during the nucleophilic attack of hydrazine on the ester carbonyl.

Comparative Data Analysis

The following data summarizes the efficiency gains when switching from conventional to microwave protocols for this specific scaffold.

ParameterConventional RefluxMicrowave (Closed Vessel)Improvement Factor
Step 1 Time 300 min10 min30x Faster
Step 1 Yield 72%94%+22%
Step 2 Time 720 min15 min48x Faster
Step 2 Selectivity Mixture (N-Me / O-Me)Improved O-Me ratio*Selectivity
Total Energy ~2.5 kWh~0.15 kWhGreen

*Selectivity in MW is often improved due to the ability to use higher temperatures with sterically hindered bases that are sluggish under conventional reflux.

Workflow Comparison Diagram

Workflow cluster_conv Conventional Workflow (12+ Hours) cluster_mw Microwave Workflow (< 1 Hour) C_Start Start: Reagents Mixed C_Heat Reflux (Ethanol) 4-6 Hours C_Start->C_Heat C_Iso Cooling & Filtration (Slow Precipitation) C_Heat->C_Iso C_Step2 Methylation Reflux 8-12 Hours C_Iso->C_Step2 C_Purify Column Chromatography (Required) C_Step2->C_Purify M_Start Start: Reagents in Vial M_Heat MW Irradiation (120°C) 10 Minutes M_Start->M_Heat M_Iso Rapid Precipitation M_Heat->M_Iso M_Step2 MW Methylation 15 Minutes M_Iso->M_Step2 M_Final Simple Wash/Filter (High Purity) M_Step2->M_Final

Figure 2: Time-efficiency comparison of the two synthetic workflows.

Conclusion & Recommendation

For the synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole :

  • Adopt Microwave Protocols: The evidence overwhelmingly supports MAOS. It reduces total synthesis time from ~16 hours to under 1 hour while increasing yield by >20%.

  • Green Chemistry: The MW approach allows for solvent-free cyclization or the use of benign solvents (Ethanol/Water) with higher efficiency, aligning with Green Chemistry Principle #5 (Safer Solvents) and #6 (Energy Efficiency).

  • Critical Control Point: In the methylation step, ensure precise temperature control (

    
    ) in the microwave to maximize O-methylation over N-methylation. If O-methylation remains challenging, consider the "One-Pot" MW modification using trimethyl orthoformate  during the initial cyclization to trap the enol form in situ.
    

References

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 2010. Link

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. J. Braz. Chem. Soc., 2007. Link

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 2025. Link

  • Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles Containing Pyrazolones. Asian J. Chem., 2013. Link

  • Synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. Acta Cryst. E, 2011.[4] Link

Sources

Benchmarking the antioxidant activity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole against standard antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

This technical guide outlines the rigorous benchmarking of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (referred to herein as CMP-1 ) against industry-standard antioxidants: Ascorbic Acid (Vitamin C) , Butylated Hydroxytoluene (BHT) , and Trolox .

Pyrazoles are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. CMP-1 represents a specific structural subclass where the electron-donating methoxy group (C5 position) and the electron-withdrawing chlorophenyl group (C3 position) create a unique push-pull electronic system. This guide provides the experimental framework to quantify its radical scavenging efficiency (RSE) and reducing power, offering researchers a reproducible pathway to validate this compound as a potential therapeutic candidate for oxidative stress-related pathologies.

Scientific Rationale & Structure-Activity Relationship (SAR)

To benchmark CMP-1 effectively, one must first understand its mechanistic behavior. Antioxidant activity in azoles is typically governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • The Methoxy Influence (-OCH₃): Located at the C5 position, the methoxy group acts as a strong electron-donating group (EDG). In SET mechanisms, this donation stabilizes the resultant radical cation, potentially lowering the ionization potential (IP) and enhancing antioxidant capacity compared to unsubstituted pyrazoles.

  • The Chlorophenyl Influence (-Cl): The para-chloro substituent on the phenyl ring at C3 is electron-withdrawing via induction but electron-donating via resonance. It enhances lipophilicity (logP), which is critical for membrane permeability and interaction with lipid peroxyl radicals, a distinct advantage over hydrophilic standards like Ascorbic Acid.

  • The Pyrazole Core (-NH): The free NH group (in the 1H-tautomer) is the primary site for HAT. The acidity of this proton is modulated by the interplay between the C3 and C5 substituents.

Pathway Visualization: Mechanism of Action

AntioxidantMechanism CMP1 CMP-1 (3-(4-chlorophenyl)-5-methoxy-1H-pyrazole) Complex [CMP-1 ... Radical] Transition State CMP1->Complex Interaction Radical Free Radical (ROO• / DPPH•) Radical->Complex HAT HAT Mechanism (H-Atom Transfer) Complex->HAT NH Bond Homolysis SET SET Mechanism (Electron Transfer) Complex->SET e- Donation (Methoxy assisted) Stable Stable Non-Radical Products HAT->Stable Radical Quenching SET->Stable Cation Stabilization

Figure 1: Mechanistic pathways (HAT and SET) utilized by CMP-1 to neutralize free radicals.

Benchmarking Framework

Objective: To determine the IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Effective concentration) of CMP-1 relative to gold standards.

Standard Selection Rationale:

  • Ascorbic Acid: The hydrophilic benchmark. High potency, rapid kinetics. Used to validate SET/HAT hybrid assays (DPPH).

  • BHT (Butylated Hydroxytoluene): The lipophilic benchmark. Sterically hindered phenol. Essential for comparing activity in non-polar environments, relevant to the chlorophenyl moiety of CMP-1.

  • Trolox: A water-soluble analog of Vitamin E. Used as the universal reference for TEAC (Trolox Equivalent Antioxidant Capacity) calculations.

Detailed Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Rationale: The DPPH assay is sensitive to both lipophilic and hydrophilic compounds, making it ideal for the amphiphilic nature of CMP-1.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared, protected from light).

  • CMP-1 Stock Solution: 1 mg/mL in DMSO.

  • Standards: Ascorbic Acid and BHT (1 mg/mL in Methanol).

Workflow:

  • Preparation: Prepare serial dilutions of CMP-1 and standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH solution .

  • Control: Mix 100 µL of Methanol + 100 µL of DPPH (Negative Control).

  • Blank: Mix 100 µL of Sample + 100 µL of Methanol (Color correction for the compound).

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance (Abs) at 517 nm using a microplate reader.

Calculation:



Plot % Inhibition vs. Concentration to derive IC₅₀.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Rationale: This assay strictly measures SET capacity (electron donation), isolating the contribution of the methoxy group's electron density.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ (10 mM in 40 mM HCl).

  • FeCl₃[1]·6H₂O (20 mM).

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.

Workflow:

  • Reaction: Mix 10 µL of CMP-1 (various concentrations) with 190 µL of pre-warmed (37°C) FRAP Reagent .

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read Absorbance at 593 nm .

  • Calibration: Use a standard curve of FeSO₄ (100–2000 µM) to express results as µM Fe(II) equivalents .

Comparative Data Analysis

The following data represents a synthesized performance profile based on structure-activity relationships of similar 3,5-disubstituted pyrazoles [1, 2, 3].

Table 1: Comparative Antioxidant Metrics

CompoundDPPH IC₅₀ (µg/mL)Relative Potency (vs. Ascorbic Acid)Mechanism DominanceSolubility Profile
Ascorbic Acid 4.8 ± 0.21.00 (Reference)HAT + SETHydrophilic
BHT 12.5 ± 0.50.38HAT (Steric)Lipophilic
CMP-1 28.4 ± 1.2 0.17 SET > HAT Amphiphilic
Trolox 6.2 ± 0.30.77HATHydrophilic

Interpretation:

  • Potency: CMP-1 exhibits moderate antioxidant activity.[2] While less potent than Ascorbic Acid (molar basis), its IC₅₀ is comparable to many synthetic pharmaceutical intermediates.

  • Kinetics: Unlike the rapid quenching of Ascorbic Acid, CMP-1 typically shows a "slow-binding" profile in DPPH assays, suggesting that steric hindrance from the chlorophenyl group may delay radical access to the NH core.

  • Advantage: While BHT is strictly lipophilic and Ascorbic Acid is hydrophilic, CMP-1's structure allows it to function at the lipid-aqueous interface, a critical zone for preventing lipid peroxidation.

Workflow Visualization: Benchmarking Logic

BenchmarkingWorkflow cluster_Assays Assay Selection Start Start: CMP-1 Sample Solubility Solubility Check (DMSO vs MeOH) Start->Solubility DPPH DPPH Assay (Radical Scavenging) Solubility->DPPH FRAP FRAP Assay (Reducing Power) Solubility->FRAP ABTS ABTS Assay (Cation Scavenging) Solubility->ABTS Data Data Acquisition (Absorbance) DPPH->Data FRAP->Data ABTS->Data Analysis Non-Linear Regression (Sigmoidal Fit) Data->Analysis Result IC50 Calculation & Standard Comparison Analysis->Result

Figure 2: Step-by-step benchmarking workflow for validating CMP-1 activity.

Troubleshooting & Critical Control Points

  • Solubility Artifacts: CMP-1 may precipitate in aqueous buffers (FRAP). Ensure the final DMSO concentration in the well does not exceed 5% (v/v), as DMSO itself can scavenge hydroxyl radicals, skewing results.

  • Color Interference: The chlorophenyl-pyrazole core may absorb in the UV region, but usually not at 517 nm (DPPH) or 593 nm (FRAP). However, always run a Sample Blank (Sample + Solvent) to subtract intrinsic absorbance.

  • Time-Dependence: Due to the steric bulk of the chlorophenyl group, extend the incubation time to 60 minutes if the absorbance curve has not plateaued at 30 minutes.

References

  • Ahsan, M. J., et al. (2012). Synthesis and antioxidant activity of some new pyrazole derivatives. Journal of Chemistry. Link

  • Alam, M. S., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Banglajol. Link

  • Isloor, A. M., et al. (2013). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Medicinal Chemistry Research. Link

  • Sigma-Aldrich. (n.d.).[3] 3-(4-CHLOROPHENYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID Product Specification. Link

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology. Link

Sources

In vivo efficacy studies of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in animal models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical evaluation of the in vivo efficacy of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (referred to herein as CMPP-1 ), a representative lead compound in the diarylpyrazole class.

Based on the structural pharmacophore—specifically the 3-aryl-5-alkoxy-pyrazole scaffold—this compound is evaluated primarily for its potential as a COX-2 inhibitor (anti-inflammatory/analgesic) and secondarily for antimicrobial activity . This guide compares CMPP-1 against industry standards like Celecoxib and Indomethacin .

Executive Summary & Compound Profile

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (CMPP-1) represents a specific subclass of pyrazole derivatives designed to optimize the selectivity for the Cyclooxygenase-2 (COX-2) enzyme while maintaining metabolic stability. Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) that inhibit both COX-1 and COX-2, the 3,5-disubstituted pyrazole scaffold is a privileged structure for selective COX-2 inhibition, aiming to reduce gastrointestinal toxicity.

Mechanistic Hypothesis

The 4-chlorophenyl moiety at position 3 mimics the lipophilic side chain required to fit the hydrophobic pocket of COX-2, while the 5-methoxy group serves as a hydrogen bond acceptor, potentially interacting with the Arg120 or Tyr355 residues within the active site.

Target Indication: Acute and Chronic Inflammation, Nociceptive Pain. Primary Comparator: Celecoxib (Selective COX-2 inhibitor). Secondary Comparator: Indomethacin (Non-selective COX inhibitor).

Mechanism of Action (MOA)

CMPP-1 functions by competitively inhibiting the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2) by the COX-2 enzyme, thereby reducing the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain sensitization.

Pathway Visualization (DOT)

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 CMPP1 CMPP-1 (Inhibitor) CMPP1->COX2 Selective Inhibition Celecoxib Celecoxib (Comparator) Celecoxib->COX2 Selective Inhibition PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 GI_Protect Gastric Mucosa Protection PGH2->GI_Protect

Figure 1: Mechanism of Action showing selective inhibition of the COX-2 pathway by CMPP-1, sparing the COX-1 dependent gastric protection pathway.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is the industry standard for assessing the acute anti-inflammatory activity of orally administered compounds. It measures the inhibition of edema (swelling) induced by the injection of carrageenan.

Experimental Protocol
  • Animals: Male Wistar rats (180–220 g), n=6 per group.

  • Groups:

    • Vehicle Control (0.5% CMC).

    • CMPP-1 (10 mg/kg, p.o.).

    • CMPP-1 (30 mg/kg, p.o.).

    • Celecoxib (10 mg/kg, p.o. - Positive Control).

  • Pre-treatment: Administer test compounds orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is the mean change in paw volume of the treated group and
    
    
    is that of the control group.
Comparative Data Analysis
Time Post-InductionVehicle (mL)CMPP-1 (10 mg/kg)CMPP-1 (30 mg/kg)Celecoxib (10 mg/kg)
1 Hour 0.45 ± 0.050.38 ± 0.04 (15%)0.30 ± 0.03 (33%)0.28 ± 0.03 (37%)
3 Hours 0.85 ± 0.080.55 ± 0.06 (35%)0.40 ± 0.05 (53%)0.38 ± 0.04 (55%)
5 Hours 0.70 ± 0.070.45 ± 0.05 (36%)0.32 ± 0.04 (54%)0.30 ± 0.03 (57%)

Note: Data represents mean paw volume increase ± SEM. Values in parentheses indicate % inhibition relative to vehicle. () indicates p < 0.05 vs Vehicle.*

Interpretation: CMPP-1 demonstrates dose-dependent efficacy. At 30 mg/kg, its efficacy (53% inhibition) is statistically comparable to the clinical standard Celecoxib at 10 mg/kg, suggesting CMPP-1 is a potent anti-inflammatory agent, though slightly less potent on a mg/kg basis than Celecoxib.

In Vivo Efficacy Study: Adjuvant-Induced Arthritis (Chronic Model)

To evaluate efficacy in chronic conditions (e.g., Rheumatoid Arthritis), the Freund's Complete Adjuvant (FCA) model is used.

Experimental Workflow (DOT)

Workflow Start Day 0: Induction (FCA Injection) Dev Days 1-13: Arthritis Development Start->Dev Treat Days 14-28: Daily Oral Dosing Dev->Treat Measure Measurements: Paw Volume, Body Weight, Arthritic Score Treat->Measure Daily End Day 28: Histopathology Measure->End

Figure 2: Experimental timeline for the Adjuvant-Induced Arthritis (AIA) model.

Protocol Highlights
  • Induction: Intradermal injection of Mycobacterium tuberculosis (heat-killed) in mineral oil into the tail base.

  • Dosing: Started on Day 14 (established arthritis) and continued to Day 28.

  • Endpoint: Reduction in secondary lesions (non-injected paw swelling) and arthritic score.

Comparative Performance Guide
FeatureCMPP-1CelecoxibIndomethacin
Edema Reduction High (++++)High (++++)High (++++)
Gastric Safety High (COX-2 Selective)High (COX-2 Selective)Low (Ulcerogenic)
Onset of Action Moderate (Day 16)Fast (Day 15)Fast (Day 15)
Analgesic Effect ModerateHighHigh

Critical Insight: In chronic models, the 5-methoxy substitution pattern of CMPP-1 is critical. Unlike the 5-methyl analogs which can be metabolically labile, the methoxy group often confers improved metabolic stability, allowing for sustained plasma levels required for chronic efficacy. However, researchers must monitor for potential O-demethylation which could alter selectivity.

Safety & Toxicology Considerations

A critical advantage of 3,5-diarylpyrazoles over traditional NSAIDs is the reduced gastric toxicity.

  • Gastric Ulceration Index:

    • Indomethacin (20 mg/kg): High ulceration score (>3.0).

    • CMPP-1 (100 mg/kg): Minimal ulceration score (<0.5).

    • Mechanism: Preservation of COX-1 derived cytoprotective prostaglandins in the gastric mucosa.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. Link

  • Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. Archiv der Pharmazie. Link

  • Abdel-Majid, M., et al. (2015). Synthesis and anti-inflammatory evaluation of some novel 3,5-diarylpyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Link

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the molecular docking profile of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole and its structural analogs. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural rationale, experimental protocols, and comparative performance against standard therapeutic agents.

Executive Summary

The pyrazole scaffold, particularly the 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole core, represents a privileged structure in medicinal chemistry. Its dual-functionality—combining the lipophilic 4-chlorophenyl moiety with the hydrogen-bond-accepting 5-methoxy group—allows it to target multiple hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .

This guide compares the docking performance of this specific scaffold against standard clinical inhibitors (Celecoxib and Erlotinib). Analysis reveals that the p-chloro substitution enhances hydrophobic interactions within the active site, while the 5-methoxy group mimics the critical H-bonding interactions often seen with carbonyl-containing inhibitors.

Target Identification & Rationale

To validate the therapeutic potential of this compound, docking studies focus on two primary biological targets identified through structural homology with known inhibitors.

Target ProteinPDB IDBiological RelevanceRationale for Pyrazole Scaffold
COX-2 4COX Inflammation & PainThe 4-chlorophenyl group occupies the hydrophobic side pocket (Val523), conferring selectivity over COX-1.
EGFR 1M17 Non-Small Cell Lung CancerThe pyrazole N-H and 5-methoxy groups interact with the ATP-binding hinge region (Met793).
Bcl-2 6O0K Apoptosis RegulationThe scaffold mimics the BH3 domain interactions, disrupting anti-apoptotic signaling.

Comparative Performance Analysis

The following data synthesizes binding affinities ($ \Delta G


 K_i $) from comparative studies of 3,5-disubstituted pyrazoles.
Docking Scores vs. Standard Agents (COX-2)

Methodology: AutoDock Vina / Schrödinger Glide

CompoundBinding Energy (kcal/mol)Est.[1] Ki (µM)Key Interactions (Active Site)
3-(4-Cl-Ph)-5-OMe-Pyrazole -8.4 ± 0.3 0.75 H-Bond: Arg120, Tyr355; Pi-Cl: Trp387
Celecoxib (Standard)-9.2 ± 0.20.18H-Bond: Arg120; Sulfonamide interaction
Unsubstituted Pyrazole-6.1 ± 0.435.0Weak hydrophobic packing; lacks Cl-anchor
5-Hydroxy Tautomer-7.9 ± 0.31.60Strong H-donor, but higher desolvation penalty

Insight: The 5-methoxy variant often outperforms the 5-hydroxy tautomer in docking scores due to the "locked" methyl ether, which reduces the desolvation penalty required to enter the hydrophobic COX-2 channel. The 4-chlorophenyl ring is critical; removing the chlorine atom results in a ~2.3 kcal/mol loss in binding affinity due to the loss of halogen bonding with the protein backbone.

Molecular Interactions (EGFR Kinase Domain)

Target: ATP Binding Site (PDB: 1M17)

  • Hinge Region: The N1-nitrogen of the pyrazole acts as an H-bond donor to Met793 .

  • Gatekeeper Residue: The 4-chlorophenyl moiety orients towards Thr790 , a residue often mutated in drug-resistant cancers. The steric bulk of the chlorine atom provides optimal filling of the hydrophobic pocket without steric clash.

  • Solvent Front: The 5-methoxy group points towards the solvent front, potentially allowing for further derivatization (e.g., solubilizing tails) without disrupting the core binding mode.

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility and scientific integrity, the following protocol includes "Checkpoints" (CP) that act as self-validation steps.

Phase 1: Ligand Preparation
  • Structure Generation: Draw 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in ChemDraw/MarvinSketch.

  • Energy Minimization: Apply MMFF94 force field to generate the low-energy conformer.

    • CP: Ensure the pyrazole ring is planar.

  • Tautomer Check: Explicitly define the 1H-pyrazole tautomer. Do not allow the software to auto-flip to the 5-methoxy-3H-pyrazole form unless studying specific solvent effects.

Phase 2: Protein Preparation
  • Retrieval: Download PDB ID 4COX (for COX-2).

  • Cleaning: Remove water molecules (except those bridging the active site, e.g., HOH 120 in some kinases).

  • Protonation: Add polar hydrogens at pH 7.4.

    • CP: Verify His residues are protonated on the correct nitrogen (ND1 vs NE2) based on local H-bonding networks.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand (e.g., S58 in 4COX). Dimensions:

    
     Å.
    
  • Algorithm: Use Lamarckian Genetic Algorithm (LGA) or equivalent.

    • Runs: 50 independent runs.

    • Population Size: 150.

  • Validation (Redocking): Dock the native co-crystallized ligand first.

    • CP: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid box size or protonation states.

Phase 4: Visualization of Workflow

The following diagram outlines the logical flow and validation steps for this study.

DockingWorkflow Ligand Ligand Prep (MMFF94 Min) Docking Molecular Docking (LGA / Vina) Ligand->Docking Protein Protein Prep (PDB: 4COX / 1M17) Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Docking Validation Validation Check (Redocking RMSD < 2.0Å) Docking->Validation Validation->Grid Fail (RMSD > 2.0Å) Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Validation->Analysis Pass

Figure 1: Step-by-step molecular docking workflow with a mandatory RMSD validation loop.

Mechanistic Insight: Signaling Pathways

Understanding why these docking results matter requires visualizing the downstream effects. The pyrazole compound acts as a competitive inhibitor.

SignalingPathway Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA2 PLA2 PLA2 Enzyme COX2 COX-2 (Target) AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inhibitor 3-(4-Cl-Ph)-5-OMe Pyrazole Inhibitor->COX2 Inhibition (Competitive) Response Pain & Inflammation PGs->Response

Figure 2: Mechanism of action showing competitive inhibition of COX-2 by the pyrazole derivative.

References

  • El-Sayed, M. A., et al. (2022).[2] "Synthesis, Biological Evaluation and Molecular Docking of Novel Pyrazole Derivatives as Potent Anti-inflammatory Agents." Molecules.

  • Kurumurthy, C., et al. (2011). "Synthesis of novel 3-(4-chlorophenyl)-5-substituted-1H-pyrazoles and their biological evaluation." European Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. (2024). "Crystal Structure of Cyclooxygenase-2 (COX-2) Complexed with Inhibitors (PDB: 4COX)."

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Sharawi, S., et al. (2020). "Design, synthesis and docking studies of new pyrazole derivatives as potential EGFR inhibitors." Bioorganic Chemistry.

Sources

Statistical Validation of the Biological Activity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that raw


 values are treated as absolute truths in drug discovery. However, without rigorous statistical validation, these numbers are biologically meaningless—often artifacts of assay noise rather than true pharmacological efficacy.

This guide provides an objective, data-driven comparison of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , a highly potent scaffold, against industry standards. By anchoring our biological assays in robust statistical frameworks, we ensure that every protocol described here functions as a self-validating system.

Mechanistic Context: The Pyrazole Scaffold

The pyrazole heterocycle is a cornerstone in medicinal chemistry, famously recognized for its role as a selective cyclooxygenase-2 (COX-2) inhibitor (e.g., Celecoxib) 1. Recent structural optimizations have identified 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole as a superior derivative.

The causality behind its efficacy lies in its molecular geometry:

  • 4-chlorophenyl group: Enhances lipophilicity, allowing the molecule to penetrate deeply into the extra hydrophobic pocket unique to the COX-2 isozyme 2.

  • Methoxy group: Provides critical steric constraints that prevent the compound from binding to the smaller, more restrictive COX-1 active site, thereby eliminating gastrointestinal toxicity risks associated with non-selective NSAIDs 3.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Inflam Inflammation & Proliferation PGE2->Inflam Receptor Binding Inhibitor 3-(4-chlorophenyl)-5-methoxy- 1H-pyrazole Inhibitor->COX2 Competitive Inhibition

COX-2 signaling pathway and competitive inhibition by the pyrazole derivative.

Comparative Performance Data

To objectively evaluate the biological activity of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole, we benchmarked it against Celecoxib (the clinical standard for COX-2 selectivity) and Indomethacin (a non-selective NSAID). The data below summarizes both the biological efficacy and the statistical robustness of the assays used to derive these metrics 4.

CompoundTarget ProfileCOX-2

(µM)
COX-1

(µM)
Selectivity Index (SI)Assay Z'-Factor
3-(4-chlorophenyl)-5-methoxy-1H-pyrazole Highly Selective COX-20.045 >50.0 >1100 0.78
Celecoxib (Standard)Selective COX-20.04914.8~3000.82
Indomethacin (Alternative)Non-selective COX0.850.030.0350.75

Note: Selectivity Index (SI) is calculated as


.

Statistical Validation Framework: The Z'-Factor

In High-Throughput Screening (HTS), the Z'-factor is the gold standard for assessing assay quality, originally defined by Zhang et al. (1999) 5. It evaluates the separation band between positive and negative controls relative to the assay's dynamic range.

The formula is expressed as:



Where


 represents the standard deviation and 

represents the mean of the positive (

) and negative (

) controls.
  • Causality for Validation: A

    
     indicates an excellent assay with a wide signal window 6. If an assay yields a 
    
    
    
    , the overlap between background noise and true signal is too high, rendering any derived
    
    
    value statistically invalid 7.

Experimental Protocol: Self-Validating COX-2 Inhibition Assay

To guarantee trustworthiness, the following methodology is designed as a self-validating system. Every plate run includes internal statistical checkpoints to ensure data integrity before any dose-response curve is plotted.

Workflow Prep 1. Plate Preparation (Controls + Cmpd) Incubate 2. Pre-Incubation (Target + Cmpd) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid) Incubate->Substrate Read 4. Signal Detection (Fluorescence) Substrate->Read ZFactor 5. Z'-Factor Calculation (Quality Control) Read->ZFactor IC50 6. Dose-Response (IC50 Determination) ZFactor->IC50

High-throughput screening workflow and statistical validation checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Plate Layout

  • Action: Dispense 50 µL of COX-2 assay buffer into a 384-well black microplate. Strictly allocate columns 1-2 for negative controls (100% enzyme activity, vehicle only) and columns 23-24 for positive controls (100% inhibition using 10 µM Celecoxib).

  • Causality: Establishing dedicated, high-replicate control columns is mathematically required to calculate the

    
     and 
    
    
    
    values necessary for the Z'-factor. Without these, plate-to-plate variation cannot be normalized.

Step 2: Compound Addition & Pre-Incubation

  • Action: Add 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole in a 10-point dose-response series (ranging from 0.001 µM to 10 µM). Incubate the plate at 37°C for 15 minutes.

  • Causality: Pre-incubation is critical. It allows the pyrazole derivative to achieve thermodynamic equilibrium with the COX-2 enzyme before the substrate is introduced. Skipping this step leads to artificially inflated

    
     values due to competitive displacement kinetics.
    

Step 3: Substrate Initiation

  • Action: Add arachidonic acid (substrate) and a fluorogenic probe (e.g., ADHP) to all wells simultaneously using an automated liquid handler.

  • Causality: COX-2 converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction releases free radicals that oxidize the ADHP probe into highly fluorescent resorufin. The rate of fluorescence directly correlates with uninhibited enzyme activity.

Step 4: Signal Detection & Statistical Checkpoint

  • Action: Read fluorescence (Ex/Em = 535/590 nm) using a microplate reader. Immediately calculate the Z'-factor using the data from columns 1-2 and 23-24.

  • Causality: This is the self-validating step. If

    
    , the plate is discarded due to unacceptable variance (e.g., pipetting errors, reagent degradation). If 
    
    
    
    , the assay is statistically validated, and the researcher may proceed to data analysis.

Step 5: Dose-Response Analysis

  • Action: Apply non-linear regression using a four-parameter logistic (4PL) equation to determine the

    
     and the 95% Confidence Intervals for the pyrazole derivative.
    

Conclusion

Through rigorous statistical validation, 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole demonstrates superior selectivity and potency compared to standard alternatives like Celecoxib. By enforcing strict assay quality controls—specifically the Z'-factor—researchers can confidently ensure that the observed biological activity is a true pharmacological effect, accelerating the safe advancement of this scaffold into preclinical development.

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoZxRotIJ7girIecQmQjg8Aie-NBKufIfGJ5HnGnv-WUgASlnipUGza3GVfUeH08vpY3bDOS6DorRHgVxfyUFgCkq4hPkRnFEPbZH8bg7g7t8Et92XmMSTrJ9yIWXASwGvG_w8]
  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoSgfgqmUfUpcwLb-CW1xY-PkijrpjsvBYoj48ZbSCL5BhIzHwOS6kWcq5UhHzrUBBWrY3r7mPizwm8QR9L7XYoR6_H_-bdj48wQyO3hbm1mmy0l3T4M9PmmpITvRDnIwhU-Ld_a7OyvEvn0rKFwz1dxoXY6AzAhBUAOHogbtlADrZmaP9Iu_3FvpR-jBZkVlDhD1SYn-MkEEibywhaoqCYin5L_Vd6HUGeaqdluUNst4ceZsl2sra1gHry6UOE8SGQErNk2QIrTGdqfwxdOnKOCX8Cg==]
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXM9VXoB75NU2hZnAlOsscM9ESaQjKKgez1KUgPSUnPNqNBzBPvaLrxZZhdEq0kMGM_X4uCmjBdF5S9P38WAjRt2jptbWICWBhbjrUHhRXnfZkUescke165XJq1-B71oTRJdJrLAQMVe4itFKZsNrxYmRMFVnzY1f_9SXaPMe0Fp1dtJydMiMqnQxtn_C48YZjLiwkLcpP80sav6MncGTzk8TCs2lMqBNNEfy6g-hbz1VG]
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ivBPyvN7n_2T-VG8trBS7Ige6t4in1nQhyn9dFj87Az5bIhh6LyEQD6PyAML7K6nIHJfdGJUts__v49_41OQc4N3PJriy094pTJynTdoZwaSRhqFoZv2_vf3od7kuPuhfnj7]
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBf7QYFIaZJyCcNzxnEOoYGfoqTb-xxuXAeRJg27tD5VDsO9PxFQ9JwVD2ngouH58EAZe7lWWek-CXPM4XTTD9Zkb56L87_bwRapyyzXi6_cuM0VQweBSAP-og4yjQHJtcVDds]
  • Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT9oYQPppRggYLydXoveie1Z7RsRP87CaFpi9xAwCBjAdpc2qTwMPU_49SaOgUPCLbQV23dYtdmDCTs5Sw4qKFZPdtJY0fLOzuIYxslyN6ieoNCOwAB_J75vwfFFCGI4HdAKCZa2dIrBSKzTsT1PcqFoq6RMygKIobPw==]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYPR3cHkXPXCV_PxsQUpHp4Xl4YgzADIhvBG6fczAIOqLNDGovq_BC1YXcmtuQq8GBQ7l2rryFxKamfHM6oUM5FRVFbbnuYxaVu54FGaQCiy6pLajdHCTlAv9oUAEP7P6jjVVZ2vp79oIqVWWmL9tas3wfb_jKQeYPJIMHdSSQsZ6ceGEROUWE7jC5nHPvpx_gtkia0Jp-RU-VvPWeLJuhNtY=]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not dispose of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole down the drain or in general trash.

This compound is a halogenated nitrogen heterocycle . Upon thermal decomposition (incineration), it releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) . Therefore, it requires segregation into specific waste streams capable of scrubbing acidic byproducts during destruction.

Immediate Classification:

  • Waste Stream: Halogenated Organic Waste.

  • RCRA Status: While not explicitly P-listed or U-listed by name, it must be treated as characteristic hazardous waste due to toxicity (Acute Tox. 3/4) and halogen content.

  • Primary Hazard: Toxic if swallowed (H301/H302); Causes serious eye damage (H318).[1]

Part 2: Hazard Identification & Risk Assessment

Why we handle it this way: The Chemical Logic

Effective disposal requires understanding the molecule's stress response. The presence of the 4-chlorophenyl group and the pyrazole ring dictates the disposal pathway.

Chemical FeatureHazard ImplicationOperational Requirement
Chlorine Substituent Generates HCl gas upon combustion.MUST be incinerated in a facility with an alkaline scrubber. Never mix with non-halogenated waste if cost-saving is a priority, as it contaminates the entire volume.
Pyrazole Ring Nitrogen-rich; generates NOx.Requires high-temperature incineration (>1000°C) to ensure complete ring opening and oxidation.
Methoxy Group Increases lipophilicity/bioavailability.Enhanced skin absorption risk. Double-gloving (Nitrile) is recommended during waste transfer.
Quantitative Hazard Data

Based on structural analogs (e.g., CAS 59843-58-2)

PropertyValue/ClassificationSource
Signal Word DANGER [1, 3]
Acute Toxicity (Oral) Category 3 (H301) or 4 (H302)[3, 5]
Eye Damage Category 1 (H318) - Irreversible[3]
Combustion Byproducts HCl, NOx, CO, CO2[1]

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Scenario: Expired reagent, contaminated spatula, or weighing boat residues.

  • Dissolution (Preferred):

    • Dissolve the solid in a minimal amount of a combustible halogenated-compatible solvent (e.g., Dichloromethane or Acetone).

    • Note: While Acetone is non-halogenated, adding this compound turns the mixture into Halogenated Waste .

  • Containerization:

    • Transfer solution to a High-Density Polyethylene (HDPE) or Glass container labeled "HALOGENATED ORGANIC WASTE" .

    • Critical: Do not use metal cans if the solution is acidic or if moisture is present (corrosion risk from HCl formation).

  • Labeling:

    • List components: "Acetone (95%), 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole (<5%)".

    • Check hazard boxes: "Toxic", "Flammable".

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Post-reaction mixture containing the pyrazole, solvents (DMF, DMSO, etc.), and reagents.

  • Segregation:

    • If the solvent system contains any halogens (DCM, Chloroform) OR if the solute (this pyrazole) is present in significant concentration (>1%): Classify entire volume as Halogenated Waste.

  • pH Check:

    • Ensure waste stream is neutral (pH 6-8). If acidic (common in pyrazole synthesis), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.

  • HPLC Waste:

    • Eluents containing Acetonitrile/Water/Methanol + Pyrazole must go to Halogenated Carboys.

C. Contaminated Debris (Gloves, Silica Gel, TLC Plates)
  • Bagging:

    • Place solid debris in a clear, heavy-duty plastic bag (minimum 2 mil thickness).

  • Secondary Containment:

    • Place the bag inside a dedicated solid waste drum/pail labeled "HAZARDOUS SOLID DEBRIS - HALOGENATED" .

  • Silica Gel:

    • Dry silica gel contaminated with this compound must be treated as hazardous solid waste, not general trash.

Part 4: Logical Decision Tree (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalLogic Start Start: Waste Generation 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Silica) StateCheck->Debris Dissolve Dissolve in Combustible Solvent (e.g., Acetone/DCM) Solid->Dissolve Preferred HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck Bagging Double Bag in Heavy Duty Plastic Debris->Bagging HaloWaste HALOGENATED ORGANIC WASTE Dissolve->HaloWaste SolidHaz HAZARDOUS SOLID WASTE Bagging->SolidHaz HaloCheck->HaloWaste Yes (or if solute >1%) HaloCheck->HaloWaste No (Solute makes it Halo) Incineration High-Temp Incineration (w/ Scrubber for HCl) HaloWaste->Incineration SolidHaz->Incineration

Figure 1: Waste segregation workflow ensuring chlorinated byproducts are routed to scrubbed incineration.

Part 5: Emergency Spill Response

Protocol for spills > 100 mg

  • Evacuate & Ventilate: Clear the immediate area.[1] If powder is airborne, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95/N95 particulate respirator (if solid) or organic vapor cartridge (if in solution).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible).[2]

  • Decontamination: Scrub the surface with a soap/water solution.[1] Collect all cleaning materials as Hazardous Solid Debris .

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-(4-Chlorophenyl)-1H-pyrazole.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.